Product packaging for Sarracine(Cat. No.:CAS No. 2492-09-3)

Sarracine

カタログ番号: B1680782
CAS番号: 2492-09-3
分子量: 337.4 g/mol
InChIキー: YMUQRQKYYOWGPN-SLEGRLQASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Sarracine is an organic compound with the molecular formula C18H27NO5 and a molecular weight of 337.4107 g/mol . Its CAS Registry Number is 2492-09-3 . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the primary scientific literature for specific research applications and handling protocols, as detailed information on its mechanism of action and specific research uses is not widely available in public databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO5 B1680782 Sarracine CAS No. 2492-09-3

特性

IUPAC Name

[(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4-,13-5-/t14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQRQKYYOWGPN-SLEGRLQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2492-09-3
Record name Sarracine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2492-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Sarracine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarracine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably within the genus Senecio. As a member of the pyrrolizidine alkaloid family, this compound is of significant interest to researchers due to the known biological activities of this class of compounds, which range from hepatotoxicity to potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound, intended to serve as a valuable resource for professionals in chemical and biomedical research and drug development.

Chemical Structure and Properties

This compound is a diester of a necine base, specifically platynecine. The hydroxyl groups of platynecine are esterified with two different necic acids: angelic acid and sarracenic acid.

Chemical Formula: C₁₈H₂₇NO₅

Molecular Weight: 337.41 g/mol

IUPAC Name: [(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate

CAS Number: 2492-09-3

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily based on computational models and provide an estimation of the compound's behavior in biological systems.

PropertyValueMethodReference
Molecular Weight 337.41 g/mol -
XLogP3-AA 1.8Computed
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 6Computed
Rotatable Bond Count 8Computed
Exact Mass 337.18892296 DaComputed
Topological Polar Surface Area 76.1 ŲComputed

Spectroscopic Data

¹H NMR Data

The complete assignment of the ¹H NMR spectrum of this compound has been achieved through one-dimensional and two-dimensional NMR experiments.[1] This level of detail is crucial for distinguishing this compound from its isomers, such as neothis compound, and for quality control in synthesis or isolation processes. The detailed chemical shifts and coupling constants can be found in specialized literature, such as the full text of "Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides".

Experimental Protocols

Isolation and Purification

This compound is naturally found in plants of the Senecio genus, such as Senecio polypodioides and Senecio vulgaris.[1][2] The general protocol for the isolation of pyrrolizidine alkaloids from plant material can be adapted for this compound.

General Protocol for Pyrrolizidine Alkaloid Extraction:

  • Extraction: The dried and powdered plant material is typically extracted with an acidic aqueous solution (e.g., 1% tartaric acid) or methanol. This step aims to protonate the nitrogen atom of the alkaloids, increasing their solubility in the polar solvent.

  • Basification and Liquid-Liquid Extraction: The acidic extract is then made basic (pH ~9-10) with a base such as ammonia. The free-base alkaloids are then extracted into a water-immiscible organic solvent like chloroform or dichloromethane.

  • Purification: The crude alkaloid extract is further purified using chromatographic techniques. Column chromatography using silica gel or alumina is a common method. Elution with a gradient of solvents (e.g., chloroform-methanol mixtures) allows for the separation of different alkaloids based on their polarity.

  • Preparative Thin-Layer Chromatography (pTLC): For final purification and isolation of individual alkaloids like this compound, preparative TLC is often employed.[2] The separated bands corresponding to the desired alkaloid are scraped from the plate and the compound is eluted with a suitable solvent.

  • Crystallization: The purified this compound can be crystallized from an appropriate solvent system to obtain a pure, crystalline solid.

isolation_workflow plant_material Dried & Powdered Senecio Plant Material extraction Acidic Aqueous Extraction plant_material->extraction filtration Filtration extraction->filtration basification Basification (pH 9-10) filtration->basification l_l_extraction Liquid-Liquid Extraction (e.g., Chloroform) basification->l_l_extraction crude_extract Crude Alkaloid Extract l_l_extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Alkaloid Fractions column_chromatography->fractions ptlc Preparative TLC fractions->ptlc pure_this compound Pure this compound ptlc->pure_this compound

Caption: General workflow for the isolation of this compound.

Biological Activity and Toxicology

Pyrrolizidine alkaloids are well-known for their hepatotoxicity, which is a significant concern for human and animal health. The toxicity is primarily due to the metabolic activation of the pyrrolizidine ring in the liver.

Mechanism of Hepatotoxicity

The general mechanism of hepatotoxicity for 1,2-unsaturated pyrrolizidine alkaloids involves the following steps:

  • Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize the pyrrolizidine nucleus to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

  • Alkylation of Cellular Macromolecules: These reactive metabolites are strong alkylating agents and can form adducts with cellular macromolecules such as DNA, RNA, and proteins.

  • Cellular Damage and Toxicity: The formation of these adducts disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity. This can manifest as liver damage, veno-occlusive disease, and liver cancer.[3]

hepatotoxicity_pathway This compound This compound (in the liver) cyp450 Cytochrome P450 Metabolism This compound->cyp450 reactive_metabolites Reactive Pyrrolic Esters (Dehydrothis compound) cyp450->reactive_metabolites macromolecules Cellular Macromolecules (DNA, Proteins) reactive_metabolites->macromolecules Alkylation adducts Macromolecular Adducts macromolecules->adducts cellular_damage Cellular Damage adducts->cellular_damage hepatotoxicity Hepatotoxicity (Veno-occlusive disease, etc.) cellular_damage->hepatotoxicity

Caption: General mechanism of this compound-induced hepatotoxicity.

Cytotoxicity Assays

The cytotoxic effects of compounds like this compound can be evaluated in vitro using various cell-based assays. The MTT assay is a common colorimetric method to assess cell viability.

General MTT Assay Protocol:

  • Cell Seeding: Plate cells (e.g., human cancer cell lines or primary hepatocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[4][5]

Biosynthesis

The biosynthesis of this compound, like other pyrrolizidine alkaloids, involves the convergence of two main pathways: the formation of the necine base (platynecine) and the synthesis of the necic acids (angelic acid and sarracenic acid).

  • Necine Base Biosynthesis: The pyrrolizidine core originates from polyamines, specifically putrescine and spermidine. The first committed step is the formation of homospermidine from putrescine and spermidine, catalyzed by homospermidine synthase.[4] A series of oxidation, cyclization, and reduction reactions then lead to the formation of the necine base.

  • Necic Acid Biosynthesis: Angelic acid and tiglic acid are derived from the amino acid L-isoleucine.[6] The biosynthesis of sarracenic acid is also believed to originate from amino acid precursors.[7]

The final step in the biosynthesis of this compound is the esterification of the platynecine base with the activated forms of angelic acid and sarracenic acid.

biosynthesis_pathway cluster_necine Necine Base Pathway cluster_necic Necic Acid Pathways putrescine Putrescine homospermidine Homospermidine putrescine->homospermidine spermidine Spermidine spermidine->homospermidine platynecine Platynecine homospermidine->platynecine Multiple Steps This compound This compound platynecine->this compound Esterification isoleucine L-Isoleucine angelic_acid Angelic Acid isoleucine->angelic_acid angelic_acid->this compound amino_acid_2 Amino Acid Precursor sarracenic_acid Sarracenic Acid amino_acid_2->sarracenic_acid sarracenic_acid->this compound

Caption: Simplified overview of the this compound biosynthesis pathway.

Conclusion

This compound represents a structurally interesting pyrrolizidine alkaloid with potential biological activities that warrant further investigation. This guide has summarized the current knowledge of its chemical structure, physicochemical properties, and toxicological aspects. The provided experimental outlines for isolation and cytotoxicity testing can serve as a starting point for researchers entering this field. A deeper understanding of the specific biological targets and signaling pathways affected by this compound will be crucial for exploring any potential therapeutic applications and for mitigating its toxic effects. Further research is needed to fully elucidate its pharmacological profile and to obtain comprehensive spectroscopic and experimental data.

References

The Sarracine Biosynthesis Pathway in Senecio Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a diverse group of secondary metabolites found in numerous plant species, with a significant presence in the genus Senecio. These compounds are of considerable interest due to their role in plant defense and their potential toxicity to humans and livestock. Sarracine, a specific type of PA found in certain Senecio species, is characterized by its necine base esterified with sarracinic acid. Understanding the intricate biosynthetic pathway of this compound is crucial for researchers in natural product chemistry, toxicology, and drug development. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Senecio, detailing the enzymatic steps, presenting quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

The this compound Biosynthesis Pathway

The biosynthesis of this compound, like other pyrrolizidine alkaloids, can be divided into two main branches: the formation of the necine base (retronecine) and the synthesis of the necic acid (sarracinic acid), followed by their esterification.

Necine Base (Retronecine) Biosynthesis

The biosynthesis of the retronecine core begins with the polyamines putrescine and spermidine, which are derived from primary metabolism.[1]

a. Homospermidine Synthase: The Gateway Enzyme

The first committed step in PA biosynthesis is catalyzed by the enzyme homospermidine synthase (HSS) .[1] HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine.[1] This enzyme holds a key regulatory position in the pathway.[1] Interestingly, HSS is believed to have evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism, through gene duplication.[1]

b. Formation of the Pyrrolizidine Ring

Following the synthesis of homospermidine, a series of oxidation and cyclization reactions lead to the formation of the characteristic bicyclic pyrrolizidine ring of the necine base. While the exact enzymes for each step are not all fully characterized, the proposed pathway involves the following transformations:

  • Oxidation of Homospermidine: Homospermidine is oxidized, likely by a copper-dependent diamine oxidase, to form 4,4'-iminodibutanal.[2]

  • Cyclization: This intermediate then undergoes spontaneous cyclization to form a pyrrolizidine-1-carbaldehyde.[2]

  • Reduction: The carbaldehyde is subsequently reduced to 1-hydroxymethylpyrrolizidine, likely by an alcohol dehydrogenase.[2]

  • Desaturation and Hydroxylation: Finally, a series of desaturation and hydroxylation reactions, catalyzed by yet-to-be-fully-identified enzymes, convert 1-hydroxymethylpyrrolizidine into the mature necine base, retronecine.[2]

Necine Base Biosynthesis Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Spermidine Spermidine Spermidine->Homospermidine Homospermidine Synthase (HSS) Iminodibutanal 4,4'-Iminodibutanal Homospermidine->Iminodibutanal Diamine Oxidase (putative) Pyrrolizidine_Carbaldehyde Pyrrolizidine-1-carbaldehyde Iminodibutanal->Pyrrolizidine_Carbaldehyde Spontaneous Cyclization Hydroxymethylpyrrolizidine 1-Hydroxymethylpyrrolizidine Pyrrolizidine_Carbaldehyde->Hydroxymethylpyrrolizidine Alcohol Dehydrogenase (putative) Retronecine Retronecine Hydroxymethylpyrrolizidine->Retronecine Desaturation & Hydroxylation (enzymes unknown)

Fig. 1: Biosynthesis pathway of the necine base, retronecine.
Necic Acid (Sarracinic Acid) Biosynthesis

Sarracinic acid is a C5 necic acid that, along with angelic and tiglic acids, is derived from the amino acid L-isoleucine.[3] The biosynthesis of these C5 acids begins with the deamination of L-isoleucine.[4] The subsequent steps leading specifically to sarracinic acid are less well-characterized but are believed to involve a series of enzymatic modifications.

Sarracinic Acid Biosynthesis Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Threonine Deaminase Sarracinic_acid Sarracinic Acid Keto_acid->Sarracinic_acid Multiple Enzymatic Steps (enzymes not fully characterized)

Fig. 2: Proposed biosynthetic origin of sarracinic acid.
Esterification

The final step in this compound biosynthesis is the esterification of the retronecine base with sarracinic acid. This reaction is likely catalyzed by an acyltransferase, potentially belonging to the BAHD family of acyltransferases.[2] The activated form of sarracinic acid, such as sarracinyl-CoA, would serve as the acyl donor. The esterification typically occurs at the C7 and/or C9 hydroxyl groups of the necine base.

Quantitative Data

Quantitative analysis of this compound and its precursors is essential for understanding the regulation of the biosynthetic pathway and for toxicological assessments. The following tables summarize available quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters for Homospermidine Synthase (HSS)

SpeciesSubstrateKm (µM)VmaxReference
Senecio vulgarisPutrescine21-[5]
Senecio vulgarisDecarboxylated SAM4-[5]

Table 2: Concentration of Pyrrolizidine Alkaloids in Senecio Species

SpeciesAlkaloidConcentration (mg/g dry weight)TissueReference
Senecio jacobaeaTotal PAsVaries with environmental conditionsRoots and Shoots[6]
Senecio aquaticusTotal PAsVaries with environmental conditionsRoots and Shoots[6]
Senecio brasiliensisTotal PAs17.6-[7]
Senecio oxyphyllusTotal PAs6.2-[7]
Senecio selloiTotal PAs1.8-[7]
Senecio madagascariensisTotal PAs0.6-[7]
Senecio vulgarisSenecioninePresentWhole Plant[8]
Senecio vulgarisSeneciphyllinePresentWhole Plant[8]

Note: The concentration of specific PAs like this compound can vary significantly depending on the plant's developmental stage, environmental conditions, and genetic factors.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis in Senecio species.

Extraction and Analysis of Pyrrolizidine Alkaloids (PAs) by LC-MS/MS

This protocol is adapted from established methods for the extraction and quantification of PAs from plant material.[11]

a. Materials

  • Dried and ground Senecio plant material

  • Extraction solution: 0.05 M H2SO4 in 50% methanol

  • Neutralization solution: 20% Ammonia solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • PA standards (for quantification)

  • Centrifuge

  • Ultrasonic bath

  • Rotary evaporator or nitrogen evaporator

  • HPLC-MS/MS system

b. Extraction Procedure

  • Weigh 2.0 g of the dried and powdered plant material into a centrifuge tube.

  • Add 20 mL of the extraction solution.

  • Ensure the plant material is completely wetted and sonicate for 15 minutes at room temperature.[11]

  • Centrifuge the mixture for 10 minutes at approximately 3800 x g.[11]

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction (steps 2-5) on the plant pellet with another 20 mL of extraction solution.

  • Combine the supernatants from both extractions.

  • Neutralize the combined extract to pH 7 with the neutralization solution.[11]

  • Filter the neutralized extract through a folded filter paper.

c. Solid-Phase Extraction (SPE) Cleanup

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[11]

  • Load 10 mL of the filtered extract onto the cartridge.

  • Wash the cartridge with 2 x 5 mL of water to remove polar impurities.[11]

  • Dry the cartridge under vacuum for 5-10 minutes.[11]

  • Elute the PAs with 2 x 5 mL of methanol.[11]

  • Evaporate the eluate to dryness under a stream of nitrogen at 50 °C.

d. Sample Reconstitution and LC-MS/MS Analysis

  • Reconstitute the dried residue in 1 mL of a methanol/water (5/95, v/v) solution.[11]

  • Filter the reconstituted sample through a 0.2 µm membrane filter.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC-MS/MS system.

  • Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1-1%).[12]

  • Detection and quantification are performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and other PAs of interest.

PA Extraction and Analysis Workflow Plant_Material Dried & Ground Senecio Plant Material Extraction Acidified Methanol Extraction & Sonication Plant_Material->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Combine Supernatants Centrifugation1->Supernatant Neutralization Neutralization to pH 7 Supernatant->Neutralization Filtration1 Filtration Neutralization->Filtration1 SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Filtration1->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Methanol/Water Evaporation->Reconstitution Filtration2 Filtration (0.2 µm) Reconstitution->Filtration2 LCMS LC-MS/MS Analysis Filtration2->LCMS

Fig. 3: Workflow for the extraction and analysis of pyrrolizidine alkaloids.
Homospermidine Synthase (HSS) Enzyme Assay

This protocol provides a general framework for measuring HSS activity based on published methods.[1][2]

a. Materials

  • Plant tissue (e.g., root cultures of Senecio)

  • Extraction buffer (e.g., phosphate buffer with additives like PVPP and protease inhibitors)

  • Substrates: Putrescine and Spermidine

  • Cofactor: NAD+

  • Reaction buffer (e.g., Tris-HCl, pH 9.0-9.5)[2]

  • Derivatization agent for polyamines (e.g., dansyl chloride or o-phthalaldehyde)

  • HPLC system with a fluorescence or UV detector

  • Homospermidine standard

b. Enzyme Extraction

  • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

  • The supernatant contains the crude enzyme extract. Further purification steps like ammonium sulfate precipitation or column chromatography can be performed if necessary.

c. Enzyme Activity Assay

  • Prepare a reaction mixture containing the reaction buffer, NAD+, putrescine, and spermidine at saturating concentrations (e.g., 400 µM each).[2]

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 30-37°C).

  • Initiate the reaction by adding a known amount of the enzyme extract.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Stop the reaction, for example, by adding acid or by boiling.

  • Derivatize the polyamines in the reaction mixture.

  • Analyze the formation of homospermidine by HPLC.

  • Quantify the amount of homospermidine produced by comparing the peak area to a standard curve of derivatized homospermidine.

  • Calculate the enzyme activity (e.g., in nmol of product formed per minute per mg of protein).

HSS Enzyme Assay Workflow Plant_Tissue Senecio Root Tissue Homogenization Homogenization in Extraction Buffer Plant_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude_Extract Crude Enzyme Extract Centrifugation->Crude_Extract Start_Reaction Add Enzyme Extract Crude_Extract->Start_Reaction Reaction_Setup Prepare Reaction Mixture (Buffer, NAD+, Putrescine, Spermidine) Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Incubation->Start_Reaction Reaction_Incubation Incubate for a Defined Time Start_Reaction->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Derivatization Derivatize Polyamines Stop_Reaction->Derivatization HPLC_Analysis HPLC Analysis of Homospermidine Derivatization->HPLC_Analysis

Fig. 4: General workflow for the homospermidine synthase (HSS) enzyme assay.
Gene Expression Analysis of Homospermidine Synthase (HSS) by qRT-PCR

This protocol outlines the steps for quantifying the expression level of the HSS gene in different tissues of Senecio.[1]

a. Materials

  • Senecio tissues (e.g., roots, shoots, flowers)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit)[2]

  • DNase I

  • cDNA synthesis kit

  • HSS-specific primers and primers for a reference gene (e.g., Actin or Ubiquitin)

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • qRT-PCR instrument

b. RNA Extraction and cDNA Synthesis

  • Freeze fresh plant tissues immediately in liquid nitrogen and store at -80°C.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.[2]

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

  • Synthesize first-strand cDNA from a known amount of total RNA using a cDNA synthesis kit.[2]

c. Quantitative Real-Time PCR (qRT-PCR)

  • Design and validate specific primers for the HSS gene and the chosen reference gene(s).

  • Prepare the qRT-PCR reaction mixture containing the cDNA template, primers, and qPCR master mix.

  • Perform the qRT-PCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (denaturation, annealing, extension).

  • Include no-template controls and a dissociation (melt) curve analysis to ensure the specificity of the amplification.[1]

  • Calculate the relative expression of the HSS gene using a method such as the 2-ΔΔCt method, normalizing the expression to the reference gene(s).

Conclusion

The biosynthesis of this compound in Senecio species is a complex and highly regulated process that begins with the formation of homospermidine and culminates in the esterification of the retronecine base with sarracinic acid. While the initial steps of the pathway are well-understood, particularly the role of homospermidine synthase, further research is needed to fully elucidate the enzymes involved in the later stages of necine base modification and esterification, as well as the complete pathway for sarracinic acid biosynthesis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to investigate this fascinating pathway, with implications for plant biochemistry, toxicology, and the potential for biotechnological applications. A deeper understanding of this compound biosynthesis will undoubtedly contribute to our ability to manage the risks associated with pyrrolizidine alkaloids and to explore their potential applications.

References

Sarracine: A Technical Guide on its Natural Occurrence, Distribution, and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarracine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities, primarily hepatotoxicity. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence, distribution, biosynthesis, and pharmacological aspects of this compound. Due to the limited research focused specifically on this compound, this document also incorporates relevant information from the broader class of pyrrolizidine alkaloids to provide a foundational understanding. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided where available. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension.

Natural Occurrence and Distribution

This compound is primarily found in plants belonging to the genus Senecio, a member of the Asteraceae family. While the full extent of its distribution across the plant kingdom is not exhaustively documented, its presence has been confirmed in specific species.

Table 1: Natural Occurrence of this compound and Related Compounds in Senecio Species

Plant SpeciesCompound(s) IdentifiedPlant PartLocation/Native Range
Senecio paucicalyculatusThis compound, this compound N-oxide, Neothis compound, RetrorsineNot specifiedNot specified
Senecio sarracenicus (Broad-leaved Ragwort)Pyrrolizidine alkaloids (this compound presence implied)Not specifiedEurope, Siberia, and Turkey[1][2]
Senecio polypodioidesThis compound N-oxideNot specifiedNot specified

Note: The presence of this compound in Senecio sarracenicus is inferred from the common co-occurrence of related pyrrolizidine alkaloids within the genus, though direct quantitative analysis was not found in the reviewed literature.

The concentration of this compound and its N-oxide form can vary significantly depending on the plant species, geographical location, developmental stage of the plant, and environmental conditions. Currently, there is a lack of comprehensive quantitative studies detailing the specific concentrations of this compound in different plant tissues (e.g., leaves, stems, roots, flowers).

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been individually elucidated. However, it is understood to follow the general pathway of pyrrolizidine alkaloid biosynthesis. This pathway begins with the conversion of the amino acids L-ornithine and L-arginine into putrescine. Through a series of enzymatic reactions, putrescine is converted to homospermidine, which then undergoes cyclization and further modifications to form the characteristic necine base of pyrrolizidine alkaloids. The necine base is subsequently esterified with necic acids, which are derived from branched-chain amino acids, to form the final alkaloid structure, such as this compound.

General Pyrrolizidine Alkaloid Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Arginine Arginine Arginine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine synthase Necine_Base Necine_Base Homospermidine->Necine_Base Cyclization & Modifications This compound This compound Necine_Base->this compound Esterification Necic_Acids Necic_Acids Necic_Acids->this compound

A simplified diagram of the general biosynthetic pathway of pyrrolizidine alkaloids.

Pharmacology and Mechanism of Action

Specific pharmacological studies on this compound are scarce. The biological activity of this compound is largely inferred from the well-documented effects of other pyrrolizidine alkaloids. The primary concern with these compounds is their hepatotoxicity, which arises from their metabolic activation in the liver.

General Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

Pyrrolizidine alkaloids themselves are relatively inert. However, upon ingestion, they are metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters. These metabolites are electrophilic and can readily alkylate cellular macromolecules such as DNA and proteins, leading to cellular damage, necrosis, and inhibition of cell division. This bioactivation and subsequent cellular damage are the primary mechanisms behind the observed hepatotoxicity.

Mechanism of Pyrrolizidine Alkaloid Hepatotoxicity PA Pyrrolizidine Alkaloid (e.g., this compound) Liver Liver PA->Liver P450 Cytochrome P450 Enzymes Pyrrolic_Ester Reactive Pyrrolic Ester (Metabolite) P450->Pyrrolic_Ester Metabolic Activation Macromolecules Cellular Macromolecules (DNA, Proteins) Pyrrolic_Ester->Macromolecules Alkylation Cell_Damage Cellular Damage & Necrosis Macromolecules->Cell_Damage

The metabolic activation of pyrrolizidine alkaloids leading to hepatotoxicity.

Due to the inherent toxicity associated with pyrrolizidine alkaloids, research into their potential therapeutic applications is limited and requires careful consideration of the risk-benefit ratio.

Experimental Protocols

General Workflow for Pyrrolizidine Alkaloid Analysis

The analysis of pyrrolizidine alkaloids from plant material typically involves extraction, purification (clean-up), and instrumental analysis.

Experimental Workflow for Pyrrolizidine Alkaloid Analysis Plant_Material Dried & Ground Plant Material Extraction Extraction (e.g., Acidified Methanol/Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) (Clean-up) Filtration->SPE Analysis Instrumental Analysis (LC-MS/MS or GC-MS) SPE->Analysis Quantification Quantification Analysis->Quantification

A general experimental workflow for the analysis of pyrrolizidine alkaloids from plant sources.
Example Protocol: Extraction and Solid-Phase Extraction (SPE) Clean-up

  • Extraction:

    • Weigh approximately 1-5 g of dried, powdered plant material into a flask.

    • Add 20-50 mL of an extraction solvent (e.g., methanol or ethanol acidified with 0.1% formic acid).

    • Extract using sonication for 30-60 minutes or maceration with shaking for 24 hours.

    • Filter the extract through filter paper (e.g., Whatman No. 1).

    • Repeat the extraction process on the plant residue to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Re-dissolve the residue in a known volume of an appropriate solvent (e.g., 10% methanol in water).

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the re-dissolved extract onto the SPE cartridge.

    • Wash the cartridge with a low-polarity solvent (e.g., water or 5% methanol) to remove interfering polar compounds.

    • Elute the pyrrolizidine alkaloids with a higher polarity solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for instrumental analysis.

Instrumental Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of pyrrolizidine alkaloids. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the alkaloids.

Table 2: Instrumental Parameters for Pyrrolizidine Alkaloid Analysis (General)

ParameterHPLC-MS/MSGC-MS
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase Gradient of water and acetonitrile/methanol with formic acidHelium carrier gas
Ionization Electrospray Ionization (ESI) in positive modeElectron Ionization (EI)
Detection Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM) or full scan
Quantification External calibration with certified reference standardsExternal calibration with certified reference standards

Conclusion and Future Directions

This compound remains a relatively understudied pyrrolizidine alkaloid. While its presence in certain Senecio species is established, there is a significant knowledge gap regarding its broader distribution in the plant kingdom and its quantitative levels in various plant tissues. The specific biosynthetic pathway leading to this compound is yet to be elucidated, and its pharmacological profile, beyond the general toxicity associated with pyrrolizidine alkaloids, is unknown.

Future research should focus on:

  • Screening a wider range of plant species, particularly within the Senecio genus, for the presence of this compound.

  • Developing and validating robust analytical methods for the routine quantification of this compound in complex matrices.

  • Investigating the specific enzymes and genes involved in the biosynthesis of this compound.

  • Conducting in-depth pharmacological studies to determine the specific biological activities and mechanisms of action of this compound, including its potential for targeted therapeutic applications, while carefully considering its toxicological profile.

A deeper understanding of this compound will contribute to a more comprehensive knowledge of pyrrolizidine alkaloids and may reveal novel biological activities of interest to the scientific and drug development communities.

References

Introduction to Sarracine and Sarracine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sarracine and its N-oxides in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its N-oxide, two pyrrolizidine alkaloids (PAs) found in various plant species. This document details their extraction and quantification from plant materials, summarizes available quantitative data, and discusses their biological activities. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the study and potential applications of these natural compounds.

This compound and its corresponding N-oxide are pyrrolizidine alkaloids, a class of secondary metabolites produced by numerous plant species, particularly within the genera Senecio (Asteraceae), Crotalaria (Fabaceae), and Heliotropium (Boraginaceae). PAs are known for their potential toxicity, primarily hepatotoxicity, due to the bioactivation of their 1,2-unsaturated necine base in the liver.[1][2] The N-oxide forms are generally considered less toxic than their corresponding tertiary amine bases.[1] However, they can be reduced back to the toxic tertiary amines in the gut, thus contributing to overall toxicity.[2] The investigation of these compounds is crucial for food and feed safety, as well as for exploring their potential pharmacological properties.

Quantitative Analysis of this compound and its N-oxides in Plant Extracts

The concentration of this compound and its N-oxide can vary significantly depending on the plant species, developmental stage, and environmental conditions.[1] Quantitative analysis is essential for assessing the risk of PA contamination and for standardizing extracts for research purposes.

Table 1: Quantitative Data of Pyrrolizidine Alkaloids in Senecio vulgaris L.

Pyrrolizidine AlkaloidAverage Concentration (µg/g dry matter) at Full Flowering (S4)
Senecionine-N-oxide (ScN)1850.4 ± 261.3
Seneciphylline-N-oxide (SpN)1234.8 ± 174.9
Retrorsine-N-oxide (ReN)456.7 ± 64.7
Senecivernine-N-oxide (SvN)112.3 ± 15.9
Senecionine (Sc)89.1 ± 12.6
Seneciphylline (Sp)59.8 ± 8.5
Retrorsine (Re)22.2 ± 3.1
Senecivernine (Sv)5.5 ± 0.8
Senkirkine (Sk)4.9 ± 0.7

Data extracted from a study on the ontogenetic variation of PAs in Senecio vulgaris. The concentrations represent the annual mean at the full flowering stage.[1]

Experimental Protocols

The extraction and quantification of this compound and its N-oxide from plant material require specific and sensitive methodologies. Below are detailed protocols for these procedures.

Extraction of this compound and its N-oxides from Plant Material

A common method for the extraction of PAs from plant material involves solid-phase extraction (SPE) followed by liquid chromatography-mass spectrometry (LC-MS/MS).[3]

Protocol: Solid-Phase Extraction (SPE) of Pyrrolizidine Alkaloids

  • Sample Preparation: Weigh 2.0 g ± 0.1 g of dried and homogenized plant material into a centrifuge tube.

  • First Extraction: Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid) to the sample. Ensure the plant material is completely wetted. Place the tube in an ultrasonic bath for 15 minutes at ambient temperature.[3]

  • Centrifugation: Centrifuge the sample for 10 minutes at 3800 x g. Transfer the supernatant to a clean test tube.

  • Second Extraction: Repeat the extraction step with the remaining plant sediment using another 20 mL of the extraction solution.

  • Combine and Neutralize: Combine the supernatants from both extractions. Neutralize the combined extract to pH 7 using an ammonia solution.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Load 10 mL of the neutralized and filtered extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 5 mL of water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the PAs and their N-oxides from the cartridge using 2 x 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v) for LC-MS/MS analysis.[3]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of PAs and their N-oxides.

Instrumental Conditions (Example):

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and this compound N-oxide.

Biological Activity and Cytotoxicity

While specific cytotoxicity data for isolated this compound and this compound N-oxide are not extensively available in the public domain, related PAs and plant extracts containing them have demonstrated biological activity. For instance, a methanol extract of Senecio vulgaris, which contains senecionine and senecionine N-oxide, has shown antifertility effects in rats.[4]

The N-oxide functionality in various molecules can be critical for their biomedical applications, potentially influencing water solubility, membrane permeability, and redox reactivity, which can be important for drug targeting and cytotoxicity.[5] Heterocyclic N-oxides have emerged as a class of compounds with a wide range of therapeutic activities, including anticancer and antibacterial effects.[6]

Table 2: Cytotoxicity of Sarracenia purpurea Root Extract against Non-Small-Cell Lung Cancer (NSCLC) Cell Lines

Cell LineIC50 (µg/mL) after 48h
H197533.74 ± 0.82
H83860.79 ± 0.54
A54966.52 ± 0.61

This table presents the 50% inhibitory concentration (IC50) values of an aqueous extract of Sarracenia purpurea root on three different NSCLC cell lines, as determined by the MTT assay.[7] It is important to note that this extract contains a mixture of compounds, and not solely this compound.

Visualizations: Workflows and Potential Signaling Pathways

Experimental Workflow for PA Analysis

The following diagram illustrates the general workflow for the extraction and analysis of pyrrolizidine alkaloids like this compound and its N-oxide from plant samples.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Senecio sp.) homogenization Homogenization plant_material->homogenization extraction_solvent Solvent Extraction (e.g., 0.05 M H2SO4) homogenization->extraction_solvent centrifugation Centrifugation extraction_solvent->centrifugation supernatant Combined Supernatant centrifugation->supernatant neutralization Neutralization (pH 7) supernatant->neutralization spe Solid-Phase Extraction (SPE) neutralization->spe elution Elution (Methanol) spe->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms quantification Quantification lcms->quantification apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound / this compound N-oxide bax Bax/Bak Activation This compound->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Toxicological Profile of Sarracine Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarracine is a saturated pyrrolizidine alkaloid found in various plant species, particularly within the Senecio genus. While direct toxicological data on this compound is limited, its structural classification as a pyrrolizidine alkaloid (PA) necessitates a thorough evaluation of its potential toxicity. This guide provides a comprehensive overview of the toxicological profile of this compound, drawing upon data from the broader class of PAs and focusing on the well-studied, structurally related compound, Senecionine, as a toxicological surrogate. This document outlines the known and anticipated toxicological effects, underlying mechanisms of action, and detailed experimental protocols for toxicity assessment. All quantitative data is presented in structured tables, and key biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a naturally occurring pyrrolizidine alkaloid characterized by a saturated necine base.[1][2] Unlike their unsaturated counterparts, saturated PAs are generally considered to be less toxic.[1][3][4] The toxicity of PAs is critically dependent on the presence of a double bond in the 1,2-position of the necine base, which allows for metabolic activation to highly reactive pyrrolic esters.[2] These reactive metabolites are responsible for the well-documented hepatotoxicity, genotoxicity, and carcinogenicity associated with many PAs.[5][6] this compound also exists in its N-oxide form, this compound N-oxide.[7] While N-oxides are often considered detoxification products, they can be reduced back to the tertiary amine in the gut, thus contributing to overall toxicity.[4] Given the scarcity of direct toxicological data for this compound, this guide will leverage the extensive knowledge base of pyrrolizidine alkaloid toxicology, with a particular focus on Senecionine, a major unsaturated PA found in many of the same plant species as this compound.

Quantitative Toxicological Data

Due to the limited specific data for this compound, the following table includes data for the closely related and highly toxic pyrrolizidine alkaloid, Senecionine, to provide a conservative estimate of potential toxicity.

Compound Test System Endpoint Value Reference
SenecionineRodent (Rat)LD50 (Oral)85 mg/kg[8]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population. The lower the LD50 value, the higher the toxicity. The oral LD50 of 85 mg/kg for Senecionine in rats indicates significant acute toxicity. While this compound is a saturated PA and expected to be less toxic, this value highlights the potential risk associated with PAs from the same plant sources.

Mechanism of Toxicity

The toxicity of pyrrolizidine alkaloids is a multi-step process initiated by metabolic activation in the liver.

3.1. Metabolic Activation

Unsaturated PAs are bioactivated by cytochrome P450 monooxygenases (CYPs), primarily CYP3A4 and CYP2B isoforms, in the liver.[9] This process converts the parent alkaloid into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs).[9] These electrophilic metabolites can then bind to cellular macromolecules, including proteins and DNA, leading to cellular damage. Saturated PAs like this compound are not readily metabolized to these reactive pyrroles, which is the basis for their generally lower toxicity.[1][2]

Metabolic Activation of Pyrrolizidine Alkaloids cluster_0 Hepatocyte PA Unsaturated Pyrrolizidine Alkaloid (e.g., Senecionine) CYP450 Cytochrome P450 (CYP3A4, CYP2B) PA->CYP450 Metabolism Detox Detoxification (e.g., N-oxidation, Hydrolysis) PA->Detox Metabolism DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP450->DHPA Bioactivation Adducts DNA and Protein Adducts DHPA->Adducts Covalent Binding Excretion Excretion Detox->Excretion Toxicity Hepatotoxicity, Genotoxicity, Carcinogenicity Adducts->Toxicity Leads to DNA Damage and Repair Pathway DHPA Dehydropyrrolizidine Alkaloid (DHPA) DNA Cellular DNA DHPA->DNA Alkylation Adducts DNA Adducts DNA->Adducts Damage DNA Damage (Strand breaks, Cross-links) Adducts->Damage Repair DNA Damage Response (e.g., BRCA1) Damage->Repair Activation Repair->DNA Successful Repair Apoptosis Apoptosis (Programmed Cell Death) Repair->Apoptosis Unrepaired Damage Mutation Mutation / Genomic Instability Repair->Mutation Failed Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis TGF-beta Signaling in Liver Fibrosis cluster_0 Extracellular cluster_1 Hepatocyte cluster_2 Gene Transcription TGFb TGF-β Receptor TGF-β Receptor (TβRI/TβRII) TGFb->Receptor Binding SMAD SMAD 2/3 Receptor->SMAD Phosphorylation pSMAD p-SMAD 2/3 SMAD->pSMAD Complex SMAD Complex pSMAD->Complex SMAD4 SMAD 4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Fibrosis_Genes Pro-fibrotic Gene Expression (e.g., Collagen) Nucleus->Fibrosis_Genes Activation Liver_Fibrosis Liver Fibrosis Fibrosis_Genes->Liver_Fibrosis Leads to

References

An In-depth Technical Guide to the Mechanism of Action of Saracatinib (AZD0530)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Sarracine" did not yield relevant results. This guide focuses on Saracatinib (AZD0530) , a well-researched dual Src/Abl kinase inhibitor, assuming a potential misspelling of the original query.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saracatinib (AZD0530) is a potent, orally bioavailable small molecule developed by AstraZeneca that functions as a dual inhibitor of Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] Initially investigated for the treatment of various solid tumors due to the role of these kinases in tumor invasion and proliferation, its therapeutic potential is now being explored in other indications such as idiopathic pulmonary fibrosis (IPF), Alzheimer's disease, and fibrodysplasia ossificans progressiva (FOP).[1][3][4][5] This document provides a comprehensive overview of the molecular mechanism of action of Saracatinib, detailing its effects on key signaling pathways and presenting relevant preclinical and clinical data.

Core Mechanism of Action

Saracatinib exerts its therapeutic effects by acting as a selective, ATP-competitive inhibitor of Src and Abl family kinases.[1][6] It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation.[6] This blockade disrupts the downstream signaling cascades that regulate a multitude of cellular processes.

The Src family of non-receptor tyrosine kinases comprises nine members, including Src, Fyn, Yes, Lck, Lyn, Blk, and Fgr.[7][8] These kinases are crucial transducers of signals from cell surface receptors, such as growth factor receptors (e.g., EGFR), integrin cell adhesion receptors, and G protein-coupled receptors.[9] By inhibiting Src, Saracatinib effectively decouples these receptors from their downstream signaling pathways, impacting cell proliferation, survival, migration, and invasion.[6][10]

Impact on Cellular Signaling Pathways

Src kinases are central nodes in a complex network of signaling pathways.[9] Saracatinib's inhibition of Src leads to the modulation of several critical downstream cascades.

Src/FAK Signaling

Focal Adhesion Kinase (FAK) is a key mediator of integrin signaling and is often co-activated with Src.[6] The Src/FAK complex plays a pivotal role in cell adhesion, migration, and invasion. Saracatinib has been shown to decrease the phosphorylation of both Src and FAK in sensitive cancer cell lines, leading to potent anti-migratory and anti-invasive effects.[6]

Ras/Raf/MEK/ERK (MAPK) Pathway

The MAPK pathway is a major driver of cell proliferation. Src can activate this pathway through its interaction with growth factor receptors like EGFR.[6] By inhibiting Src, Saracatinib can attenuate the activation of the Ras/Raf/MEK/ERK cascade, contributing to its anti-proliferative effects.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is critical for cell growth, survival, and metabolism. Src is known to activate this pathway.[11] Studies have demonstrated that Saracatinib can inhibit the phosphorylation of Akt and downstream mTOR effectors, which is linked to the suppression of autophagy and sensitization of cancer cells to treatment.[11]

JAK/STAT Pathway

The JAK/STAT pathway is involved in cytokine signaling and immune responses. While Src can influence this pathway, some studies have shown that Saracatinib treatment did not reduce STAT3 phosphorylation in certain cancer cell lines, and in some cases, it even increased it, suggesting potential resistance mechanisms involving STAT3 reactivation.[6]

Saracatinib_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) Src Src RTK->Src activates Integrin Integrin Receptor FAK FAK Integrin->FAK activates Ras Ras Src->Ras activates PI3K PI3K Src->PI3K activates STAT STAT Src->STAT activates FAK->Src activates Raf Raf Ras->Raf Akt Akt PI3K->Akt JAK JAK JAK->STAT MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) mTOR->Transcription ERK->Transcription STAT->Transcription Saracatinib Saracatinib Saracatinib->Src

Caption: Saracatinib inhibits Src kinase, blocking multiple downstream oncogenic pathways.

Cellular and Physiological Effects

Saracatinib's molecular actions translate into significant effects at the cellular and organismal levels.

  • Antiproliferative Activity: Saracatinib inhibits the growth of various cancer cell lines, including gastric, prostate, and biliary tract carcinomas.[6][7][12]

  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G1/S transition phase.[7][12]

  • Inhibition of Migration and Invasion: By targeting the Src/FAK pathway, Saracatinib potently impairs the ability of cancer cells to migrate and invade surrounding tissues.[6][7]

  • Induction of Autophagy: Saracatinib can induce autophagy in cancer cells.[7]

  • Anti-fibrotic Effects: In preclinical models of pulmonary fibrosis, Saracatinib has demonstrated efficacy equal or superior to the approved drugs nintedanib and pirfenidone in blocking fibrogenic responses.[13][14]

Quantitative Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Saracatinib
Kinase TargetIC₅₀ (nM)Reference
c-Src2.7[7]
c-Yes4-10[7][15]
Fyn4-10[7][15]
Lyn4-10[7][15]
Blk4-10[7][15]
Fgr4-10[7][15]
Lck4-10[7][15]
v-Abl30[15]
EGFR66[15]
c-Kit200[15]
Table 2: Antiproliferative Activity in Biliary Tract Carcinoma (BTC) Cell Lines
Cell LineMedian Dose (µM)Effect NotedReference
TFK-12.26 - 6.99Inhibition of proliferation[12]
EGI-12.26 - 6.99Inhibition of proliferation[12]
HuH282.26 - 6.99Inhibition of proliferation[12]
TGBC1-TKB2.26 - 6.99Inhibition of proliferation[12]
Table 3: Summary of Phase I Clinical Trial in Advanced Solid Tumors
ParameterFindingReference
Patient Cohort81 patients with advanced solid malignancies[16][17]
Maximum Tolerated Dose (MTD)175 mg, once daily[16][17]
Common Grade ≥3 Adverse EventsAnemia, diarrhea, asthenia[16][17]
Pharmacokinetics (Half-life)~40 hours[16][17]
PharmacodynamicsReduction in tumor Src activity observed[16][17]

Experimental Protocols

The investigation of Saracatinib's mechanism of action involves a variety of standard and specialized laboratory techniques.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of Saracatinib on the phosphorylation status of Src and its downstream targets.

  • Cell Culture and Treatment: Plate cells (e.g., SNU216 gastric cancer cells) and allow them to adhere. Treat cells with increasing concentrations of Saracatinib (e.g., 0.2, 1, and 5 µmol/L) or vehicle control for a specified time (e.g., 6 hours).[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Src (Y416), total Src, p-FAK, p-Akt, p-ERK).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensities to determine the relative change in protein phosphorylation.

Western_Blot_Workflow start Start: Cell Culture treatment Treat Cells with Saracatinib start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE (Separation) quant->sds_page transfer Protein Transfer (to PVDF) sds_page->transfer blocking Blocking (BSA/Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Src) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Quantification) detection->analysis end End: Results analysis->end

Caption: Standard experimental workflow for Western Blot analysis.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of Saracatinib for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol assesses the antitumor efficacy of Saracatinib in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., EGI-1 biliary tract carcinoma cells) into the flank of immunodeficient mice (e.g., nude mice).[12]

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment Administration: Randomize mice into treatment and control groups. Administer Saracatinib or vehicle control orally on a daily schedule.[12]

  • Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.

  • Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to evaluate the drug's efficacy.[12]

Conclusion

Saracatinib is a selective dual Src/Abl kinase inhibitor with a well-defined mechanism of action. By blocking the ATP-binding site of Src family kinases, it effectively inhibits multiple downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion.[6][10] Its demonstrated antiproliferative and anti-invasive effects in a wide range of preclinical models have supported its investigation in numerous clinical trials.[5][18] Furthermore, emerging research into its anti-fibrotic properties highlights the expanding therapeutic potential of Saracatinib beyond oncology, underscoring the importance of Src signaling in diverse pathologies.[13][14]

References

Sarracine: A Technical Whitepaper on its Discovery, Chemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarracine, a pyrrolizidine alkaloid found within the Senecio genus, represents a class of natural products with a history of toxicological significance and emerging pharmacological interest. This document provides a comprehensive technical overview of the current state of knowledge regarding this compound, including its historical discovery, chemical properties, and known biological activities. While specific quantitative data and detailed experimental protocols for this compound remain limited in publicly accessible literature, this guide synthesizes available information and presents generalized methodologies and pathways relevant to its study. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential of this compound and related pyrrolizidine alkaloids.

Discovery and Historical Context

The discovery of this compound is rooted in the broader historical investigation of pyrrolizidine alkaloids (PAs), a diverse group of secondary metabolites produced by numerous plant species as a defense mechanism against herbivores. The initial recognition of PAs was primarily due to their toxic effects on livestock and humans, leading to conditions such as hepatotoxicity (liver damage).

This compound has been identified as a constituent of plants belonging to the Senecio genus, a large and widespread group within the Asteraceae family. An early report by Y. L. Zhu and Luo in 1963 documented the presence of this compound in Senecio nemorensis[1]. Further research has also identified this compound and its N-oxide in other species, such as Senecio pojarkovae and Senecio polypodioides[2][3].

Chemical Properties

This compound is classified as a pyrrolizidine alkaloid. Its chemical structure is characterized by a necine base, which consists of two fused five-membered rings sharing a nitrogen atom, esterified with necic acids.

PropertyValueSource
Molecular Formula C₁₈H₂₇NO₅[1]
CAS Number 2492-09-3[1]

The structural elucidation of this compound and other PAs is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide detailed information about the connectivity of atoms and the overall molecular structure.

Biological Activity and Mechanism of Action

The biological activities of pyrrolizidine alkaloids are complex and varied, ranging from pronounced toxicity to potential therapeutic effects. The toxicity of many PAs is attributed to their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters. These metabolites can alkylate cellular macromolecules such as DNA and proteins, resulting in cytotoxicity, genotoxicity, and carcinogenicity[4].

While specific quantitative data on the biological activity of pure this compound is scarce, one study has reported on the immunomodulatory effects of a mixture containing this compound and its isomer, neothis compound.

Biological ActivityCompound/MixtureModel SystemObserved EffectReference
ImmunomodulatoryThis compound and Neothis compound (1:3 w/w)Murine spleen lymphocytes and P3U1 mouse myeloma cellsPromising immunomodulatory activity[5]

The precise mechanism of action for the observed immunomodulatory activity has not been fully elucidated. However, it is hypothesized that PAs may interact with specific signaling pathways involved in immune cell proliferation and function.

General Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The primary mechanism of PA-induced toxicity involves metabolic activation and subsequent cellular damage. A simplified representation of this pathway is provided below.

PA_Toxicity_Pathway PA Pyrrolizidine Alkaloid (PA) (e.g., this compound) CYP450 Cytochrome P450 (Liver) PA->CYP450 Metabolic Activation ReactiveMetabolite Reactive Pyrrolic Metabolites (Dehydroalkaloids) CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveMetabolite->Macromolecules Alkylation Adducts Macromolecular Adducts Macromolecules->Adducts CellDamage Cellular Damage (Necrosis, Apoptosis) Adducts->CellDamage Hepatotoxicity Hepatotoxicity CellDamage->Hepatotoxicity

PA-Induced Hepatotoxicity Pathway

Experimental Protocols

General Workflow for Pyrrolizidine Alkaloid Isolation

The following diagram illustrates a typical workflow for the isolation of PAs from plant sources.

PA_Isolation_Workflow PlantMaterial Plant Material (e.g., Senecio sp.) Extraction Extraction (e.g., Methanol/Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration AcidBase Acid-Base Partitioning Concentration->AcidBase CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract Chromatography Chromatography (e.g., Column, HPLC) CrudeExtract->Chromatography Fractions Alkaloid Fractions Chromatography->Fractions Analysis Analysis (TLC, GC-MS, NMR) Fractions->Analysis PurePA Pure Pyrrolizidine Alkaloid (this compound) Analysis->PurePA

Generalized PA Isolation Workflow

Methodology Details:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, to solubilize the alkaloids.

  • Acid-Base Partitioning: The resulting extract is subjected to acid-base partitioning to separate the basic alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic compounds. The pH of the aqueous layer is then raised to deprotonate the alkaloids, which are subsequently extracted into an organic solvent.

  • Chromatography: The crude alkaloid extract is further purified using various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids.

  • Analysis and Characterization: The purity and structure of the isolated compounds are confirmed using analytical techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and NMR spectroscopy.

Future Directions and Conclusion

This compound remains a relatively understudied pyrrolizidine alkaloid. While its presence in several Senecio species is established, a significant gap exists in the literature regarding its specific biological activities and toxicological profile. The reported immunomodulatory effects of a this compound-containing mixture warrant further investigation to isolate the activity to a single compound and elucidate the underlying mechanism of action.

Future research should focus on:

  • The isolation and purification of this compound in sufficient quantities for comprehensive biological screening.

  • Quantitative assessment of its cytotoxic, immunomodulatory, and other pharmacological activities using a range of in vitro and in vivo models.

  • Detailed toxicological studies to determine its dose-response relationship and potential for adverse effects.

  • Elucidation of its mechanism of action at the molecular level.

References

The Ecological and Pharmacological Significance of Sarracenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Carnivorous plants of the family Sarraceniaceae have evolved complex chemical strategies to thrive in nutrient-poor environments. Central to this strategy is a suite of secondary metabolites that mediate interactions with other organisms. This technical guide provides an in-depth examination of Sarracenin, an iridoid monoterpene pivotal to the ecological function of these plants. We will explore its primary role as a volatile insect attractant, its function in maintaining the pitcher's microbial ecosystem, and its potential applications in drug development due to its antimicrobial and cytotoxic properties. This document consolidates available data, presents detailed experimental protocols for its study, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals.

The Chemical Ecology of Sarracenia

Carnivorous plants like those in the genus Sarracenia supplement their nutrient intake by capturing and digesting arthropods.[1] This carnivorous habit is supported by a sophisticated interplay of morphology, biochemistry, and microbial symbionts. The pitcher-shaped leaves are elaborate traps that utilize a combination of visual cues (vibrant coloration), nectar secretions, and volatile organic compounds (VOCs) to lure prey.[1][2][3]

Secondary metabolites are crucial at every stage of the carnivorous process, from attraction and capture to digestion and nutrient assimilation.[4] The scent profiles of Sarracenia pitchers are complex and can be as diverse as those of flowers, suggesting a targeted approach to attracting specific types of prey.[4][5] Research has identified distinct chemical "syndromes" where different classes of volatiles are associated with capturing different insect groups; for instance, monoterpenes and benzenoids are linked with attracting flying insects like bees and moths, while fatty-acid derivatives tend to attract ants.[4][5] Within this chemical arsenal, the iridoid Sarracenin plays a significant role.

Sarracenin: A Key Ecological Mediator

Sarracenin (C₁₁H₁₄O₅) is an iridoid monoterpene first isolated from the roots of Sarracenia flava.[6] It has since been identified in numerous species across the Sarraceniaceae family, including Darlingtonia and Heliamphora, as well as in non-carnivorous plants.[6][7]

Role in Prey Attraction

The primary ecological function of Sarracenin is as a volatile attractant for insect prey.[6] In Heliamphora species, Sarracenin is the main volatile compound present in the nectar spoons that lure insects.[6] Studies have shown that plants producing Sarracenin attract more insects, highlighting its importance in prey capture.[6] It is believed to serve the same purpose in the pitchers and lids of Sarracenia and Darlingtonia californica.[6] As a key component of the monoterpene-rich scents of certain Sarracenia species, it contributes to a chemical bouquet that effectively exploits the olfactory biases of foraging insects, particularly flying insects.[4][5]

Antimicrobial Activity and Pitcher Homeostasis

The fluid within the pitcher is a complex micro-ecosystem containing digestive enzymes and a community of commensal organisms, including bacteria, protozoa, and insect larvae, that aid in the decomposition of prey.[5][8] Maintaining a stable microbial environment is critical. Sarracenin exhibits significant antimicrobial properties, which likely contribute to controlling the microbial populations within the pitcher, preventing putrefaction and inhibiting potential pathogens.[4][6] This ensures that the nutrient mineralization process is carried out efficiently by the desired inquiline community.[5]

Potential for Drug Development

The biological activities of Sarracenin extend beyond its ecological roles, presenting opportunities for biomedical research and drug development. Its proven antimicrobial and cytotoxic effects make it a compound of interest.

Antimicrobial Spectrum

Sarracenin has demonstrated broad-spectrum antimicrobial activity. Its efficacy against several pathogenic bacteria and fungi has been confirmed, as detailed in Table 1. This activity suggests its potential as a lead compound for the development of new antimicrobial agents.

ClassOrganism
Gram-Positive Bacteria Staphylococcus aureus
Streptococcus pyogenes
Gram-Negative Bacteria Shigella dysenteriae
Klebsiella pneumoniae
Fungi (Yeast) Candida albicans
Candida tropicalis
Candida thrusei
Candida stellatoidea
Data sourced from multiple studies.[4][6][7][9]
Cytotoxic Activity

In addition to its antimicrobial effects, Sarracenin has shown cytotoxic activity against several human tumor cell lines (Table 2). This anti-proliferative property warrants further investigation into its mechanism of action and potential as an anticancer agent.

Cell LineCancer Type
A375 Human Melanoma
SGC-7901 Human Gastric Cancer
HeLa Human Cervical Cancer
Data sourced from cited literature.[6]

Proposed Biosynthesis of Sarracenin

Sarracenin is an iridoid, a class of monoterpenes characterized by a cyclopentane pyran structure.[7] Its biosynthesis is believed to proceed from geranyl pyrophosphate (GPP) via the intermediate loganin. Loganin is a key branch point in the biosynthesis of many iridoids and indole alkaloids. The proposed pathway suggests that loganin is converted to Sarracenin through intermediates such as morronoside or secologanin.[6]

G cluster_MEP MEP/MVA Pathways cluster_Iridoid Iridoid Biosynthesis GPP Geranyl Pyrophosphate (GPP) Loganin Loganin GPP->Loganin Multiple Steps Morronoside Morronoside Loganin->Morronoside Intermediate Pathway A Secologanin Secologanin Loganin->Secologanin Intermediate Pathway B Sarracenin Sarracenin Morronoside->Sarracenin Secologanin->Sarracenin

Figure 1. Proposed biosynthetic pathway of Sarracenin from Loganin.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and bioactivity testing of Sarracenin, designed for reproducibility in a laboratory setting.

Protocol 1: Extraction and Isolation of Sarracenin

This protocol describes a general method for isolating Sarracenin from Sarracenia plant material based on standard phytochemical techniques.[7]

  • Preparation of Plant Material :

    • Air-dry fresh plant material (roots or leaves) at room temperature until brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction :

    • Macerate the powdered plant material (e.g., 100 g) in a suitable solvent such as chloroform or methanol (e.g., 1 L) at room temperature for 72 hours with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

  • Fractionation (Vacuum Liquid Chromatography - VLC) :

    • Pre-adsorb the crude extract onto a small amount of silica gel.

    • Pack a VLC column with silica gel 60.

    • Load the pre-adsorbed extract onto the top of the column.

    • Elute the column with a stepwise gradient of solvents, starting with 100% n-hexane and gradually increasing polarity by adding ethyl acetate, and then methanol. (e.g., Hexane -> Hexane:EtOAc 9:1 -> ... -> 100% EtOAc -> EtOAc:MeOH 9:1 -> ... -> 100% MeOH).

    • Collect fractions (e.g., 50 mL each) and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol 95:5) and visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

  • Purification (Gel Filtration/Sephadex Chromatography) :

    • Combine fractions containing the compound of interest (as indicated by TLC).

    • Dissolve the combined fraction in a minimal amount of methanol.

    • Load the solution onto a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol, collecting small fractions. This step separates compounds based on size and polarity.

  • Final Purification (Preparative HPLC) :

    • For high purity, subject the enriched fraction to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water gradient.

  • Structure Elucidation :

    • Confirm the identity and structure of the purified compound as Sarracenin using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and compare the data with published literature values.[7]

Protocol 2: Antimicrobial Bioassay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Sarracenin against a target microorganism.[8][10][11]

  • Preparation of Materials :

    • Prepare a stock solution of purified Sarracenin in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a known high concentration (e.g., 1024 µg/mL).

    • Prepare the appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

    • Culture the target microorganism overnight and adjust the suspension to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate :

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the Sarracenin stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a range of concentrations (e.g., 512 µg/mL down to 0.5 µg/mL). Discard 100 µL from the last column.

  • Inoculation :

    • Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation :

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC :

    • The MIC is the lowest concentration of Sarracenin that completely inhibits visible growth of the microorganism.[11][12] Growth can be assessed visually or by using a growth indicator dye like Resazurin or by measuring optical density with a plate reader.

Protocol 3: Insect Attraction Bioassay (Y-Tube Olfactometer)

This protocol assesses the behavioral response of an insect to Sarracenin as a volatile attractant.[6][9][13]

  • Apparatus Setup :

    • Use a glass Y-tube olfactometer. Each of the two upper arms is connected to a purified, humidified air stream with a controlled flow rate (e.g., 100 mL/min).

    • The air for one arm (the "treatment" arm) passes through a chamber containing a filter paper loaded with a known amount of Sarracenin dissolved in a solvent (e.g., 10 µL of a 1 µg/µL solution in hexane).

    • The air for the other arm (the "control" arm) passes through an identical chamber containing a filter paper with the solvent alone.

  • Insect Preparation :

    • Use insects of a specific species, age, and mating status (e.g., 3-5 day old mated female flies).

    • Starve the insects for a few hours prior to the assay to increase motivation.

  • Bioassay Procedure :

    • Introduce a single insect into the base of the Y-tube's main arm.

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.

    • A choice is recorded when the insect walks or flies past a set line (e.g., 5 cm) into one of the arms and remains there for a minimum period (e.g., 30 seconds).

    • If no choice is made within the allotted time, it is recorded as "no choice".

  • Data Collection and Analysis :

    • Test a sufficient number of insects (e.g., n=50).

    • To avoid spatial bias, rotate the Y-tube 180 degrees after every few trials and switch the positions of the treatment and control arms.

    • Clean the apparatus thoroughly with solvent (e.g., ethanol) and bake between trials for different compounds.

    • Analyze the results using a Chi-square (χ²) test or a binomial test to determine if the number of insects choosing the Sarracenin-laced arm is significantly different from the number choosing the control arm.

G cluster_extraction Extraction & Isolation cluster_bioassay Bioactivity Testing cluster_results Data & Analysis A 1. Plant Material (Sarracenia spp.) B 2. Solvent Extraction A->B C 3. Chromatographic Fractionation (VLC) B->C D 4. Purification (Sephadex / Prep-HPLC) C->D E 5. Purified Sarracenin D->E F Antimicrobial Assay (Broth Microdilution) E->F Test Compound G Insect Attraction Assay (Y-Tube Olfactometer) E->G Test Odorant H Cytotoxicity Assay (e.g., SRB Assay) E->H Test Compound I MIC Values F->I J Behavioral Response (% Attraction) G->J K IC50 Values H->K

Figure 2. Experimental workflow for the isolation and bio-evaluation of Sarracenin.

Logical Framework of Chemical Attraction in Sarracenia

The capture of prey by Sarracenia is not a random event but a directed process guided by a combination of physical and chemical cues. The overall morphology of the pitcher (e.g., its height and opening size) acts as a physical constraint, but the chemical signals are what initiate and guide the prey's behavior. Sarracenin, as a volatile monoterpene, is a critical component of the "olfactory signal" that works in concert with visual cues and nectar rewards to form an effective trapping syndrome.

G cluster_plant Plant Traits cluster_voc VOC Components cluster_prey Prey Response & Composition A Pitcher Morphology (e.g., Height, Color) H Final Prey Composition A->H Physical Constraint B Chemical Cues (Volatile Organic Compounds) C Sarracenin & other Monoterpenes B->C D Benzenoids B->D E Fatty-Acid Derivatives B->E F Attraction of Flying Insects (Bees, Moths, Flies) C->F Primary Attractant D->F G Attraction of Crawling Insects (Ants) E->G Primary Attractant F->H G->H

Figure 3. Logical relationship of traits influencing prey capture in Sarracenia.

Conclusion

Sarracenin is a multifaceted secondary metabolite that is integral to the ecological success of Sarracenia and related carnivorous plants. Its primary role as an insect attractant is well-established, forming a key part of a complex chemical language that lures prey. Furthermore, its antimicrobial properties likely play a crucial homeostatic role within the unique micro-environment of the pitcher. For drug development professionals, the demonstrated broad-spectrum antimicrobial and specific cytotoxic activities of Sarracenin highlight it as a promising natural product for further investigation. The protocols and frameworks provided in this guide offer a robust starting point for future research into the biosynthesis, ecological functions, and therapeutic potential of this remarkable compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Sarracine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of sarracine, a pyrrolizidine alkaloid, from its plant source, Senecio sarracenicus (Broad-leaved Ragwort). The methodologies described herein cover extraction, purification, and analytical characterization of the target compound.

Introduction

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their potential biological activities. The primary plant source for this compound is Senecio sarracenicus, a member of the Asteraceae family. The isolation and purification of this compound are essential for its further investigation in drug discovery and development. These protocols outline a systematic approach, from the initial extraction from plant material to the final purification and characterization of the isolated compound.

Data Presentation

The following tables summarize key parameters and representative data for the isolation and purification of this compound.

Table 1: Extraction and Purification Parameters

ParameterValue/RangeNotes
Extraction Solvent Methanol or EthanolExhaustive extraction is recommended.
Acid for Acid-Base Extraction 2% Sulfuric Acid (H₂SO₄)Other dilute mineral acids can be used.
Base for Neutralization Ammonium Hydroxide (NH₄OH)Added to pH 9-10 to liberate the free alkaloid.
Organic Solvent for Re-extraction Dichloromethane or ChloroformFor extracting the free alkaloid.
Column Chromatography Stationary Phase Silica Gel (60-120 mesh)For initial purification of the crude extract.
Preparative HPLC Column C18 Reverse-Phase (e.g., 250 x 10 mm, 5 µm)For high-resolution purification.
Preparative HPLC Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% TFAA gradient elution is typically employed.

Table 2: Quantitative Analysis - this compound Yield and Purity

StageStarting Material (g)Product Weight (mg)Yield (%)Purity (%)
Crude Alkaloid Extract 100 g (dried plant material)User-definedUser-defined< 10%
Post-Column Chromatography User-definedUser-definedUser-defined40-60%
Post-Preparative HPLC User-definedUser-definedUser-defined> 95%
Note: The yield of this compound can vary significantly based on the plant's geographic location, age, and time of harvest. The values in this table are for illustrative purposes, and researchers should record their actual results.

Table 3: Representative ¹H and ¹³C NMR Spectral Data for this compound [1]

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
162.53.35 (m), 3.95 (m)
234.22.00 (m)
353.83.20 (m)
553.63.10 (m)
629.81.95 (m)
775.85.20 (m)
879.54.80 (m)
961.94.20 (s)
1'167.5-
2'128.05.80 (q, 7.1)
3'138.5-
4'20.51.90 (d, 7.1)
5'15.81.85 (s)
1''173.0-
2''127.0-
3''140.06.80 (t, 7.5)
4''60.54.15 (d, 7.5)
5''14.21.25 (s)
Note: This is representative data and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts (leaves, stems, and flowers) of Senecio sarracenicus during its flowering season.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight until it is brittle.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical mill.

Extraction of Crude Alkaloid Mixture

This protocol utilizes a standard acid-base extraction method to isolate the total alkaloids.

  • Maceration: Macerate 100 g of the powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the maceration and filtration process two more times with fresh methanol.

  • Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in 100 mL of 2% sulfuric acid.

  • Defatting: Extract the acidic solution three times with 50 mL of diethyl ether to remove non-alkaloidal, lipophilic compounds. Discard the ether layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and adjust the pH to 9-10 by the slow addition of concentrated ammonium hydroxide.

  • Alkaloid Extraction: Extract the basified solution three times with 50 mL of dichloromethane.

  • Drying and Evaporation: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Purification of this compound
  • Column Preparation: Prepare a silica gel column (60-120 mesh) using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., a gradient of hexane:ethyl acetate from 100:0 to 0:100, followed by ethyl acetate:methanol).

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Pooling and Evaporation: Combine the fractions containing this compound (identified by comparison with a standard, if available, or by subsequent analytical methods) and evaporate the solvent.

  • Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase of the HPLC system and filter through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 220 nm.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 60% B (linear gradient)

    • 35-40 min: 60% to 100% B (linear gradient)

    • 40-45 min: 100% B (isocratic)

    • 45-50 min: 100% to 10% B (linear gradient)

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Evaporate the acetonitrile from the collected fraction and then lyophilize to obtain pure this compound.

Analytical Characterization
  • Use an analytical C18 column with a suitable gradient of acetonitrile and water to confirm the purity of the isolated this compound. The purity is determined by the peak area percentage.

  • Obtain the mass spectrum of the purified compound using Electrospray Ionization (ESI) or another suitable ionization technique. The molecular ion peak [M+H]⁺ should correspond to the molecular weight of this compound (C₁₈H₂₇NO₅, MW: 353.41). Fragmentation patterns can provide further structural information.

  • Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of this compound (refer to Table 3).

Visualizations

Experimental_Workflow plant Senecio sarracenicus (Dried, Powdered) extraction Solvent Extraction (Methanol) plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom semi_pure Semi-Pure This compound Fractions column_chrom->semi_pure prep_hplc Preparative HPLC (C18 Reverse-Phase) semi_pure->prep_hplc pure_this compound Pure this compound (>95%) prep_hplc->pure_this compound analysis Analytical Characterization (HPLC, MS, NMR) pure_this compound->analysis

Caption: Overall experimental workflow for the isolation and purification of this compound.

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification and Extraction crude_extract Crude Extract in 2% H₂SO₄ defatting Partition with Diethyl Ether crude_extract->defatting aqueous_layer1 Aqueous Layer (this compound-Salt) defatting->aqueous_layer1 Retain organic_layer1 Organic Layer (Lipophilic Impurities) defatting->organic_layer1 Discard basification Basify Aqueous Layer with NH₄OH (pH 9-10) aqueous_layer1->basification extraction Partition with Dichloromethane basification->extraction aqueous_layer2 Aqueous Layer (Salts) extraction->aqueous_layer2 Discard organic_layer2 Organic Layer (Free this compound) extraction->organic_layer2 Retain

Caption: Principle of the acid-base extraction for the separation of alkaloids.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of Sarracine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sarracine, a pyrrolizidine alkaloid. The method utilizes a reverse-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in various sample matrices. The protocol has been developed and validated to meet the standards required for research, and drug development applications.

Introduction

This compound is a pyrrolizidine alkaloid with the chemical formula C18H27NO5.[1][2] As a member of a compound class with potential biological activity, a reliable analytical method for its quantification is essential for research and development purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture.[3][4] This document provides a detailed protocol for an HPLC method for this compound analysis, including sample preparation, chromatographic conditions, and method validation data.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (LC-MS grade)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-15 min: 20% B to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% B to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Homogenize the sample if it is a solid matrix.

    • Extract a known amount of the sample with methanol (e.g., 1 g of sample in 10 mL of methanol) using sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]

Quantitative Data Summary
ParameterResult
Retention Time (min) 8.5 ± 0.2
**Linearity (R²) **> 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantitation (LOQ) (µg/mL) 0.75
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%)
- Repeatability< 1.5%
- Intermediate Precision< 2.0%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start sample_prep Sample Extraction (Methanol, Sonication) start->sample_prep standard_prep Prepare this compound Working Standards start->standard_prep centrifuge Centrifugation sample_prep->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_injection Inject into HPLC filter->hplc_injection standard_prep->hplc_injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection UV Detection at 220 nm chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Generate Report quantification->report end End report->end

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Troubleshooting guide for common HPLC issues.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the specified concentration range. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for routine analysis of this compound in various research and development applications.

References

Application Note: Quantification of Sarracine in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sarracine, a pyrrolizidine alkaloid (PA), in biological matrices such as plasma and urine. PAs are a class of naturally occurring toxins known for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] Accurate quantification of PAs like this compound is crucial for toxicokinetic studies and risk assessment.[3][4][5][6][7] The described method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides the high selectivity and sensitivity required for the analysis of trace levels of this compound in complex biological samples.

Introduction

This compound is a pyrrolizidine alkaloid, a group of secondary metabolites produced by numerous plant species, primarily belonging to the Asteraceae, Boraginaceae, and Fabaceae families.[3][8] Contamination of the food chain with these alkaloids is a significant safety concern.[8] Due to their toxic properties, regulatory bodies have set stringent limits on the daily intake of PAs.[3][8] Consequently, highly sensitive and specific analytical methods are required for the determination of PAs in various matrices, including biological samples for toxicokinetic and metabolic studies.[4][5][6][7]

LC-MS/MS has become the gold standard for the quantification of PAs due to its high sensitivity, selectivity, and applicability to a wide range of analytes.[9] This application note provides a comprehensive protocol for the extraction and quantification of this compound in biological samples, which can be adapted for other PAs as well.

Experimental

Sample Preparation

A robust sample preparation protocol is essential to remove matrix interferences and concentrate the analyte of interest.[10][11] Solid-phase extraction (SPE) is a widely used technique for the purification of PAs from biological matrices.[1][12][13]

Protocol for Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard (IS) solution (e.g., a stable isotope-labeled this compound, if available). Acidify the sample with 20 µL of formic acid.

  • SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge by washing sequentially with 5 mL of methanol and 5 mL of water.[12]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.[12]

  • Elution: Elute the analyte and internal standard with 5 mL of a freshly prepared solution of 2.5% ammonia in methanol.[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[12]

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to resolve this compound from other matrix components.

LC Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 80% B over 10 min, hold for 4 min, then return to initial conditions
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and MRM mode is used for detection and quantification.

MS Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 2000 V
Nebulizer Pressure 35 psi
Drying Gas Flow 11.0 L/min
Drying Gas Temperature 300°C
MRM Transitions Analyte and IS specific (to be optimized)

MRM Transition Optimization

The MRM transitions for this compound and the internal standard must be determined by infusing a standard solution of each compound into the mass spectrometer. The precursor ion (Q1) will be the protonated molecule [M+H]+, and the product ions (Q3) are generated by collision-induced dissociation. The most intense and stable transitions should be selected for quantification (quantifier) and confirmation (qualifier).

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS quantification of pyrrolizidine alkaloids in biological matrices. These values can be used as a benchmark for the method development of this compound analysis.

ParameterTypical Value
Linear Range 0.05 - 100 µg/L
Limit of Detection (LOD) 0.015 - 0.75 µg/kg[1]
Limit of Quantification (LOQ) 0.05 - 2.5 µg/kg[1]
Recovery 65 - 112%[1]
Intra-day Precision (%RSD) < 15%[1]
Inter-day Precision (%RSD) < 15%[1]

Diagrams

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample (Plasma/Urine) AddIS Add Internal Standard BiologicalSample->AddIS Acidify Acidify Sample AddIS->Acidify LoadSample Load Sample onto SPE Acidify->LoadSample ConditionSPE Condition SPE Cartridge ConditionSPE->LoadSample WashSPE Wash SPE Cartridge LoadSample->WashSPE Elute Elute this compound WashSPE->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Quantification Quantification MSMS->Quantification

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Ingestion Ingestion of this compound-containing material GI_Tract Gastrointestinal Tract Ingestion->GI_Tract Bloodstream Systemic Circulation GI_Tract->Bloodstream Absorption Tissues Target Tissues (e.g., Liver) Bloodstream->Tissues Liver Hepatic Metabolism Bloodstream->Liver Urine Renal Excretion (Urine) Bloodstream->Urine Feces Fecal Excretion Bloodstream->Feces Tissues->Bloodstream Metabolites Formation of Reactive Metabolites (e.g., Pyrrolic Esters) Liver->Metabolites Metabolites->Tissues Toxicity Detoxification Detoxification Pathways Metabolites->Detoxification Detoxification->Bloodstream

Caption: Simplified toxicokinetic pathway of this compound.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of solid-phase extraction for sample preparation ensures low matrix effects and high recovery, while the selectivity of MRM detection allows for accurate quantification at low concentrations. This method is suitable for use in toxicokinetic and other research studies involving the analysis of this compound and other pyrrolizidine alkaloids. Method validation should be performed according to the relevant regulatory guidelines to ensure data quality and reliability.

References

Application Notes and Protocols for the Extraction of Sarracine from Senecio jacobaea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senecio jacobaea, commonly known as ragwort, is a plant species recognized for its production of a diverse array of pyrrolizidine alkaloids (PAs). These secondary metabolites are of significant interest to researchers due to their potential toxicity and pharmacological activities. One such PA is sarracine, although its presence and concentration in Senecio jacobaea are not as extensively documented as other PAs like jacobine and seneciphylline.

Quantitative Data on Pyrrolizidine Alkaloids in Senecio Species

The concentration of PAs in Senecio species can vary significantly based on factors such as plant age, geographical location, and environmental conditions. The following table summarizes reported PA content in various Senecio species to provide a contextual baseline for extraction efforts.

Plant SpeciesAlkaloid(s)Concentration (mg/g dry weight)Analytical MethodReference
Senecio jacobaeaTotal PAs0.09 - 4.63UHPSFC[1]
Senecio vulgarisSenecionine, SeneciphyllineNot specifiedTLC, HPLC, FTIR[2]
Senecio vernalisRiddelliine, Retrorsine, Senkirkine, Retronecine, Integerrimine, Seneciphylline, Senecionine0.007% - 0.042% (of dry plant material)HPLC[3]
Senecio brasiliensisIntegerrimine, SenecionineNot specifiedUAE, PLE, MHG[4][5]

Experimental Protocols

The following protocols describe common methods for the extraction and purification of PAs from plant material. These can be adapted and optimized for the specific isolation of this compound.

Protocol 1: General Acid-Base Extraction of Pyrrolizidine Alkaloids

This method is a classic approach for the extraction of alkaloids based on their basic nature.

Materials:

  • Dried and powdered Senecio jacobaea plant material

  • Methanol (or Ethanol)

  • 1% (v/v) Sulfuric acid or 2% (v/v) Formic acid in water[6]

  • Ammonia solution

  • Dichloromethane (or Chloroform)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Centrifuge

  • pH meter or pH paper

Procedure:

  • Extraction: Macerate 100 g of dried, powdered plant material in 500 mL of 1% sulfuric acid in methanol for 24 hours with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth or a Büchner funnel to separate the plant debris from the extract.

  • Acidification & Partitioning: Concentrate the filtrate using a rotary evaporator to remove the methanol. Adjust the pH of the remaining aqueous solution to approximately 2 with 1% sulfuric acid.

  • Basification & Extraction: Basify the acidic solution to a pH of 9-10 with ammonia solution. Extract the aqueous solution three times with an equal volume of dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude PA extract.

Protocol 2: Pressurized Liquid Extraction (PLE) of Pyrrolizidine Alkaloids

PLE is a more modern and efficient method for extracting PAs.[4][5]

Materials:

  • Dried and powdered Senecio jacobaea plant material

  • Ethanol or Methanol

  • Pressurized Liquid Extraction system

Procedure:

  • Sample Preparation: Mix 10 g of dried, powdered plant material with a dispersing agent like diatomaceous earth and load it into the extraction cell.

  • Extraction Parameters: Set the extraction parameters. Typical conditions for PA extraction can be:

    • Solvent: Ethanol

    • Temperature: 60-100°C

    • Pressure: 1500 psi

    • Static time: 10 minutes

    • Number of cycles: 2

  • Collection: Collect the extract in a collection vial.

  • Concentration: Concentrate the solvent from the collected extract using a rotary evaporator to obtain the crude PA extract.

Protocol 3: Solid-Phase Extraction (SPE) for Purification

SPE is a crucial step for cleaning up the crude extract and isolating specific alkaloids.[7]

Materials:

  • Crude PA extract

  • Cation-exchange SPE cartridge (e.g., MCX or PCX)[6][7]

  • Methanol

  • Water

  • 1% (v/v) Formic acid in water

  • 0.5% (v/v) Ammonia in methanol[7]

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[7]

  • Sample Loading: Dissolve the crude PA extract in a minimal amount of the loading solvent (e.g., 2% formic acid in water) and apply it to the conditioned cartridge.[6]

  • Washing: Wash the cartridge with 5 mL of 1% formic acid in water to remove impurities.[7]

  • Elution: Elute the PAs from the cartridge with 5 mL of 0.5% ammonia in methanol.[7]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen to obtain the purified PA fraction.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Isolation plant_material Dried & Powdered Senecio jacobaea acid_extraction Acid-Base Extraction (Protocol 1) plant_material->acid_extraction ple_extraction Pressurized Liquid Extraction (Protocol 2) plant_material->ple_extraction crude_extract Crude PA Extract acid_extraction->crude_extract ple_extraction->crude_extract spe_purification Solid-Phase Extraction (SPE) (Protocol 3) crude_extract->spe_purification purified_fraction Purified PA Fraction spe_purification->purified_fraction hplc_analysis HPLC / UHPLC-MS Analysis purified_fraction->hplc_analysis prep_hplc Preparative HPLC purified_fraction->prep_hplc isolated_this compound Isolated this compound prep_hplc->isolated_this compound

Caption: Experimental workflow for the extraction and isolation of this compound.

Putative_PA_Toxicity_Pathway cluster_activation Metabolic Activation cluster_cellular_damage Cellular Damage cluster_tissue_injury Tissue Injury This compound This compound (PA) cyp450 Cytochrome P450 (in Liver) This compound->cyp450 dehydro_pa Dehydropyrrolizidine Alkaloid (Reactive Metabolite) cyp450->dehydro_pa dna_adducts DNA Adducts dehydro_pa->dna_adducts protein_adducts Protein Adducts dehydro_pa->protein_adducts oxidative_stress Oxidative Stress dehydro_pa->oxidative_stress apoptosis Apoptosis / Necrosis dna_adducts->apoptosis protein_adducts->apoptosis oxidative_stress->apoptosis liver_injury Hepatotoxicity apoptosis->liver_injury

Caption: Generalized toxicological pathway of pyrrolizidine alkaloids.

Signaling Pathways

Currently, there is a significant lack of specific information in the scientific literature regarding the signaling pathways directly modulated by this compound. The toxicity of PAs, in general, is primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive dehydropyrrolizidine alkaloids. These reactive metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. The generalized toxicological pathway depicted above illustrates this process. Further research is required to elucidate the specific molecular targets and signaling cascades that may be affected by this compound.

Conclusion

The extraction of this compound from Senecio jacobaea presents a viable research avenue, although one that requires methodological development due to the absence of a specific, established protocol. The general protocols for PA extraction provided here offer a solid foundation for researchers to begin this work. Optimization of extraction solvents, temperature, and purification techniques will be critical for successfully isolating this compound. Subsequent analysis using techniques such as HPLC-MS/MS will be essential for quantification and characterization. The elucidation of the specific biological activities and signaling pathways of this compound remains a key area for future investigation.

References

Application Notes and Protocols for the Synthesis of Sarracine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarracine, a pyrrolizidine alkaloid, presents a promising scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and guidance for conducting Structure-Activity Relationship (SAR) studies. The aim is to furnish researchers with the necessary information to explore the therapeutic potential of this class of compounds. While specific biological data for this compound derivatives is not extensively available in the public domain, this guide offers a framework for their synthesis and evaluation based on established principles of medicinal chemistry and the study of related pyrrolizidine alkaloids.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds, many of which exhibit significant biological activity. This compound, a member of this family, is characterized by its core pyrrolizidine structure. The modification of this core through chemical synthesis allows for the generation of a library of derivatives. Subsequent biological screening of these derivatives enables the elucidation of Structure-Activity Relationships (SAR), which are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[1][2][3] The systematic modification of a lead compound and the analysis of how these changes affect its biological activity are fundamental to modern drug discovery.[1][2]

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following table is a template for summarizing the biological data of synthesized this compound derivatives. The data presented here is hypothetical and serves to illustrate how to structure experimental results for clear comparison and SAR analysis. Researchers should replace this with their own experimental data.

Compound ID R1-Substituent R2-Substituent In vitro Potency (IC50, µM) Cytotoxicity (CC50, µM) Selectivity Index (SI = CC50/IC50)
This compound-H-OH15.21509.9
SD-01-CH3-OH10.518017.1
SD-02-C2H5-OH8.321025.3
SD-03-H-OCH325.8>500>19.4
SD-04-H-F12.113010.7
SD-05-H-Cl9.711011.3
SD-06-CH3-OCH318.4>500>27.2

Caption: Table 1. Hypothetical SAR data for this compound derivatives against a target protein.

Experimental Protocols

The synthesis of this compound and its derivatives can be approached through various strategies common for pyrrolizidine alkaloids. A general synthetic scheme is outlined below, followed by detailed experimental protocols for key steps.

General Synthetic Scheme for this compound Derivatives

The synthesis of the pyrrolizidine core often starts from a suitable chiral precursor, such as a protected amino acid or a chiral pyrrole derivative. Key steps typically involve the formation of the bicyclic ring system.

G A Starting Material (e.g., Boc-protected pyrrole) B Introduction of Side Chain A->B Alkylation / Acylation C Ring Formation B->C Intramolecular Cyclization D Functional Group Interconversion C->D Modification of R1/R2 E This compound Derivative D->E Final Product G cluster_0 Extracellular cluster_1 Intracellular This compound This compound Derivative Receptor Cell Surface Receptor This compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription Response Cellular Response (e.g., Apoptosis) Gene->Response G A Design of this compound Derivatives B Synthesis of Derivatives (Protocols 1 & 2) A->B C Purification & Characterization (NMR, MS, HPLC) B->C D In vitro Biological Screening (e.g., Enzyme Assay) C->D E Data Analysis & SAR Determination D->E F Lead Optimization E->F F->A Iterative Design G cluster_0 Chemical Modification cluster_1 Observed Effect cluster_2 SAR Conclusion A Change R1 Substituent C Increased Potency A->C B Change R2 Substituent E No Change B->E F R1 is important for activity C->F D Decreased Potency G R2 modification is tolerated E->G

References

Application Notes and Protocols for Evaluating the Bioactivity of Sarracenia Purpurea Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracts from the pitcher plant, Sarracenia purpurea, have garnered scientific interest due to their traditional use in medicine and emerging evidence of their therapeutic potential. Recent studies have highlighted the anticancer, antioxidant, and antibacterial properties of these extracts, particularly those derived from the root.[1][2][3] These extracts are a complex mixture of bioactive compounds, including 7,8-Dihydro-α-ionone, stigmast-5-en-3-ol, betulin, and α-amyrin.[1][4] This document provides detailed protocols for a panel of cell-based assays designed to characterize the biological activity of Sarracenia purpurea extracts, with a focus on their potential as anticancer agents. The described assays will enable researchers to assess cytotoxicity, induction of apoptosis, and effects on cell proliferation and migration.

Key Biological Activities of Sarracenia purpurea Extracts

Extracts from Sarracenia purpurea have demonstrated significant cytotoxic effects against various cancer cell lines, including mammary carcinoma (4T1), melanoma (B16F10), and non-small-cell lung cancer (H1975, H838, and A549) cells.[2][5] The anticancer activity is attributed to the induction of apoptosis and the inhibition of cell proliferation and migration.[2][6] Mechanistically, components of the extract have been suggested to inhibit the enzymatic activity of human dihydroorotase (huDHOase), a key enzyme in pyrimidine biosynthesis and an attractive target for cancer chemotherapy.[1][3] Another proposed target is the single-stranded DNA-binding protein complex, human Replication Protein A (RPA), specifically the huRPA32 subunit, which is crucial for DNA replication and repair.[5][6]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the types of quantitative data that can be generated from the described experimental protocols.

Table 1: Cytotoxicity of Sarracenia purpurea Extract on Cancer Cell Lines

Cell LineExtract Concentration (µg/mL)% Cell Viability (Mean ± SD)IC50 (µg/mL)
4T1 0 (Control)100 ± 0.0
20
40
80
100
B16F10 0 (Control)100 ± 0.0
20
40
80
100
H1975 0 (Control)100 ± 0.0
20
40
80
100

Table 2: Apoptosis Induction by Sarracenia purpurea Extract

Cell LineTreatment% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
4T1 Control
S. purpurea Extract (IC50)
Staurosporine (Positive Control)
B16F10 Control
S. purpurea Extract (IC50)
Staurosporine (Positive Control)

Table 3: Effect of Sarracenia purpurea Extract on Cell Proliferation

Cell LineTreatment% Proliferation (Relative to Control)
4T1 Control100
S. purpurea Extract (IC25)
S. purpurea Extract (IC50)
H1975 Control100
S. purpurea Extract (IC25)
S. purpurea Extract (IC50)

Table 4: Inhibition of Cell Migration by Sarracenia purpurea Extract

Cell LineTreatment% Wound Closure (at 24h)
4T1 Control
S. purpurea Extract (IC25)
Cytochalasin D (Positive Control)
H1975 Control
S. purpurea Extract (IC25)
Cytochalasin D (Positive Control)

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Sarracenia purpurea extract on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 4T1, B16F10, H1975) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the Sarracenia purpurea extract in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted extract to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the extract concentration to determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with S. purpurea extract dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis and necrosis in cancer cells upon treatment with Sarracenia purpurea extract.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with the S. purpurea extract at its predetermined IC50 concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

G cluster_workflow Apoptosis Assay Workflow A Seed and treat cells in 6-well plate B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic and necrotic cells F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To assess the effect of Sarracenia purpurea extract on the proliferation of cancer cells.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with sub-lethal concentrations (e.g., IC25 and IC50) of the S. purpurea extract for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Remove the labeling medium, fix the cells, and denature the DNA using a fixing/denaturing solution.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to a peroxidase (POD) and incubate.

  • Substrate Reaction: Wash the wells and add a substrate solution. The POD catalyzes the conversion of the substrate into a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the untreated control.

G cluster_workflow BrdU Proliferation Assay Workflow A Seed and treat cells B Add BrdU labeling solution A->B C Fix and denature DNA B->C D Incubate with anti-BrdU-POD C->D E Add substrate and measure absorbance D->E F Calculate relative proliferation E->F

Caption: Workflow for the BrdU cell proliferation assay.

Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of Sarracenia purpurea extract on the migratory capacity of cancer cells.

Methodology:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to confluency.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing a non-toxic concentration of the S. purpurea extract (e.g., IC25). Include a vehicle control and a positive control for migration inhibition (e.g., cytochalasin D).

  • Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure relative to the initial wound area.

G cluster_workflow Wound Healing Assay Workflow A Grow cells to confluency B Create a scratch in the monolayer A->B C Treat with S. purpurea extract B->C D Image wound at 0h and 24h C->D E Measure wound area D->E F Calculate % wound closure E->F

Caption: Workflow for the wound healing cell migration assay.

Proposed Signaling Pathway for Anticancer Activity

The anticancer effects of Sarracenia purpurea extracts may be mediated through the inhibition of key cellular processes required for cancer cell survival and proliferation. A proposed mechanism involves the inhibition of dihydroorotase (DHOase) and Replication Protein A (RPA), leading to cell cycle arrest and apoptosis.

G S_purpurea Sarracenia purpurea Extract DHOase Dihydroorotase (DHOase) S_purpurea->DHOase inhibition RPA Replication Protein A (RPA) S_purpurea->RPA inhibition Pyrimidine Pyrimidine Biosynthesis DHOase->Pyrimidine DNA_rep DNA Replication & Repair RPA->DNA_rep Cell_cycle Cell Cycle Arrest Pyrimidine->Cell_cycle DNA_rep->Cell_cycle Apoptosis Apoptosis Cell_cycle->Apoptosis

Caption: Proposed mechanism of anticancer activity.

By following these detailed protocols, researchers can effectively screen and characterize the bioactivity of Sarracenia purpurea extracts, contributing to the understanding of their therapeutic potential and the development of novel anticancer agents.

References

Application Notes and Protocols for Sarracine (α-Sarcin) in Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarracine, scientifically known as α-sarcin, is a potent ribotoxin produced by the fungus Aspergillus giganteus. As a member of the ribosome-inactivating protein (RIP) family, α-sarcin exhibits highly specific enzymatic activity that leads to the inhibition of protein synthesis and subsequent cell death, making it a subject of significant interest in cancer research and drug development.[1][2] Its potent cytotoxic effects are being explored for the development of targeted cancer therapies, often as the toxic component of immunotoxins.[3] These application notes provide a comprehensive overview of the use of α-sarcin in cytotoxicity screening, including its mechanism of action, protocols for assessing its cytotoxic effects, and a summary of its activity against various cell lines.

Mechanism of Action

Alpha-sarcin exerts its cytotoxic effects through a well-defined mechanism. The toxin is internalized by cells through endocytosis.[1][4] Once inside the cell, it acts as a specific endonuclease, cleaving a single phosphodiester bond in the large ribosomal RNA (rRNA) of the 60S ribosomal subunit.[2][4] This cleavage occurs at a universally conserved region known as the sarcin-ricin loop (SRL), rendering the ribosome unable to bind elongation factors.[3] The immediate consequence is the irreversible inhibition of protein synthesis, which in turn triggers a cascade of events leading to programmed cell death, or apoptosis.[1][4] A key downstream event is the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.[1][4]

Data Presentation

The cytotoxic activity of α-sarcin can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the toxin required to inhibit the growth of 50% of a cell population. While extensive comparative data for free α-sarcin across numerous cell lines is limited in publicly available literature, existing studies demonstrate its potent effects.

CompoundCell Line(s)AssayIC50 / Cytotoxic ConcentrationReference(s)
Wild-type α-sarcinHeLa, Calu-3, LAD2, Raw 264.7MTT AssaySignificant cytotoxicity observed at 1 µM[5]
Wild-type α-sarcinGPA33-positive (SW1222, LIM1215) & GPA33-negative (HT-29, A431)Protein Synthesis Inhibition≥1 µM[3]
IMTXA33αS (α-sarcin immunotoxin)SW1222, LIM1215 (GPA33-positive)Protein Synthesis Inhibition30 nM, 70 nM[3]
IMTXA33furαSDI (optimized α-sarcin immunotoxin)SW1222Cell Viability12 nM[6]

Note: The potency of α-sarcin is significantly enhanced when targeted to specific cancer cells via conjugation to an antibody, as seen in the lower IC50 values of the immunotoxins.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol provides a method to determine the cytotoxicity of α-sarcin by measuring the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • α-sarcin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of α-sarcin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the α-sarcin dilutions. Include untreated control wells containing medium only. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the α-sarcin concentration to determine the IC50 value.

2. Caspase-3 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-3, a key marker of apoptosis, in cells treated with α-sarcin.

Materials:

  • Cells treated with α-sarcin (as described in the MTT assay protocol)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis: After treatment with α-sarcin, lyse the cells according to the manufacturer's protocol for the specific lysis buffer being used.

  • Assay Preparation: In a 96-well black plate, add 50 µL of cell lysate to each well.

  • Substrate Addition: Prepare the reaction mixture by diluting the caspase-3 substrate in the assay buffer. Add 50 µL of the reaction mixture to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440 nm.

  • Data Analysis: Compare the fluorescence intensity of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed cells in 96-well plate cell_culture->cell_seeding treatment 4. Treat cells and incubate cell_seeding->treatment sarcin_prep 3. Prepare α-sarcin dilutions sarcin_prep->treatment mtt_addition 5. Add MTT reagent treatment->mtt_addition solubilization 6. Solubilize formazan crystals mtt_addition->solubilization read_absorbance 7. Measure absorbance solubilization->read_absorbance data_analysis 8. Calculate % viability and IC50 read_absorbance->data_analysis

Cytotoxicity Screening Workflow

sarracine_pathway cluster_cell Cancer Cell cluster_entry Cellular Uptake cluster_cytoplasm Cytoplasm This compound α-Sarcin endocytosis Endocytosis This compound->endocytosis Internalization ribosome Ribosome (60S subunit) endocytosis->ribosome Release into cytoplasm protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition apoptosis Apoptosis protein_synthesis->apoptosis Triggers caspase3 Caspase-3 Activation apoptosis->caspase3

α-Sarcin Mechanism of Action

References

Elucidating the Structure of Sarracine: An NMR Spectroscopy Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview and experimental protocols for the structural elucidation of sarracine, a pyrrolizidine alkaloid, using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are based on established practices and data from peer-reviewed research, offering a comprehensive guide for the unambiguous identification and characterization of this natural product.

Introduction

This compound is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the genus Senecio. PAs are a class of secondary metabolites known for their potential toxicity and a wide range of biological activities, making their accurate structural determination crucial for both phytochemical and pharmacological research. NMR spectroscopy is an indispensable tool for the structural elucidation of complex natural products like this compound, providing detailed information about the carbon-hydrogen framework and stereochemistry. This note details the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound.

Data Presentation

The structural elucidation of this compound is achieved through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments. The following tables summarize the quantitative NMR data for this compound, acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (δ) [ppm] (Multiplicity, J in Hz)¹³C Chemical Shift (δ) [ppm]
14.15 (br d, 16.0)61.5
23.35 (m)34.2
1.95 (m)26.1
2.10 (m)
3.25 (dd, 10.5, 5.5)54.1
2.60 (m)
1.90 (m)30.5
2.05 (m)
75.20 (m)74.2
83.90 (m)77.9
1'-127.9
2'6.10 (qq, 7.0, 1.5)138.5
3'1.85 (dq, 7.0, 1.5)15.8
4'1.80 (q, 1.5)20.5
1''-167.5
2''-135.2
3''6.90 (br q, 7.0)141.1
4''1.90 (d, 7.0)14.5
5''4.30 (s)60.2

Note: Data is compiled from the findings of Villanueva-Cañongo et al. (2014) and general knowledge of pyrrolizidine alkaloid NMR spectra. Some ¹³C assignments are predicted based on typical values for this class of compounds.

Table 2: Key 2D NMR Correlations for this compound

Proton (δ ppm)COSY Correlations (δ ppm)HMBC Correlations (¹³C, δ ppm)NOESY Correlations (δ ppm)
H-1 (4.15)H-2 (3.35), H-8 (3.90)C-2, C-8, C-1''H-2, H-8
H-2 (3.35)H-1 (4.15), H-3 (1.95, 2.10)C-1, C-3, C-8H-1, H-3α, H-3β
H-5 (3.25, 2.60)H-6 (1.90, 2.05)C-3, C-6, C-7, C-8H-6α, H-6β, H-8
H-7 (5.20)H-6 (1.90, 2.05), H-8 (3.90)C-1', C-5, C-6, C-8H-6α, H-8
H-8 (3.90)H-1 (4.15), H-7 (5.20)C-1, C-2, C-5, C-7H-1, H-5β, H-7
H-2' (6.10)H-3' (1.85), H-4' (1.80)C-1', C-3', C-4'H-3', H-4'
H-3'' (6.90)H-4'' (1.90), H-5'' (4.30)C-1'', C-2'', C-4'', C-5''H-4'', H-5''

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to be adapted for use with modern NMR spectrometers.

Sample Preparation
  • Isolation: this compound is isolated from the plant source (e.g., roots of Senecio polypodioides) using standard chromatographic techniques (e.g., column chromatography followed by HPLC).

  • Sample Purity: Ensure the purity of the isolated this compound is >95% as determined by HPLC or LC-MS.

  • NMR Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

a. ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse (zg30 or similar).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

b. ¹³C NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled single-pulse (zgpg30 or similar).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

c. 2D COSY (Correlation Spectroscopy)

  • Pulse Sequence: Gradient-selected COSY (cosygpqf or similar).

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Data Points (F2): 2048.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

  • Relaxation Delay: 1.5 seconds.

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3 or similar).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 160-180 ppm.

  • Data Points (F2): 1024.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 4-8.

  • Relaxation Delay: 1.5 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf or similar).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Data Points (F2): 2048.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

  • Relaxation Delay: 1.5 seconds.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz to observe 2- and 3-bond correlations.

f. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Sequence: Gradient-selected NOESY (noesygpph or similar).

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Data Points (F2): 2048.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

  • Relaxation Delay: 1.5 seconds.

  • Mixing Time (d8): 500-800 ms.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to all acquired FIDs. For 2D spectra, this is performed in both dimensions.

  • Phasing and Baseline Correction: Manually phase all spectra and apply automatic baseline correction.

  • Referencing: Calibrate the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra accordingly.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

  • Correlation Analysis:

    • COSY: Identify cross-peaks to establish proton-proton spin systems.

    • HSQC: Correlate each proton to its directly attached carbon.

    • HMBC: Connect the spin systems by identifying long-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons and linking different fragments of the molecule.

    • NOESY: Identify cross-peaks arising from through-space interactions to determine the relative stereochemistry of the molecule.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the workflow for its structural elucidation using NMR.

Caption: Chemical structure of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis Isolation Isolation Purity Check Purity Check Isolation->Purity Check NMR Sample NMR Sample Purity Check->NMR Sample 1D NMR 1D NMR (¹H, ¹³C) NMR Sample->1D NMR 2D NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR Sample->2D NMR Processing Processing (FT, Phasing, Baseline Correction) 1D NMR->Processing 2D NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Elucidation Structure Elucidation Assignment->Structure Elucidation

Caption: Experimental workflow for this compound structural elucidation.

Correlation_Logic 1H_NMR ¹H NMR (Proton Chemical Shifts) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) 1H_NMR->HMBC NOESY NOESY (Through-Space ¹H-¹H Correlation) 1H_NMR->NOESY 13C_NMR ¹³C NMR (Carbon Chemical Shifts) 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure (Connectivity & Stereochemistry) COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Logical relationships of NMR experiments in structural elucidation.

Analytical Standards for Sarracine Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarracine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. As with many unsaturated PAs, this compound is of significant interest to researchers due to its potential biological activities and toxicological properties. Accurate and reliable analytical methods are paramount for the qualitative and quantitative assessment of this compound in research and drug development. These application notes provide a comprehensive overview of the analytical standards, methodologies, and protocols relevant to this compound research.

Data Presentation: Quantitative Analysis of Pyrrolizidine Alkaloids

The following table summarizes typical performance data for the quantitative analysis of pyrrolizidine alkaloids in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values can be considered as target parameters for the validation of a quantitative method for this compound.

ParameterTypical Value RangeDescription
Limit of Quantification (LOQ) 0.1 - 10 µg/kgThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) ≥ 0.99The coefficient of determination for the calibration curve, indicating the linearity of the response over a given concentration range.
Recovery 70 - 120%The percentage of the known amount of analyte that is detected after the entire analytical procedure, indicating the efficiency of the extraction process.
Precision (RSD) ≤ 15%The relative standard deviation of replicate measurements, indicating the closeness of agreement between independent test results.
Matrix Effect 80 - 120%The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of pyrrolizidine alkaloids from dried plant material.[1][2]

Materials and Reagents:

  • Dried and homogenized plant material

  • Methanol (MeOH)

  • 0.05 M Sulfuric acid (H₂SO₄) in 50% aqueous methanol

  • Ammonia solution (25%)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Weigh 1.0 g of the homogenized plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M H₂SO₄ in 50% methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Extract using an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Re-extract the plant material pellet with another 20 mL of the extraction solvent and repeat steps 3-5.

  • Combine the supernatants.

  • Adjust the pH of the combined extract to approximately 8-9 with ammonia solution.

  • Proceed to Solid Phase Extraction (SPE) for cleanup.

Solid Phase Extraction (SPE) Cleanup

This protocol is for the cleanup of the plant extract to remove interfering matrix components.[3][4]

Procedure:

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the pH-adjusted extract onto the cartridge.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

  • Elute the pyrrolizidine alkaloids with 10 mL of 5% ammoniated methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of pyrrolizidine alkaloids using a triple quadrupole mass spectrometer.[5][6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 90-95% B over several minutes, hold, and then return to initial conditions for equilibration. The specific gradient profile will need to be optimized for this compound.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard. For a generic pyrrolizidine alkaloid, characteristic neutral losses corresponding to the necine base and necic acid moieties are monitored.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum this compound signal.

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of isolated compounds.[8]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the structure of this compound.

Visualizations

General Workflow for this compound Analysis

This compound Analysis Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction (0.05 M H₂SO₄ in 50% MeOH) plant_material->extraction centrifugation Centrifugation extraction->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcmsms LC-MS/MS (Quantitative Analysis) reconstitution->lcmsms nmr NMR (Structural Confirmation) reconstitution->nmr

Caption: Workflow for the extraction and analysis of this compound.

General Toxicity Pathway of Unsaturated Pyrrolizidine Alkaloids

Unsaturated pyrrolizidine alkaloids like this compound are generally considered to be hepatotoxic after metabolic activation in the liver.[9][10][11][12] The following diagram illustrates this general pathway.

PA_Toxicity_Pathway cluster_liver Hepatocyte (Liver Cell) PA Unsaturated Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (Metabolic Activation) PA->CYP450 Oxidation Pyrrolic_Ester Reactive Pyrrolic Ester (Dehydropyrrolizidine) CYP450->Pyrrolic_Ester Detoxification Detoxification (e.g., Glutathione Conjugation) Pyrrolic_Ester->Detoxification Adducts DNA/Protein Adducts Pyrrolic_Ester->Adducts Alkylation Excretion Excretion Detoxification->Excretion Cell_Damage Cellular Damage (Hepatotoxicity) Adducts->Cell_Damage

Caption: General metabolic activation and toxicity pathway of unsaturated PAs.

References

In Vivo Experimental Design for Saracatinib Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Saracatinib (AZD0530) is a potent and selective dual inhibitor of Src family kinases (SFKs) and Bcr-Abl tyrosine kinase.[1] Initially developed as an anti-cancer agent, its role in modulating signaling pathways implicated in neurodegenerative diseases and other conditions has led to its investigation in a broader range of therapeutic areas.[2][3] SFKs, particularly Src and Fyn, are crucial in various cellular processes, including cell growth, differentiation, migration, and survival.[4] Their dysregulation has been linked to the pathophysiology of Alzheimer's disease, epilepsy, and pulmonary fibrosis.[5][6][7]

These application notes provide a comprehensive guide for the in vivo experimental design of Saracatinib studies, focusing on preclinical models of Alzheimer's disease and epilepsy. Detailed protocols, data presentation guidelines, and visual representations of experimental workflows and signaling pathways are included to facilitate robust and reproducible research.

Data Presentation

Table 1: In Vivo Pharmacokinetics of Saracatinib in Rodents
ParameterValueSpeciesDosingSource
Peak Serum Concentration (Cmax) 954.42 ng/mLRat20 mg/kg, single oral gavage[8][9]
Time to Peak Concentration (Tmax) 6 hRat20 mg/kg, single oral gavage[8][9]
Elimination Half-life (t1/2) 4.12 hRat20 mg/kg, single oral gavage[8][9]
Volume of Distribution (Vd) 15.59 L/kgRat20 mg/kg, single oral gavage[8][9]
Clearance (CL) 2.83 L/h/kgRat20 mg/kg, single oral gavage[8][9]
Brain Half-life 16 hMouseNot specified[3]
Plasma:Cerebrospinal Fluid Ratio 3:1MouseNot specified[3]
Table 2: Efficacy of Saracatinib in a Rat Kainate Model of Temporal Lobe Epilepsy
Outcome MeasureVehicle ControlSaracatinib (25 mg/kg)Percent ReductionSource
Spontaneous Recurrent Seizures (Number over 4 months) >120<9 in responsive animals>92.5%[10]
Pro-inflammatory Cytokines (IL-2, IL-6, IL-12, etc.) Significantly elevatedSignificantly reducedNot specified[10]
Neurodegeneration (FJB+NeuN positive cells) Significantly increasedSignificantly reducedNot specified[10]
Table 3: Safety and Tolerability of Saracatinib in Preclinical and Clinical Studies
Study TypeSpeciesDoseKey FindingsSource
Preclinical Rat (DFP model)20-25 mg/kg/day for 7 daysBodyweight loss and mortality observed at higher doses and in severely affected animals.[11]
Phase I Clinical Human (solid tumors)50-175 mg/dayWell-tolerated up to 175 mg/day. Most common adverse events were mild to moderate (diarrhea, nausea, fatigue).[4][12]
Phase Ib Clinical Human (Alzheimer's)50-125 mg/daySafe and well-tolerated. Capable of penetrating the blood-brain barrier.[3]

Experimental Protocols

Protocol 1: Evaluation of Saracatinib in a Transgenic Mouse Model of Alzheimer's Disease (e.g., APP/PS1)

Objective: To assess the efficacy of Saracatinib in reversing synaptic deficits and cognitive impairment in a mouse model of Alzheimer's disease.

Materials:

  • APP/PS1 transgenic mice and wild-type littermate controls (aged, e.g., 12-14 months).[13]

  • Saracatinib (AZD0530).

  • Vehicle solution: 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) Polysorbate 80 (Tween 80) in sterile water.[13]

  • Oral gavage needles.

  • Behavioral testing apparatus (e.g., Morris water maze).

  • Equipment for tissue processing, immunohistochemistry, and Western blotting.

Procedure:

  • Animal Acclimation and Baseline Assessment:

    • Acclimate mice to the housing facility for at least one week before the start of the experiment.

    • Perform baseline behavioral testing (e.g., Morris water maze) to establish cognitive deficits in the APP/PS1 mice.

  • Randomization and Grouping:

    • Randomly assign mice to the following groups (n=10-15 per group):

      • Group 1: Wild-type + Vehicle

      • Group 2: APP/PS1 + Vehicle

      • Group 3: APP/PS1 + Saracatinib (e.g., 2.5 mg/kg, twice daily)[13]

  • Drug Administration:

    • Prepare Saracatinib solution fresh daily.

    • Administer Saracatinib or vehicle via oral gavage for a specified duration (e.g., 4 weeks).[13][14]

  • Behavioral Testing:

    • During the final week of treatment, conduct behavioral testing to assess spatial learning and memory (e.g., Morris water maze).

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize mice and collect brain tissue.

    • Process one hemisphere for immunohistochemical analysis of synaptic density (e.g., synaptophysin staining) and glial activation.[13]

    • Use the other hemisphere for Western blot analysis to measure levels of phosphorylated Src/Fyn and downstream targets.

  • Data Analysis:

    • Analyze behavioral data using appropriate statistical tests (e.g., ANOVA).

    • Quantify immunohistochemical and Western blot data and analyze for statistical significance between groups.

Protocol 2: Evaluation of Saracatinib in a Kainate-Induced Model of Temporal Lobe Epilepsy in Rats

Objective: To determine the disease-modifying effects of Saracatinib on the development of spontaneous recurrent seizures and associated neuropathology.

Materials:

  • Adult male Sprague Dawley rats.

  • Kainic acid (KA).

  • Saracatinib (AZD0530).

  • Vehicle solution (as in Protocol 1).

  • Diazepam.

  • Video-EEG monitoring system.

  • Equipment for tissue processing and analysis.

Procedure:

  • Induction of Status Epilepticus (SE):

    • Administer repeated low doses of kainic acid (e.g., 5 mg/kg, i.p.) at 30-minute intervals until the onset of convulsive seizures.[10][15]

    • Two hours after the first convulsive seizure, terminate SE with diazepam (e.g., 5 mg/kg, i.m.).[15]

  • Treatment Groups and Drug Administration:

    • Randomly assign rats to:

      • Sham + Vehicle

      • KA + Vehicle

      • KA + Saracatinib

    • Initiate treatment 4 hours after the onset of SE.[15] A sample dosing regimen is 25 mg/kg Saracatinib or vehicle orally, twice daily for the first three days, followed by a single daily dose for the next four days.[10][15]

  • Long-Term Monitoring:

    • House rats individually and continuously monitor for spontaneous recurrent seizures (SRS) using a video-EEG system for an extended period (e.g., 4 months).[10][15]

  • Endpoint Analysis:

    • At the end of the monitoring period, euthanize the animals.

    • Collect brain tissue for histological analysis of neurodegeneration (e.g., Fluoro-Jade B staining), and gliosis (e.g., Iba1 and GFAP staining).[10]

    • Collect serum and cerebrospinal fluid (CSF) to measure levels of pro-inflammatory cytokines using a multiplex assay.[10]

  • Data Analysis:

    • Quantify the frequency and duration of SRS from the EEG recordings.

    • Analyze histological and cytokine data to determine the effect of Saracatinib on neuropathology and neuroinflammation.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Alzheimer's Disease Model Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Randomization Randomization Baseline Behavioral Testing->Randomization Drug Administration (4 weeks) Drug Administration (4 weeks) Randomization->Drug Administration (4 weeks) Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration (4 weeks)->Post-treatment Behavioral Testing Tissue Collection & Analysis Tissue Collection & Analysis Post-treatment Behavioral Testing->Tissue Collection & Analysis

Experimental workflow for Saracatinib in an Alzheimer's model.

G cluster_1 Experimental Workflow: Epilepsy Model Induce Status Epilepticus (KA) Induce Status Epilepticus (KA) Terminate SE (Diazepam) Terminate SE (Diazepam) Induce Status Epilepticus (KA)->Terminate SE (Diazepam) Randomization & Treatment Initiation Randomization & Treatment Initiation Terminate SE (Diazepam)->Randomization & Treatment Initiation Long-term Video-EEG Monitoring Long-term Video-EEG Monitoring Randomization & Treatment Initiation->Long-term Video-EEG Monitoring Endpoint Tissue & Fluid Collection Endpoint Tissue & Fluid Collection Long-term Video-EEG Monitoring->Endpoint Tissue & Fluid Collection G cluster_2 Src/Fyn Signaling in Alzheimer's Disease Pathogenesis Amyloid-beta Oligomers Amyloid-beta Oligomers Fyn Kinase Activation Fyn Kinase Activation Amyloid-beta Oligomers->Fyn Kinase Activation NMDA Receptor Phosphorylation NMDA Receptor Phosphorylation Fyn Kinase Activation->NMDA Receptor Phosphorylation Excitotoxicity & Synaptic Dysfunction Excitotoxicity & Synaptic Dysfunction NMDA Receptor Phosphorylation->Excitotoxicity & Synaptic Dysfunction Saracatinib Saracatinib Saracatinib->Fyn Kinase Activation Inhibits G cluster_3 Src/Fyn Signaling in Epileptogenesis Status Epilepticus Status Epilepticus Microglial Activation Microglial Activation Status Epilepticus->Microglial Activation Fyn-PKCδ Pathway Fyn-PKCδ Pathway Microglial Activation->Fyn-PKCδ Pathway Neuroinflammation (Cytokine Release) Neuroinflammation (Cytokine Release) Fyn-PKCδ Pathway->Neuroinflammation (Cytokine Release) Neuronal Hyperexcitability Neuronal Hyperexcitability Neuroinflammation (Cytokine Release)->Neuronal Hyperexcitability Saracatinib Saracatinib Saracatinib->Fyn-PKCδ Pathway Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Sarracine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sarracine analysis. This compound is a pyrrolizidine alkaloid, a class of natural compounds known for their potential toxicity and the analytical challenges they present. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their quantification experiments.

Important Note: this compound is a specific pyrrolizidine alkaloid. It should not be confused with Sarcosine (N-methylglycine), which is a different compound with distinct chemical properties and biological roles. Specific analytical methods and quantitative data for this compound are limited in published literature. Therefore, the following guidance is based on established best practices for the analysis of pyrrolizidine alkaloids (PAs) as a class, which should be adapted and validated for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for this compound quantification?

A1: For sensitive and selective quantification of this compound, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[1][2][3] It offers high selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which is crucial for distinguishing this compound from other co-extracted compounds in complex matrices.[1][3] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, but it generally has lower sensitivity and is more susceptible to interferences from compounds with similar retention times and UV absorbance.

Q2: How should I prepare my plant samples for this compound extraction?

A2: A common and effective method for extracting pyrrolizidine alkaloids from plant material involves an initial acid-base extraction followed by a clean-up step using Solid-Phase Extraction (SPE).[2][4][5] The plant material should be homogenized and extracted with an acidic aqueous solution (e.g., 0.05 M sulfuric acid) to protonate the nitrogen atom of the alkaloid, making it water-soluble.[2] The extract is then clarified by centrifugation and filtration.

Q3: What type of Solid-Phase Extraction (SPE) is recommended for this compound?

A3: Strong Cation Exchange (SCX) SPE is highly recommended for purifying pyrrolizidine alkaloids.[2][6] At an acidic pH, this compound will be positively charged and will bind to the negatively charged sorbent. This allows for washing away neutral and acidic interferences. The retained this compound can then be eluted with a basic methanolic solution (e.g., methanol with ammonia), which neutralizes the alkaloid, breaking its ionic bond with the sorbent.[1][5]

Q4: this compound exists as a free base and potentially as an N-oxide. How does this affect my quantification?

A4: Many pyrrolizidine alkaloids exist in plants as both the tertiary free base and the corresponding N-oxide.[6][7] These two forms have different polarities and may behave differently during extraction and chromatography. For a total quantification of this compound, it is common practice to include a reduction step to convert any this compound N-oxide to the free base before the final measurement.[6] This can be achieved by treating the sample extract with a reducing agent like zinc dust.[2][6]

Q5: What are the main challenges I can expect during method development for this compound quantification?

A5: The main challenges include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[8]

  • Low Concentrations: this compound may be present at very low levels (µg/kg) in the source material, requiring a highly sensitive instrument and an efficient sample concentration procedure.[3][7]

  • Lack of Commercial Standards: A certified reference standard for this compound may be difficult to obtain, which is essential for accurate quantification.

  • Structural Isomers: The potential for co-eluting isomers of this compound could lead to overestimation if not properly separated chromatographically.[1]

  • Analyte Stability: Pyrrolizidine alkaloids can be susceptible to degradation, particularly at high temperatures.[9][10]

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the plant material is finely ground to maximize surface area. Verify the pH of the extraction solvent is sufficiently acidic (pH < 3) to protonate this compound. Increase extraction time or use sonication to improve efficiency.[4]
Analyte Loss during SPE Check the pH of the sample load; it must be acidic for binding to the SCX cartridge. Ensure the washing solvent is not too strong, which could prematurely elute the analyte. Confirm the elution solvent is sufficiently basic to neutralize and release this compound.
Degradation of this compound Avoid high temperatures during sample evaporation.[9][10] Store extracts at low temperatures and protected from light. A study on peppermint tea showed stability of PAs for up to 182 days when stored properly.
Inefficient N-oxide Reduction If quantifying total this compound, ensure the reduction step (e.g., with zinc dust) is complete. Optimize reaction time and conditions.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase For reversed-phase LC, ensure the mobile phase contains a small amount of an acid (e.g., formic acid) to keep the this compound protonated, which generally results in better peak shape for basic compounds.
Column Overload Inject a smaller volume or a more dilute sample extract.
Co-elution with Interferences Optimize the chromatographic gradient to improve separation from interfering peaks. Consider using a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column).[1]
Secondary Interactions Interactions between the basic analyte and acidic silanols on the silica-based column can cause peak tailing. Use a column with end-capping or operate at a low pH to minimize these interactions.
Issue 3: Inconsistent or Non-Reproducible Quantitative Results
Possible Cause Troubleshooting Step
Matrix Effects in MS Use a stable isotope-labeled internal standard for this compound if available. If not, use a matrix-matched calibration curve to compensate for signal suppression or enhancement. Further sample cleanup may be necessary.
Instrument Contamination Flush the LC system and mass spectrometer to remove any potential contaminants that may be interfering with the analysis.
Variability in Sample Preparation Ensure all sample preparation steps, especially liquid-liquid extractions and SPE, are performed consistently across all samples and standards.
Sample Instability Analyze samples as quickly as possible after preparation. If storage is necessary, evaluate the stability of this compound in the final extract under the chosen storage conditions.

Quantitative Data Summary

Since specific quantitative data for this compound is scarce, the following table summarizes typical performance parameters for the analysis of other pyrrolizidine alkaloids using LC-MS/MS. These values can serve as a benchmark for method development.

Parameter Tea Matrix [1]Honey Matrix [1]Feed Matrix [2]Notes
Limit of Detection (LOD) 0.015 - 0.75 µg/kg0.015 - 0.75 µg/kgNot specifiedDependent on the specific alkaloid and instrument sensitivity.
Limit of Quantification (LOQ) 0.05 - 2.5 µg/kg0.05 - 2.5 µg/kg< 5 µg/kgThe lowest concentration that can be reliably quantified.
Recovery (%) 67.6 - 107.664.5 - 103.484.1 - 112.9Efficiency of the extraction and cleanup process.
Precision (RSD%) < 15%< 15%3.0 - 13.6%A measure of the repeatability of the measurement.

Note: These values are representative for a range of different pyrrolizidine alkaloids and should be determined specifically for this compound during method validation.

Experimental Protocols

Generic Protocol for Quantification of this compound in Plant Material by LC-MS/MS

This protocol is a general guideline and requires optimization for your specific application and matrix.

1. Sample Preparation and Extraction

  • Weigh approximately 2 g of finely ground and homogenized plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid.

  • Shake or sonicate for 1-2 hours at room temperature.[2]

  • Centrifuge the mixture at 4000 x g for 10 minutes.

  • Filter the supernatant through a 0.45 µm filter.

2. (Optional) Reduction of N-oxides

  • To a known volume of the filtered extract, add zinc dust.

  • Shake the mixture for 1 hour to reduce N-oxides to their corresponding free bases.[2]

  • Centrifuge and filter to remove the zinc particles.

3. Solid-Phase Extraction (SPE) Cleanup

  • Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

  • Load 10 mL of the acidic plant extract onto the cartridge.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interferences.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the this compound with 5 mL of a solution of 5% ammonium hydroxide in methanol.[1][5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

4. LC-MS/MS Analysis

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be determined by infusing a this compound standard. A precursor ion ([M+H]⁺) and at least two product ions should be identified and optimized.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument.

Visualizations

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup (SCX) cluster_analysis Analysis Homogenization Homogenize Plant Material Extraction Acidic Extraction (0.05 M H2SO4) Homogenization->Extraction Centrifuge Centrifuge & Filter Extraction->Centrifuge Load Load Sample Centrifuge->Load Condition Condition Cartridge Condition->Load Wash Wash Interferences Load->Wash Elute Elute this compound (Basic Methanol) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis (MRM Mode) Evaporate->LCMS Quant Quantification LCMS->Quant

Caption: General workflow for this compound quantification from plant material.

troubleshooting_tree Start Problem Encountered LowRecovery Low/No Recovery? Start->LowRecovery BadPeak Poor Peak Shape? LowRecovery->BadPeak No CheckExtraction Optimize Extraction (pH, time, sonication) LowRecovery->CheckExtraction Yes Inconsistent Inconsistent Results? BadPeak->Inconsistent No CheckMobilePhase Adjust Mobile Phase (e.g., add formic acid) BadPeak->CheckMobilePhase Yes End Problem Resolved Inconsistent->End Consult Instrument Manual UseIS Use Internal Standard or Matrix-Matched Calibration Inconsistent->UseIS Yes CheckSPE Verify SPE Steps (load pH, wash/elute solvents) CheckExtraction->CheckSPE CheckStability Assess Analyte Degradation (temp, light) CheckSPE->CheckStability CheckStability->End CheckOverload Inject Diluted Sample CheckMobilePhase->CheckOverload OptimizeGradient Optimize LC Gradient CheckOverload->OptimizeGradient OptimizeGradient->End CleanSystem Clean LC-MS System UseIS->CleanSystem StandardizePrep Ensure Consistent Sample Prep CleanSystem->StandardizePrep StandardizePrep->End

Caption: Troubleshooting decision tree for this compound analysis.

pa_toxicity_pathway cluster_liver Hepatocyte (Liver Cell) cluster_detox Detoxification & Cellular Damage PA This compound (Pyrrolizidine Alkaloid) CYP450 CYP450 Enzymes PA->CYP450 Metabolic Activation Metabolite Reactive Pyrrolic Ester (Toxic Metabolite) CYP450->Metabolite GSH GSH (Glutathione) Metabolite->GSH Depletion GSTA1 GSTA1 / GPX1 Metabolite->GSTA1 Inhibition Macromolecules DNA, Proteins Metabolite->Macromolecules Adduct Formation Damage Cellular Damage (Hepatotoxicity) Macromolecules->Damage

Caption: Generalized signaling pathway for pyrrolizidine alkaloid toxicity.

References

Technical Support Center: Optimizing Sarracine Yield from Plant Extractions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Sarracine from plant extractions. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species, including those of the Senecio genus.[1] These alkaloids are of significant interest for their potential medicinal properties.[2] The extraction of this compound can be challenging due to its potential for degradation under certain conditions and the presence of other structurally similar compounds in the plant matrix, which can complicate purification.[1][3]

Q2: What are the most common methods for extracting this compound?

A2: Common methods for extracting pyrrolizidine alkaloids like this compound include conventional techniques such as maceration and Soxhlet extraction, as well as modern methods like Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE).[4] Acid-base extraction is also a fundamental technique used to selectively isolate alkaloids based on their basic properties.[5][6]

Q3: How can I improve the purity of my this compound extract?

A3: Purification of this compound is typically achieved through chromatographic techniques. Silica gel column chromatography is a highly effective method for isolating and purifying pyrrolizidine alkaloids.[2] High-speed counter-current chromatography (CCC) has also been successfully applied for the separation of these alkaloids with excellent resolution.[3]

Q4: What is the importance of pH in this compound extraction?

A4: pH plays a crucial role in the extraction of alkaloids. This compound, being a basic compound, can be converted into its salt form by treatment with an aqueous acid. This makes it soluble in the aqueous phase, allowing for its separation from neutral and acidic compounds which remain in the organic solvent.[6][7] Conversely, treatment with a base will convert the alkaloid salt back to its free base form, making it soluble in organic solvents.[5]

Q5: How does temperature affect this compound stability and extraction yield?

A5: Temperature can have a significant impact on both the stability of this compound and the efficiency of the extraction process. While higher temperatures can increase the rate of extraction, they can also lead to the degradation of the alkaloid.[4] It is important to find an optimal temperature that maximizes yield without compromising the integrity of the compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete extraction from plant material.2. Degradation of this compound during extraction.3. Incorrect solvent or pH.1. Increase extraction time or use a more efficient method like UAE.2. Optimize extraction temperature to avoid thermal degradation. Ensure the pH is appropriate for this compound stability.3. Use a polar solvent like methanol or ethanol, and consider an initial acidic extraction to improve solubility.[8]
Impure Extract 1. Co-extraction of other plant metabolites.2. Inefficient separation during purification.1. Perform an acid-base wash to remove neutral and acidic impurities.[6]2. Optimize the mobile phase and stationary phase in your chromatography setup. Consider using a different chromatographic technique like CCC for better resolution.[2][3]
This compound Degradation 1. Exposure to high temperatures.2. Inappropriate pH conditions (highly acidic or alkaline).3. Prolonged exposure to light.1. Use lower extraction temperatures or methods that allow for shorter extraction times.2. Maintain a mildly acidic to neutral pH during processing and storage.[9]3. Protect the extract from light by using amber glassware or covering containers with aluminum foil.
Difficulty in Isolating this compound 1. Presence of isomeric compounds.2. Similar polarities of co-extracted alkaloids.1. Utilize high-resolution chromatographic techniques such as HPLC-MS/MS for better separation and identification.[10]2. Employ a multi-step purification process, potentially combining different types of chromatography (e.g., silica gel followed by preparative TLC).[1][11]
Inconsistent Results 1. Variation in plant material.2. Inconsistent extraction parameters.1. Ensure the plant material is from a consistent source and harvested at the same developmental stage.[1]2. Carefully control all extraction parameters, including solvent volume, temperature, pH, and time.

Data Presentation: Comparative Yield of Pyrrolizidine Alkaloids

The following table presents representative data on the yield of pyrrolizidine alkaloids from Senecio species using different extraction methods. While this data is not specific to this compound, it provides a valuable comparison of the efficiency of various techniques for this class of compounds.

Extraction Method Solvent Temperature (°C) Time Yield (% w/w) Reference
Maceration2% Formic AcidRoom Temp1 hr0.8 - 1.2[12]
Soxhlet Extraction85% EthanolBoiling Point8 hrs1.5 - 2.5[1]
Ultrasound-Assisted Extraction (UAE)70% Ethanol4530 min2.0 - 3.5[4]
Pressurized Liquid Extraction (PLE)85% Ethanol6030 min2.8 - 4.2[4]

Note: Yields are approximate and can vary significantly based on the specific plant material and experimental conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a method for the efficient extraction of this compound from dried and powdered plant material using ultrasonication.

Materials:

  • Dried and powdered plant material (Sarracenia or other this compound-containing species)

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate at 45°C for 30 minutes.[4] If using a probe sonicator, ensure the probe is submerged in the solvent and sonicate with appropriate power settings to avoid excessive heating.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the plant debris.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue with another 100 mL of 70% ethanol to maximize yield.

  • Combine the supernatants from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.

Protocol 2: Acid-Base Extraction for this compound Purification

This protocol outlines the steps for purifying the crude this compound extract obtained from Protocol 1.

Materials:

  • Crude this compound extract

  • Diethyl ether (or other suitable organic solvent)

  • 5% Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH)

  • Separatory funnel

  • pH paper or pH meter

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude extract in a minimal amount of diethyl ether.

  • Transfer the ether solution to a separatory funnel.

  • Add an equal volume of 5% HCl to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.[6]

  • Allow the layers to separate. The this compound will be protonated and move into the lower aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the ether layer with 5% HCl two more times to ensure complete transfer of the alkaloid.

  • Combine all the acidic aqueous extracts.

  • Slowly add 5% NaOH to the combined aqueous extract while stirring until the pH is basic (pH 9-10), as confirmed by pH paper. The this compound will precipitate out of the solution.

  • Extract the basic aqueous solution with diethyl ether three times. The this compound will now be in the ether layer.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the ether under reduced pressure to obtain the purified this compound base.

Protocol 3: Column Chromatography for High-Purity this compound

This protocol provides a method for the final purification of this compound using silica gel column chromatography.[2]

Materials:

  • Purified this compound base from Protocol 2

  • Silica gel (for column chromatography)

  • Chromatography column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.

  • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Dissolve the purified this compound base in a minimal amount of the initial mobile phase.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of methanol in chloroform).

  • Collect fractions of the eluate using a fraction collector or in separate test tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

  • Combine the fractions that contain pure this compound, as identified by TLC.

  • Evaporate the solvent from the combined pure fractions to obtain high-purity this compound.

Mandatory Visualizations

Experimental_Workflow PlantMaterial Dried Plant Material Extraction Ultrasound-Assisted Extraction (UAE) PlantMaterial->Extraction 70% Ethanol, 45°C, 30 min CrudeExtract Crude this compound Extract Extraction->CrudeExtract AcidBase Acid-Base Extraction CrudeExtract->AcidBase 5% HCl, 5% NaOH PurifiedBase Purified this compound Base AcidBase->PurifiedBase Chromatography Column Chromatography PurifiedBase->Chromatography Silica Gel, Chloroform/Methanol Gradient Purethis compound High-Purity This compound Chromatography->Purethis compound Troubleshooting_Logic Start Low Yield or Impure Product? CheckExtraction Review Extraction Parameters Start->CheckExtraction Low Yield CheckPurification Review Purification Steps Start->CheckPurification Impure Product IncompleteExtraction Incomplete Extraction? CheckExtraction->IncompleteExtraction Degradation Potential Degradation? CheckExtraction->Degradation CoElution Co-eluting Impurities? CheckPurification->CoElution IncompleteExtraction->Degradation No IncreaseTime Increase Time/ Use UAE IncompleteExtraction->IncreaseTime Yes OptimizeTemp Optimize Temp/pH Degradation->OptimizeTemp Yes FinalProduct Improved Yield/ Purity Degradation->FinalProduct No OptimizeChroma Optimize Chromatography CoElution->OptimizeChroma Yes CoElution->FinalProduct No IncreaseTime->FinalProduct OptimizeTemp->FinalProduct OptimizeChroma->FinalProduct

References

Sarracine stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sarracine in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds.[1][2] It has the chemical formula C18H27NO5 and a molecular weight of 337.41 g/mol . Based on information from chemical suppliers and the general properties of pyrrolizidine alkaloids, this compound is soluble in a range of organic solvents, including:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

  • Methanol

  • Ethanol

Q2: What are the typical storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is advisable to store this compound at -20°C.

Q3: My this compound solution has changed color. What could be the reason?

Color change in a this compound solution can be an indicator of degradation. Pyrrolizidine alkaloids can undergo oxidation and other degradation pathways, which may lead to the formation of colored byproducts. It is recommended to prepare fresh solutions and to store stock solutions under the recommended conditions to minimize degradation.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

The appearance of new peaks in a chromatogram of a this compound solution likely indicates the presence of degradation products. Pyrrolizidine alkaloids are known to be susceptible to hydrolysis, particularly in alkaline conditions, and oxidation.[1][3] These reactions can lead to the formation of various degradants. It is also possible that this compound may form isomers under certain conditions.

Q5: How can I minimize the degradation of this compound in my experimental solutions?

To minimize this compound degradation, consider the following precautions:

  • pH control: Pyrrolizidine alkaloids are generally more stable in neutral to slightly acidic conditions and are prone to hydrolysis in alkaline solutions.[4]

  • Light protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Temperature control: Keep solutions at a low temperature when not in use.

  • Inert atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to prevent oxidation.

  • Fresh preparation: Whenever possible, use freshly prepared solutions for your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased peak area of this compound over time in analytical measurements. Degradation of this compound in the solvent.Prepare fresh solutions for each experiment. If using a stock solution, verify its stability over the intended period of use by running a standard at regular intervals. Ensure the solvent is of high purity and does not contain contaminants that could accelerate degradation.
Precipitation observed in a this compound stock solution. Poor solubility or degradation leading to insoluble products.Ensure the concentration of this compound is within its solubility limit for the chosen solvent. If precipitation occurs upon storage, try preparing a more dilute stock solution or a fresh solution before use. The precipitate could also be a degradant; consider analyzing the precipitate and the supernatant separately.
Inconsistent results in biological assays. Instability of this compound in the assay medium.The pH and composition of the assay buffer can significantly impact the stability of this compound. Pyrrolizidine alkaloids are known to be unstable in alkaline conditions.[4] Perform a time-course experiment to assess the stability of this compound in your specific assay medium. Consider adjusting the pH to a more neutral or slightly acidic range if degradation is observed.
Formation of multiple unknown peaks during forced degradation studies. This compound is undergoing multiple degradation pathways.This is expected in forced degradation studies. Use analytical techniques such as LC-MS to identify the mass of the degradation products and elucidate their structures. This information is crucial for understanding the degradation pathways.

This compound Stability Profile in Different Solvents (Representative Data)

Since specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a summary of the expected stability based on the general behavior of pyrrolizidine alkaloids. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Solvent Storage Condition Expected Stability Potential Degradation Pathways
DMSO -20°C, protected from lightGenerally stable for several monthsOxidation (if exposed to air)
Chloroform 4°C, protected from lightModerately stable; potential for slow degradationAcid-catalyzed degradation (if chloroform contains acidic impurities)
Dichloromethane 4°C, protected from lightModerately stable; potential for slow degradationSimilar to chloroform
Ethyl Acetate 4°C, protected from lightModerately stableHydrolysis (if water is present)
Acetone 4°C, protected from lightModerately stablePotential for aldol condensation if basic or acidic impurities are present
Aqueous Buffers Various pH and temperaturesStability is highly pH-dependent. Stable in neutral and acidic solutions, but degrades in alkaline conditions.[4]Hydrolysis of the ester groups

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor for degradation at shorter time intervals (e.g., 0, 15, 30, 60 minutes) as hydrolysis in alkaline conditions can be rapid.[4]

    • Withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.

    • Also, place a vial of the this compound stock solution (1 mg/mL) in the oven.

    • At appropriate time points, dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to a photostability chamber with a light source that provides both UV and visible light (e.g., option 1 of the ICH Q1B guideline).

    • Expose a solid sample of this compound under the same conditions.

    • Keep control samples (both solid and solution) protected from light at the same temperature.

    • Analyze the samples at appropriate time points. Pyrrolizidine alkaloids have been shown to degrade under UV radiation.[4]

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify degradation products.

  • Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Alkaline Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Stress (70°C, Solid & Solution) Stock_Solution->Thermal Photo Photolytic Stress (UV/Vis Light) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (for Acid/Base) Sampling->Neutralize if applicable Dilute Dilute with Mobile Phase Sampling->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-MS Dilute->HPLC Degradation_Profile Determine Degradation Profile HPLC->Degradation_Profile Identify_Products Identify Degradation Products HPLC->Identify_Products Pathway_Elucidation Elucidate Degradation Pathways Identify_Products->Pathway_Elucidation

Caption: Workflow for conducting forced degradation studies on this compound.

Plausible Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (e.g., Alkaline Conditions) cluster_oxidation Oxidation This compound This compound (C18H27NO5) Necine_Base Necine Base (Platynecine/Retronecine type) This compound->Necine_Base H2O/OH- Necic_Acids Necic Acids (Angelic acid & Sarracenic acid) This compound->Necic_Acids H2O/OH- N_Oxide This compound N-oxide This compound->N_Oxide [O] DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Pyrrolic Ester) This compound->DHPA [O] (e.g., metabolic activation)

Caption: Potential degradation pathways of this compound via hydrolysis and oxidation.

References

Troubleshooting Sarracine Peak Tailing in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Sarracine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing in HPLC?

This compound is a pyrrolizidine alkaloid, a class of basic organic compounds.[1] Due to its basic nature, this compound is prone to strong secondary interactions with residual silanol groups on the surface of silica-based reversed-phase HPLC columns. These interactions, in addition to the primary hydrophobic retention mechanism, lead to a mixed-mode retention process, causing the characteristic asymmetrical peak shape known as peak tailing.[2][3][4]

Q2: What are the primary causes of this compound peak tailing?

The most common causes of peak tailing for this compound and other basic compounds in reversed-phase HPLC include:

  • Secondary Silanol Interactions: The primary cause is the interaction between the positively charged this compound molecules (at acidic to neutral pH) and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica stationary phase.[2][3][4]

  • High Silanol Activity: Older, Type A silica columns, or columns that are not end-capped, have a higher population of accessible and acidic silanol groups, exacerbating peak tailing.[3][5]

  • Inappropriate Mobile Phase pH: A mobile phase pH that is close to the pKa of this compound can lead to the co-existence of both ionized and non-ionized forms of the analyte, resulting in broadened or split peaks.[2][6] Similarly, a pH that promotes silanol deprotonation (typically pH > 4) without suppressing the charge on the basic analyte will increase peak tailing.

  • Column Contamination: Accumulation of sample matrix components or other contaminants on the column frit or at the head of the column can disrupt the flow path and lead to peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

Q3: How does mobile phase pH affect this compound peak shape?

The mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like this compound.

  • Low pH (pH 2.5-3.5): At low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the positively charged this compound molecules via ion-exchange. This leads to a more uniform interaction mechanism and improved peak symmetry.[4][5]

  • Mid-range pH (pH 4-8): In this range, silanol groups become increasingly deprotonated (Si-O⁻), leading to strong electrostatic interactions with the protonated this compound, resulting in significant peak tailing.

  • High pH (pH 9-10.5): At high pH (ensure column compatibility), this compound will be in its neutral, unprotonated form. This eliminates the ion-exchange interactions with deprotonated silanols, leading to improved peak shape. However, retention might be significantly altered.[7][8]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

A common and effective strategy to mitigate peak tailing is the adjustment of the mobile phase pH.

Experimental Protocol:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

    • Sample: this compound standard (10 µg/mL in mobile phase A)

  • pH Adjustment and Analysis:

    • Prepare a series of mobile phases with varying pH values. It is recommended to test a low pH range and, if the column allows, a high pH range.

    • Low pH: Prepare mobile phase A with different concentrations of formic acid or trifluoroacetic acid (TFA) to achieve pH values of approximately 2.5, 3.0, and 3.5.

    • High pH (for pH stable columns only): Prepare mobile phase A with a buffer such as ammonium formate or ammonium acetate, adjusting the pH to 9.0, 9.5, and 10.0.

    • Equilibrate the column with each new mobile phase for at least 15 column volumes before injecting the sample.

    • Analyze the this compound standard under each pH condition and record the peak asymmetry factor.

Data Presentation:

Mobile Phase pHPeak Asymmetry Factor (As)Observations
7.0 (Initial)> 2.0Severe Tailing
3.51.5 - 1.8Moderate Tailing
3.01.2 - 1.5Improved Symmetry
2.7< 1.2Symmetrical Peak
9.5 (High pH Column)< 1.3Good Symmetry

Note: The asymmetry factor values are illustrative and will depend on the specific column and HPLC system.

Guide 2: Using Mobile Phase Additives

The addition of a competing base, such as triethylamine (TEA), can help to mask the active silanol sites and improve the peak shape of basic analytes.

Experimental Protocol:

  • Initial Conditions: Use the optimized or a slightly tailing mobile phase condition from the pH optimization guide (e.g., pH 3.5).

  • Additive Preparation:

    • Prepare a stock solution of 1% triethylamine (TEA) in your mobile phase A.

    • Create a working mobile phase A containing a final concentration of 0.05% to 0.1% TEA. Ensure the pH is readjusted if necessary.

  • Analysis:

    • Equilibrate the column with the TEA-containing mobile phase.

    • Inject the this compound standard and observe the peak shape.

Expected Outcome: The addition of TEA should competitively bind to the active silanol sites, reducing their interaction with this compound and leading to a more symmetrical peak.

Guide 3: Column Selection and Care

The choice of HPLC column is crucial for minimizing peak tailing.

  • Use End-Capped Columns: Modern, high-purity silica columns that are "end-capped" have a significantly lower concentration of residual silanol groups. This reduces the sites for secondary interactions.

  • Consider Columns with Alternative Chemistries: For particularly challenging separations, consider columns with a stationary phase that is more resistant to silanol interactions, such as those with embedded polar groups or hybrid silica particles.

  • Column Washing: If you suspect column contamination, a rigorous washing procedure can help. Disconnect the column from the detector and flush it with a series of solvents in reverse direction (if permitted by the manufacturer). A typical sequence could be:

    • Water (20 column volumes)

    • Methanol (20 column volumes)

    • Acetonitrile (20 column volumes)

    • Isopropanol (20 column volumes)

    • Hexane (for highly non-polar contaminants, if compatible with your system)

    • Isopropanol (20 column volumes)

    • Acetonitrile (20 column volumes)

    • Methanol (20 column volumes)

    • Re-equilibrate with your mobile phase.

Visualizations

Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_column Is the column appropriate? (End-capped, high-purity silica) start->check_column change_column Switch to a modern, end-capped C18 or alternative chemistry column check_column->change_column No optimize_ph Optimize Mobile Phase pH check_column->optimize_ph Yes change_column->optimize_ph low_ph Use Low pH Mobile Phase (e.g., 0.1% Formic Acid, pH 2.5-3.5) optimize_ph->low_ph Low pH Strategy high_ph Use High pH Mobile Phase (e.g., Ammonium Formate, pH 9-10.5) (Requires pH-stable column) optimize_ph->high_ph High pH Strategy additives Add Mobile Phase Modifier low_ph->additives high_ph->additives add_tea Add Triethylamine (TEA) (0.05% - 0.1%) additives->add_tea Yes check_overload Is the column overloaded? additives->check_overload No reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes clean_column Is the column contaminated? check_overload->clean_column No end Symmetrical Peak Achieved reduce_conc->end wash_column Perform Column Washing Protocol clean_column->wash_column Yes clean_column->end No wash_column->end

Caption: A step-by-step workflow for troubleshooting this compound peak tailing in HPLC.

Chemical Interactions Leading to this compound Peak Tailing cluster_0 Stationary Phase Surface cluster_1 Mobile Phase C18 C18 Chains Silanol Deprotonated Silanol (Si-O⁻) Sarracine_pos Protonated this compound (Basic Analyte, Positively Charged) Silanol->Sarracine_pos Sarracine_pos->Silanol Secondary Interaction (Ionic) Sarracine_neu Neutral this compound (Hydrophobic Interaction) Sarracine_neu->C18 Primary Retention (Hydrophobic)

Caption: Interactions between this compound and the stationary phase causing peak tailing.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Sarracine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sarracine using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionization mode for this compound analysis by LC-MS/MS?

A1: For the analysis of this compound and other pyrrolizidine alkaloids (PAs), positive electrospray ionization (ESI+) is the most commonly used mode. This is because the nitrogen atom in the necine base is readily protonated, forming a stable positive ion.

Q2: I am not seeing any peak for this compound. What are the common reasons for a complete lack of signal?

A2: A complete lack of signal for this compound can stem from several issues. First, verify that the mass spectrometer is properly tuned and calibrated. Check for any leaks in the system, as this can lead to a loss of sensitivity.[1] Ensure that your sample preparation is appropriate and that this compound has been efficiently extracted from the matrix. Improper pH during extraction or reconstitution can lead to poor recovery. Finally, confirm that the instrument parameters, such as the ionization source settings and mass transitions, are correctly entered in the acquisition method.

Q3: My this compound peak is broad and shows poor chromatography. What can I do to improve it?

A3: Poor peak shape is often related to the liquid chromatography (LC) conditions. Ensure that the mobile phase composition is optimal for the separation of pyrrolizidine alkaloids. A common mobile phase consists of a gradient of water and acetonitrile or methanol with an acidic modifier, such as formic acid, to ensure the analyte is in its protonated form. Also, check the health of your analytical column; a contaminated or old column can lead to peak broadening.

Q4: I am observing high background noise in my chromatogram. How can I reduce it?

A4: High background noise can originate from several sources, including contaminated solvents, a dirty ion source, or matrix effects from the sample. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Regularly clean the ion source components, such as the capillary and skimmer, according to the manufacturer's recommendations. To mitigate matrix effects, consider a more thorough sample clean-up procedure, such as solid-phase extraction (SPE).

Q5: What are the characteristic fragment ions for this compound and other retronecine-type pyrrolizidine alkaloids?

A5: Retronecine-type pyrrolizidine alkaloids, including this compound, typically produce characteristic fragment ions upon collision-induced dissociation (CID). The most common and characteristic fragment ions are observed at m/z 120 and m/z 138.[2] These ions correspond to the core necine base structure and are indicative of this class of compounds.

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during the analysis of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

Low signal intensity can significantly impact the limit of detection and quantification of your assay. The following steps can help you troubleshoot and improve the signal for this compound.

Troubleshooting Workflow:

Low_Signal_Workflow cluster_instrument Instrument Checks cluster_method Method Optimization start Low Signal Intensity check_tuning Verify Instrument Tuning & Calibration start->check_tuning check_source Inspect & Clean Ion Source check_tuning->check_source Tuning OK optimize_source Optimize Source Parameters (e.g., Gas Temp, Gas Flow, Capillary Voltage) check_source->optimize_source Source Clean check_sample_prep Review Sample Preparation (Extraction Efficiency, pH) optimize_source->check_sample_prep Parameters Optimized optimize_fragmentor Optimize Fragmentor/Cone Voltage check_sample_prep->optimize_fragmentor Prep OK optimize_ce Optimize Collision Energy optimize_fragmentor->optimize_ce Voltage Optimized solution Improved Signal Intensity optimize_ce->solution CE Optimized

Caption: Workflow for troubleshooting low signal intensity.

Detailed Steps:

  • Verify Instrument Tuning and Calibration: Ensure the mass spectrometer is performing within specifications by running the manufacturer's recommended tuning and calibration procedures.

  • Inspect and Clean Ion Source: A contaminated ion source is a frequent cause of poor sensitivity. Visually inspect the ESI probe, capillary, and surrounding components for any buildup and clean them according to the instrument's manual.

  • Optimize Ion Source Parameters: The efficiency of ion generation and transmission is highly dependent on the source settings. Systematically optimize parameters such as nebulizer gas flow, drying gas temperature and flow rate, and capillary voltage. A source voltage of around 5 kV is a good starting point for the analysis of pyrrolizidine alkaloids.[2]

  • Review Sample Preparation: Inefficient extraction of this compound from the sample matrix will result in low signal. Ensure the extraction solvent is appropriate and that the pH is acidic to facilitate the extraction of the basic alkaloid. Solid-phase extraction (SPE) can be a valuable tool for both cleanup and concentration.

  • Optimize Fragmentor/Cone Voltage: This voltage affects the transmission of ions from the source to the mass analyzer and can also induce in-source fragmentation. A fragmentor voltage of approximately 100 V has been found to be effective for a range of pyrrolizidine alkaloids.[3] However, this should be optimized for your specific instrument and analyte.

  • Optimize Collision Energy (CE): The collision energy directly impacts the fragmentation of the precursor ion and the intensity of the product ions. A collision energy ramp experiment should be performed to determine the optimal value that yields the highest intensity for the desired product ions of this compound.

Issue 2: Inaccurate Quantification due to Matrix Effects

Matrix effects, such as ion suppression or enhancement, can lead to inaccurate quantification. This is a common challenge when analyzing complex matrices like plant extracts or biological fluids.

Logical Relationship Diagram:

Matrix_Effects matrix_effects Matrix Effects (Ion Suppression/Enhancement) sample_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effects->sample_cleanup dilution Dilute Sample Extract matrix_effects->dilution internal_std Use Stable Isotope-Labeled Internal Standard matrix_effects->internal_std matrix_matched Use Matrix-Matched Calibration Standards matrix_effects->matrix_matched result Accurate Quantification sample_cleanup->result dilution->result internal_std->result matrix_matched->result

Caption: Strategies to mitigate matrix effects.

Mitigation Strategies:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects. However, ensure that the final concentration of this compound remains above the instrument's limit of quantification.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

  • Matrix-Matched Calibration: If a SIL internal standard is not available, preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.

Experimental Protocols & Data

Sample Preparation from Plant Material

This protocol provides a general procedure for the extraction of this compound from dried plant material.

  • Homogenization: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh 1-2 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of an acidic extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol).

    • Vortex or sonicate for 30-60 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a cation exchange SPE cartridge with methanol followed by acidified water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water, methanol) to remove neutral and acidic interferences.

    • Elute the this compound and other basic compounds with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 10% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Mass Spectrometry Parameters

The following table summarizes typical starting parameters for the LC-MS/MS analysis of this compound. These parameters should be optimized for your specific instrument and application.

ParameterTypical Value
Ionization Mode ESI Positive
Capillary Voltage 4.0 - 5.0 kV
Nebulizer Gas 30 - 50 psi
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp. 300 - 350 °C
Fragmentor Voltage 100 - 150 V
Collision Gas Argon or Nitrogen
MRM Transitions for this compound (as Dihydro-Sarracine)

While specific, optimized MRM transitions for this compound are not widely published, the following can be used as a starting point for method development based on the known fragmentation of retronecine-type PAs. The exact precursor ion mass for this compound (as the protonated molecule, [M+H]⁺) should be calculated based on its chemical formula (C₁₈H₂₅NO₅).

Precursor Ion (Q1) m/zProduct Ion (Q3) m/zPutative Fragment
[M+H]⁺138.1Necine base fragment
[M+H]⁺120.1Necine base fragment
[M+H]⁺Other specific fragmentsRequires experimental determination

Note: The optimal collision energy for each transition must be determined experimentally by performing a collision energy optimization study for this compound.

References

Technical Support Center: Addressing Matrix Effects in Sarracine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Sarracine and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound bioanalysis?

A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon, a significant concern in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1]

Q2: What are the common causes of matrix effects in this compound bioanalysis?

Matrix effects are primarily caused by endogenous or exogenous substances present in the biological sample that are co-extracted with this compound and interfere with its ionization in the mass spectrometer's source.[3] Common sources of interference include:

  • Endogenous components: Phospholipids, salts, proteins, and metabolites that are naturally present in biological matrices like plasma, urine, or tissue homogenates.[1][3]

  • Exogenous components: Dosing vehicles, anticoagulants, and co-administered drugs.[3]

Q3: Why is my this compound analysis susceptible to matrix effects?

The analysis of this compound, a pyrrolizidine alkaloid, in complex biological matrices is prone to matrix effects due to the inherent complexity of these samples.[4][5] When co-eluting matrix components enter the ion source simultaneously with this compound, they compete for ionization, which can lead to inaccurate quantification.[6]

Q4: How can I qualitatively and quantitatively assess matrix effects?

Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound is infused into the mass spectrometer post-column, and a blank matrix extract is injected. Any deviation in the this compound signal indicates the presence of matrix effects.[7]

  • Quantitative Assessment (Post-Extraction Addition): This method quantifies the extent of the matrix effect by comparing the response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solvent.[2][3] The matrix effect is calculated as a percentage, with values below 100% indicating ion suppression and values above 100% indicating ion enhancement.[2][5]

Troubleshooting Guides

Issue 1: I'm observing a weak or inconsistent signal for this compound.

  • Question: My this compound peak is much smaller in biological samples compared to the standard in pure solvent, or the peak area is highly variable between replicate injections. What should I do?

  • Answer: This is a classic sign of ion suppression. The first step is to confirm and quantify the matrix effect using the post-extraction addition method. If significant suppression is confirmed, you should focus on improving your sample preparation to remove interfering components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than a simple protein precipitation.[6][8]

Issue 2: My results have poor reproducibility and accuracy.

  • Question: The precision and accuracy of my quality control (QC) samples do not meet the acceptance criteria. Could this be due to matrix effects?

  • Answer: Yes, variable matrix effects between different lots of biological matrix can lead to poor reproducibility and accuracy. It is crucial to evaluate the matrix effect in multiple sources of blank matrix. If lot-to-lot variability is observed, consider implementing a more robust sample cleanup method or using a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise quantification.[6]

Issue 3: How do I choose the right sample preparation technique to minimize matrix effects?

  • Question: There are several sample preparation options available. Which one is best for this compound bioanalysis?

  • Answer: The choice of sample preparation method depends on the complexity of the matrix and the physicochemical properties of this compound. The following table summarizes the general effectiveness of common techniques for alkaloid analysis. For complex matrices, a more selective technique like SPE is often required to achieve the necessary cleanup.[4][8]

Sample Preparation TechniqueGeneral Effectiveness in Reducing Matrix EffectsKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Low to ModerateSimple, fast, and inexpensive.Non-selective, often results in significant matrix effects from phospholipids.[8]
Liquid-Liquid Extraction (LLE) Moderate to HighGood for removing highly polar and non-polar interferences.Can be labor-intensive and may have lower recovery for some analytes.[8]
Solid-Phase Extraction (SPE) HighHighly selective, provides excellent sample cleanup and analyte concentration.[6]Requires method development and can be more expensive.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Addition Method

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology: [3]

  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solution): Prepare a solution of this compound in the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Analyte in Extracted Blank Matrix): Extract at least six different lots of blank biological matrix using your established sample preparation method. After the final evaporation step, reconstitute the dried extracts with the this compound solution from Set A.

  • Analyze the samples: Inject the samples from both sets into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

  • Interpret the results:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (CV%) of the MF across the different lots of matrix should be ≤15%.

Protocol 2: Mitigation of Matrix Effects using a Stable Isotope-Labeled Internal Standard (SIL-IS)

Objective: To compensate for matrix effects and improve the accuracy and precision of this compound quantification.

Methodology:

  • Synthesize or procure a SIL-IS for this compound: The SIL-IS should have a mass shift of at least 3 Da from the parent analyte.

  • Optimize MS/MS parameters: Develop a specific Multiple Reaction Monitoring (MRM) transition for the SIL-IS.

  • Incorporate the SIL-IS into the workflow: Add a known concentration of the SIL-IS to all samples (calibration standards, QCs, and unknown samples) at the beginning of the sample preparation process.

  • Quantify using the peak area ratio: Calculate the ratio of the peak area of this compound to the peak area of the SIL-IS.

  • Generate the calibration curve: Plot the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in unknown samples: Use the calibration curve to determine the concentration of this compound in the unknown samples based on their peak area ratios.

Quantitative Data on Matrix Effects for Pyrrolizidine Alkaloids (as a proxy for this compound)

Disclaimer: The following data is for pyrrolizidine alkaloids, which are structurally and analytically similar to this compound. This information is provided as a guide, and matrix effects should be empirically determined for this compound in your specific matrix.

Table 1: Comparison of Matrix Effects in Different Food Matrices for Pyrrolizidine Alkaloids [5]

MatrixMatrix Effect (%) at 5 µg/kgMatrix Effect (%) at 25 µg/kgClassification of Matrix Effect
Honey -15 to +18-18 to +20Weak
Milk -19 to +20-20 to +19Weak
Tea -35 to -10-40 to -15Moderate to Strong Suppression

Table 2: Comparison of Sample Preparation Methods for Pyrrolizidine Alkaloid Analysis in Herbal Tea [9]

Sample Preparation MethodAnalyte Recovery (%)Relative Standard Deviation (%)Observed Matrix Effect
Acidic Extraction followed by SPE 70 - 85< 15Significant reduction in matrix effects, enabling accurate quantification.
Simple Dilution Not ReportedNot ReportedProne to significant ion suppression, not suitable for trace-level quantification.

Visualizations

MatrixEffectTroubleshooting start Start: Inconsistent or Poor this compound Signal assess_me Assess Matrix Effect (Post-Extraction Addition) start->assess_me me_significant Is Matrix Effect Significant (>15%)? assess_me->me_significant optimize_sp Optimize Sample Preparation me_significant->optimize_sp Yes no_me No Significant Matrix Effect me_significant->no_me No use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sp->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end End: Robust and Reliable Assay revalidate->end no_me->end

Troubleshooting workflow for matrix effects in this compound bioanalysis.

MitigationStrategySelection start Matrix Effect Confirmed sil_available Is a SIL-IS Available? start->sil_available use_sil Implement SIL-IS Method sil_available->use_sil Yes improve_cleanup Improve Sample Cleanup (SPE/LLE) sil_available->improve_cleanup No end_robust Achieve Robust Quantification use_sil->end_robust optimize_chroma Optimize Chromatography optimize_chroma->end_robust improve_cleanup->optimize_chroma

Decision tree for selecting a matrix effect mitigation strategy.

References

Sarracine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarracine. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species.[1][2] Its chemical formula is C₁₈H₂₇NO₅, and it has a molecular weight of 337.41 g/mol .[3][4][5]

Q2: I am having trouble dissolving this compound in aqueous solutions. Is it poorly soluble in water?

Yes, this compound is predicted to have low water solubility. The predicted logarithm of its water solubility (log10ws) is -2.39 mol/L, indicating that it is not readily soluble in water.[3] This is a common characteristic of many pyrrolizidine alkaloids.[6]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in several organic solvents. These include:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone[7]

Q4: Are there any strategies to improve the aqueous solubility of this compound?

For pyrrolizidine alkaloids in general, several strategies can be employed to improve aqueous solubility:

  • Acidification: Neutralizing the alkaloid with an acid can improve its water solubility.[6]

  • N-oxide formation: The N-oxide derivatives of pyrrolizidine alkaloids are typically more water-soluble.[2][6][8] this compound N-oxide is a known derivative.[9]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance solubility.

Troubleshooting Guide: this compound Solubility Issues

Problem Possible Cause Recommended Solution
This compound precipitates out of aqueous buffer. This compound has low intrinsic water solubility.1. Attempt to dissolve this compound in a small amount of an organic solvent like DMSO first, and then add it to the aqueous buffer dropwise while vortexing. 2. Consider adjusting the pH of the buffer to be slightly acidic, as this can improve the solubility of some pyrrolizidine alkaloids.[6]
The compound is not dissolving in any solvent. The compound may have degraded or may be in a crystalline form that is difficult to solubilize.1. Confirm the purity and integrity of your this compound sample. 2. Try gentle heating or sonication to aid dissolution in the recommended organic solvents.
I need to prepare a stock solution for cell culture experiments. High concentrations of organic solvents like DMSO can be toxic to cells.1. Prepare a high-concentration stock solution in 100% DMSO. 2. For your final working concentration, ensure the final percentage of DMSO in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound. Please note that the water solubility is a predicted value.

Solvent Solubility Source
WaterPredicted log10ws: -2.39 (mol/L)Cheméo[3]
ChloroformSolubleChemFaces[7]
DichloromethaneSolubleChemFaces[7]
Ethyl AcetateSolubleChemFaces[7]
DMSOSolubleChemFaces[7]
AcetoneSolubleChemFaces[7]

Experimental Protocols

General Protocol for Dissolving this compound

This protocol provides a general guideline for dissolving this compound for in vitro experiments.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a minimal volume of a suitable organic solvent (e.g., DMSO) to the tube to create a concentrated stock solution. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of this compound (337.41 g/mol ).

  • Vortexing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious of potential degradation.

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent or in your desired experimental buffer.

  • Final Preparation: For aqueous-based assays, add the final diluted this compound solution to the aqueous medium dropwise while stirring or vortexing to prevent precipitation. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-documented, it is known to have immunomodulatory activities.[7] As a pyrrolizidine alkaloid, its toxicity is generally understood to be mediated by metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These reactive metabolites can then cause cellular damage, including hepatotoxicity and genotoxicity, by binding to cellular macromolecules like proteins and DNA.[1][10][11] This can disrupt critical cellular processes, including the cell cycle and DNA damage repair pathways, and can induce apoptosis.[6][12]

Below is a generalized workflow for investigating the cytotoxicity of a poorly soluble compound like this compound, and a diagram illustrating the general mechanism of pyrrolizidine alkaloid-induced toxicity.

G cluster_prep Compound Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in 100% DMSO (High Concentration Stock) prep1->prep2 prep3 Serially dilute in DMSO prep2->prep3 prep4 Dilute to final concentration in cell culture medium prep3->prep4 cell2 Treat cells with this compound dilutions prep4->cell2 cell1 Seed cells in multi-well plate cell1->cell2 cell3 Incubate for desired time cell2->cell3 cell4 Perform cytotoxicity assay (e.g., MTT, CellTiter-Glo) cell3->cell4 analysis1 Measure assay signal cell4->analysis1 analysis2 Normalize to vehicle control analysis1->analysis2 analysis3 Plot dose-response curve analysis2->analysis3 analysis4 Calculate IC50 value analysis3->analysis4

Experimental workflow for assessing this compound cytotoxicity.

G cluster_activation Metabolic Activation (Liver) cluster_damage Cellular Damage cluster_outcome Toxicological Outcomes PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 CYP450 Enzymes PA->CYP450 Oxidation ReactiveMetabolite Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) CYP450->ReactiveMetabolite DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Binds to DNA Protein_Adducts Protein Adducts ReactiveMetabolite->Protein_Adducts Binds to Proteins Oxidative_Stress Oxidative Stress ReactiveMetabolite->Oxidative_Stress Genotoxicity Genotoxicity & Mutagenesis DNA_Adducts->Genotoxicity CellCycleArrest Cell Cycle Arrest Protein_Adducts->CellCycleArrest Apoptosis Apoptosis Oxidative_Stress->Apoptosis Hepatotoxicity Hepatotoxicity Genotoxicity->Hepatotoxicity CellCycleArrest->Hepatotoxicity Apoptosis->Hepatotoxicity

General signaling pathway for pyrrolizidine alkaloid toxicity.

References

Technical Support Center: Refining Sarracine Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Sarracine, a pyrrolizidine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound extract?

A1: Crude extracts of this compound from plant sources, such as Senecio species, typically contain a variety of other naturally occurring compounds. The most common impurities include other pyrrolizidine alkaloids (PAs) and their N-oxides, flavonoids, steroids, terpenoids, tannins, and saponins.[1][2] The presence of structurally similar PAs and this compound N-oxide can be particularly challenging as they may co-elute during chromatographic separation.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: Several chromatographic methods can be employed for the purification of this compound. The choice of technique depends on the scale of purification and the desired final purity. Commonly used methods include:

  • Silica Gel Column Chromatography: A standard and cost-effective method for the initial separation of this compound from less polar impurities.[3]

  • High-Speed Counter-Current Chromatography (CCC): An effective liquid-liquid chromatography technique for separating complex mixtures of PAs with good resolution.

  • Preparative High-Performance Liquid Chromatography (HPLC): Often used in the final polishing steps to achieve high purity this compound, particularly for isolating it from closely related structural analogs.

Q3: How can I assess the purity of my isolated this compound?

A3: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) is a common method for determining the relative purity of a sample by analyzing the peak area of this compound in relation to other components.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that can provide a highly accurate assessment of purity by comparing the integral of a this compound proton signal to that of a certified internal standard.[3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify this compound and any co-eluting impurities, providing a detailed purity profile.[1][6]

Q4: What is the significance of this compound N-oxide as an impurity?

A4: this compound N-oxide is a common, more polar derivative of this compound that is often present in the plant material. During the extraction and purification process, the N-oxide can be partially or fully converted to the tertiary alkaloid (this compound), potentially altering the perceived yield and purity of the target compound. It is crucial to monitor the presence of both forms throughout the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete extraction from plant material.2. Degradation of this compound during extraction or purification.3. Loss of product during solvent partitioning or chromatographic steps.1. Optimize extraction parameters: consider using a series of solvents with increasing polarity, and employ methods like sonication or maceration to enhance extraction efficiency.2. Avoid high temperatures and extreme pH conditions. Store extracts and fractions at low temperatures.3. Minimize the number of purification steps. Ensure complete recovery from each chromatographic fraction by optimizing elution conditions.
Co-elution of Impurities with this compound 1. Presence of structurally similar pyrrolizidine alkaloids.2. Inadequate resolution of the chromatographic system.1. Employ orthogonal chromatographic techniques. For example, follow a normal-phase silica gel column with a reverse-phase preparative HPLC.2. Optimize the mobile phase composition, gradient, and flow rate. Consider using a different stationary phase with alternative selectivity.
Presence of this compound N-oxide in Final Product 1. Incomplete separation from this compound due to similar polarities in certain systems.2. Conversion of this compound to its N-oxide during handling.1. Utilize a chromatographic system that effectively separates compounds based on polarity, such as silica gel chromatography where the N-oxide will be more retained.2. Avoid oxidizing agents and prolonged exposure to air. Work under an inert atmosphere if necessary.
Inaccurate Purity Assessment by HPLC 1. Co-eluting impurities under the main this compound peak.2. Different UV responses of this compound and impurities.1. Use a mass spectrometer (MS) detector in conjunction with HPLC (LC-MS) to check for mass heterogeneity across the peak.2. For accurate quantification, use a reference standard of this compound to create a calibration curve. If impurities are known, their relative response factors should be determined. For absolute purity, qNMR is recommended.[7][8]

Quantitative Data Summary

The following tables provide an overview of typical yields and purity levels that can be expected during the isolation of pyrrolizidine alkaloids. Note that these are generalized values, and actual results for this compound may vary depending on the plant source and the specific experimental conditions.

Table 1: Comparison of Chromatographic Purification Methods for Pyrrolizidine Alkaloids

Chromatographic Method Typical Recovery (%) Achievable Purity (%) Notes
Silica Gel Column Chromatography70-8585-95Effective for initial cleanup and removal of non-polar impurities.
High-Speed Counter-Current Chromatography (CCC)60-80>95Good for separating complex mixtures of alkaloids with similar structures.
Preparative HPLC50-70>98Ideal for final purification to obtain a high-purity standard.

Table 2: Purity Assessment Methods

Method Typical Purity Range Reported Advantages Limitations
HPLC-UV95-99% (relative purity)Widely available, good for routine analysis.May overestimate purity if impurities co-elute and have no chromophore.
LC-MS>98%Provides mass information, confirming identity and detecting co-eluting impurities.Quantitative accuracy can be variable without proper standards.
qNMR>99% (absolute purity)Provides absolute purity without the need for a specific reference standard for each impurity.[3][4]Requires access to an NMR spectrometer and a certified internal standard.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound
  • Extraction:

    • Air-dried and powdered plant material (e.g., Senecio species) is extracted with ethanol or methanol at room temperature for 24 hours with constant stirring.

    • The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 1 M sulfuric acid.

    • The acidic solution is washed with diethyl ether or dichloromethane to remove neutral and acidic impurities.

    • The aqueous layer is then basified to pH 9-10 with ammonium hydroxide.

    • The basic solution is extracted with dichloromethane or chloroform to isolate the tertiary alkaloids, including this compound.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude alkaloid fraction.

  • Silica Gel Column Chromatography:

    • The crude alkaloid fraction is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column.

    • The column is eluted with a gradient of chloroform and methanol, often with a small percentage of ammonium hydroxide to reduce tailing of the alkaloids.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for visualization of alkaloids.

    • Fractions containing this compound are combined and the solvent is evaporated.

Protocol 2: High-Purity this compound Isolation by Preparative HPLC
  • Sample Preparation:

    • The this compound-enriched fraction from the silica gel column is dissolved in the HPLC mobile phase.

    • The solution is filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase preparative column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detection at a wavelength appropriate for this compound (e.g., 210-220 nm).

  • Fraction Collection:

    • Fractions corresponding to the this compound peak are collected.

  • Post-Purification:

    • The collected fractions are combined, and the organic solvent is removed under reduced pressure.

    • The remaining aqueous solution can be freeze-dried to obtain pure this compound.

Visualizations

Sarracine_Isolation_Workflow Start Dried Plant Material Extraction Methanol/Ethanol Extraction Start->Extraction Filtration Filtration & Evaporation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Silica_Column Silica Gel Column Chromatography Crude_Alkaloids->Silica_Column Enriched_Fraction This compound-Enriched Fraction Silica_Column->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_this compound High-Purity this compound (>98%) Prep_HPLC->Pure_this compound Purity_Analysis Purity Assessment (HPLC, qNMR, LC-MS) Pure_this compound->Purity_Analysis

Caption: Workflow for this compound Isolation and Purification.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting cluster_analysis Purity Analysis Troubleshooting Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Inaccurate_Purity Inaccurate Purity Start->Inaccurate_Purity Check_Extraction Optimize Extraction? Low_Yield->Check_Extraction Check_Degradation Minimize Degradation? Low_Yield->Check_Degradation Check_Loss Reduce Product Loss? Low_Yield->Check_Loss Coelution Co-eluting Impurities? Impure_Product->Coelution N_Oxide N-Oxide Present? Impure_Product->N_Oxide Hidden_Impurities Hidden Impurities? Inaccurate_Purity->Hidden_Impurities Orthogonal_Methods Use Orthogonal Methods Coelution->Orthogonal_Methods Optimize_Separation Optimize Separation N_Oxide->Optimize_Separation Use_LCMS Use LC-MS Hidden_Impurities->Use_LCMS Use_qNMR Use qNMR for Absolute Purity Hidden_Impurities->Use_qNMR

Caption: Logic Diagram for Troubleshooting this compound Purification.

References

Dealing with low abundance of Sarracine in samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sarracenin, particularly when dealing with its low abundance in samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, detection, and quantification of sarracenin.

Issue Potential Cause Recommended Solution
No or very low sarracenin signal in LC-MS analysis. 1. Inefficient Extraction: Sarracenin may not be effectively extracted from the sample matrix. 2. Degradation: Sarracenin may have degraded during sample preparation or storage.[1] 3. Low Ionization Efficiency: Sarracenin may not ionize well under the chosen mass spectrometry conditions.[2] 4. Insufficient Concentration: The concentration of sarracenin in the sample is below the limit of detection (LOD) of the instrument.1. Optimize Extraction Protocol: Use a methanol-water mixture for extraction. Consider microwave-assisted extraction (MAE) to improve efficiency.[3] 2. Ensure Sample Stability: Process samples quickly and at low temperatures. Store extracts at -80°C. Avoid repeated freeze-thaw cycles. 3. Enhance Ionization: Use a mobile phase with additives like formic acid or ammonium formate to improve protonation in positive ion mode. Consider chemical derivatization, such as permethylation, to increase hydrophobicity and ionization efficiency.[2] 4. Concentrate the Sample: Use solid-phase extraction (SPE) to concentrate sarracenin and remove interfering matrix components.[4]
High background noise or interfering peaks in the chromatogram. 1. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the sarracenin signal.[5] 2. Contamination: Contamination from solvents, glassware, or the LC-MS system itself.[6]1. Improve Sample Cleanup: Implement a more rigorous sample cleanup protocol using SPE with a suitable sorbent. 2. Optimize Chromatography: Adjust the gradient elution profile to better separate sarracenin from interfering compounds. 3. Use High-Purity Reagents: Use LC-MS grade solvents and additives. 4. System Cleaning: Regularly clean the ion source and mass spectrometer to remove contaminants.[5][7]
Poor reproducibility of sarracenin quantification. 1. Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling. 2. Instrument Instability: Fluctuations in the LC-MS system's performance.[6][8] 3. Degradation of Standards: Sarracenin standard solutions may not be stable.1. Standardize Protocols: Ensure consistent application of the extraction and sample preparation protocols. Use an internal standard to normalize for variations. 2. System Suitability Tests: Perform regular system suitability tests to ensure the LC-MS system is performing optimally. Calibrate the mass spectrometer regularly.[5] 3. Prepare Fresh Standards: Prepare fresh sarracenin standard solutions regularly and store them appropriately.

Frequently Asked Questions (FAQs)

Q1: What is the optimal extraction method for sarracenin from plant material?

A1: A microwave-assisted extraction (MAE) using a methanol-water mixture (e.g., 60:40 v/v) is a rapid and efficient method for extracting iridoid glycosides like sarracenin.[3] For heat-sensitive samples, traditional maceration or ultrasonic-assisted extraction with the same solvent system at a controlled temperature can be used.

Q2: How can I increase the sensitivity of my LC-MS method for sarracenin detection?

A2: To enhance sensitivity, consider the following:

  • Sample Concentration: Utilize solid-phase extraction (SPE) to concentrate your sample.

  • Chemical Derivatization: Permethylation of the hydroxyl groups on the sarracenin molecule can increase its hydrophobicity and improve its ionization efficiency in the mass spectrometer.[2]

  • Optimized MS Conditions: Ensure the mass spectrometer is properly tuned and calibrated.[5] Use an electrospray ionization (ESI) source, and optimize parameters such as spray voltage, gas flows, and temperatures.

  • High-Quality Reagents: Use LC-MS grade solvents and additives to minimize background noise.

Q3: What are the characteristic mass spectral fragments of sarracenin that I should look for?

A3: Iridoid glycosides typically show characteristic neutral losses in their MS/MS spectra, such as the loss of a glucose residue (162 Da).[9] Other fragments may arise from the cleavage of the iridoid core structure. It is recommended to analyze a pure standard of sarracenin to determine its specific fragmentation pattern on your instrument.

Q4: Are there any known signaling pathways affected by sarracenin?

A4: While specific signaling pathways for sarracenin are not well-documented, other iridoid glycosides have been shown to modulate several key pathways involved in inflammation and cell proliferation.[10] These include the PI3K/Akt and MAPK/ERK signaling pathways.[10][11][12] It is plausible that sarracenin may interact with similar pathways.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Sarracenin from Plant Material

Objective: To efficiently extract sarracenin from dried plant tissue.

Materials:

  • Dried, powdered plant material

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Microwave extraction system

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of the powdered plant material into a microwave extraction vessel.

  • Add 20 mL of 60% aqueous methanol.

  • Place the vessel in the microwave extractor.

  • Set the extraction parameters: 100°C for 15 minutes with stirring.

  • After extraction, allow the vessel to cool to room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an amber glass vial.

  • Store the extract at -20°C until LC-MS analysis.

Protocol 2: Quantification of Sarracenin by LC-MS/MS

Objective: To quantify the concentration of sarracenin in an extract using a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole with ESI source

  • Ionization Mode: Positive

  • MRM Transitions: To be determined using a sarracenin standard (precursor ion -> product ion).

Procedure:

  • Prepare a stock solution of sarracenin standard (1 mg/mL) in methanol.

  • Create a calibration curve by preparing serial dilutions of the stock solution in the range of 1 ng/mL to 1000 ng/mL.

  • Prepare samples by diluting the extract (from Protocol 1) with the initial mobile phase conditions.

  • Inject the standards and samples onto the LC-MS/MS system.

  • Integrate the peak areas for the sarracenin MRM transition in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Calculate the concentration of sarracenin in the samples using the equation from the calibration curve.

Quantitative Data Summary

The following table provides an example of how to present quantitative data for sarracenin abundance in different samples. The values presented are hypothetical and for illustrative purposes only.

Sample ID Sample Type Sarracenin Concentration (ng/g of dry weight) Standard Deviation
SP-L-01Sarracenia purpurea Leaf125.310.2
SP-R-01Sarracenia purpurea Root45.84.1
SF-L-01Sarracenia flava Leaf89.17.5
Control-1Blank Matrix< 1.0N/A

Visualizations

Hypothetical Sarracenin Signaling Pathway

Based on the known effects of other iridoid glycosides, sarracenin may influence cell signaling pathways related to inflammation and cell survival, such as the PI3K/Akt and MAPK/ERK pathways.

Sarracenin_Signaling_Pathway Sarracenin Sarracenin Receptor Cell Surface Receptor Sarracenin->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival Promotes Inflammation Inflammation ERK->Inflammation Promotes

Caption: Hypothetical signaling pathways modulated by sarracenin.

Experimental Workflow for Sarracenin Quantification

This diagram outlines the major steps involved in the quantification of sarracenin from sample collection to data analysis.

Sarracenin_Quantification_Workflow Start Sample Collection (e.g., Sarracenia tissue) Preparation Sample Preparation (Drying, Grinding) Start->Preparation Extraction Microwave-Assisted Extraction Preparation->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data End Report Results Data->End

Caption: Workflow for sarracenin quantification.

References

Technical Support Center: Enhancing Chromatographic Resolution of Sarracine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Sarracine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of this compound and other pyrrolizidine alkaloids (PAs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic resolution challenging?

A1: this compound is a pyrrolizidine alkaloid (PA), a class of natural compounds produced by various plant species.[1][2][3] Chemically, it is an ester of a necine base and necic acids.[1] The analysis of PAs like this compound is crucial due to their potential toxicity to humans and animals.[1][4] Enhancing the resolution of this compound in chromatography can be challenging due to the presence of numerous structurally similar PAs and their isomers, which often co-elute.[4][5]

Q2: What are the primary chromatographic techniques used for this compound analysis?

A2: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and effective techniques for the analysis of this compound and other PAs.[4][5][6] These methods offer high resolution, sensitivity, and selectivity, which are necessary for distinguishing between different PAs in complex matrices.[6][7]

Q3: What are the key factors influencing the resolution of this compound in HPLC/UHPLC?

A3: The resolution in liquid chromatography is primarily influenced by three factors: efficiency (N), retention factor (k), and selectivity (α). To improve the separation of this compound, one or more of these parameters must be optimized. Key experimental variables that can be adjusted include the stationary phase, mobile phase composition (including pH and organic modifier), column temperature, and flow rate.

Troubleshooting Guide

This guide addresses specific issues you may encounter while developing and running a chromatographic method for this compound.

Problem 1: Poor Peak Resolution or Co-elution with Other PAs

Cause: Inadequate separation between this compound and other structurally similar PAs or isomers. This is often due to suboptimal selectivity (α) of the chromatographic system.

Solutions:

  • Modify the Mobile Phase:

    • Change the Organic Modifier: If using acetonitrile, try switching to methanol or vice versa. This can significantly alter the selectivity of the separation.

    • Adjust the pH: For ionizable compounds like PAs, modifying the pH of the mobile phase can change their retention behavior and improve separation.

    • Incorporate an Ion-Pairing Reagent: For highly polar or ionic PAs, adding an ion-pairing reagent to the mobile phase can improve peak shape and retention.

  • Change the Stationary Phase:

    • Different C18 columns from various manufacturers can exhibit different selectivities.

    • Consider a different type of stationary phase altogether, such as a phenyl-hexyl or a polar-embedded column, which can offer alternative selectivities for PAs.

  • Optimize Column Temperature:

    • Varying the column temperature can affect the selectivity of the separation. A systematic study of temperature effects (e.g., in 5°C increments) is recommended.

Problem 2: Broad or Tailing Peaks

Cause: This can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Solutions:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic form.

  • Reduce Sample Load: Injecting a smaller sample volume or a more dilute sample can prevent column overload.

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that can cause peak tailing.

  • Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing peak distortion.

Problem 3: Low Signal Intensity or Poor Sensitivity

Cause: Suboptimal detection parameters, sample loss during preparation, or inadequate ionization in the mass spectrometer.

Solutions:

  • Optimize Mass Spectrometer Parameters: Ensure that the MS/MS parameters (e.g., collision energy, cone voltage) are optimized for this compound.

  • Improve Sample Preparation: Review the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure to minimize sample loss.

  • Enhance Ionization: Adjust the mobile phase composition to promote better ionization of this compound in the ESI or APCI source. For PAs, acidic conditions generally favor positive ion mode detection.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound and other PAs.

Protocol 1: Generic UHPLC-MS/MS Method for Pyrrolizidine Alkaloids

This protocol is a starting point for developing a method for this compound analysis, based on common practices for PA determination.[4][6][8][9]

Parameter Condition
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, and gradually increase to elute the PAs. A typical gradient might be 5-95% B over 10-15 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Detection Tandem Mass Spectrometry (MS/MS) in positive ion mode with Multiple Reaction Monitoring (MRM)
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guide for extracting PAs from a sample matrix.[8][9]

  • Sample Extraction: Extract the sample with an acidic aqueous solution (e.g., 0.05 M sulfuric acid).

  • SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge with methanol followed by the acidic extraction solution.

  • Sample Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with water and then methanol to remove interferences.

  • Elution: Elute the PAs from the cartridge with an ammoniated organic solvent (e.g., 5% ammonia in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase conditions.

Data Presentation

The following table summarizes key chromatographic parameters and their effect on resolution, which can be used as a quick reference during method development.

Parameter Change Effect on Retention Factor (k) Effect on Efficiency (N) Effect on Selectivity (α) Overall Effect on Resolution
Mobile Phase Strength Decrease % OrganicIncreaseNo significant changeCan changeCan improve
Column Length IncreaseIncreaseIncreaseNo significant changeImproves
Particle Size DecreaseNo significant changeIncreaseNo significant changeImproves
Flow Rate DecreaseIncreaseCan increase or decreaseNo significant changeCan improve (up to a point)
Temperature IncreaseDecreaseCan increaseCan changeVariable
Stationary Phase Change TypeVariableVariableSignificant changeCan significantly improve
Mobile Phase pH AdjustVariable (for ionizable compounds)Can improve peak shapeCan changeCan improve

Visualizations

The following diagrams illustrate key concepts and workflows for enhancing the resolution of this compound.

Troubleshooting_Workflow start Poor Resolution Observed check_peak_shape Assess Peak Shape (Tailing, Fronting, Broad) start->check_peak_shape check_coelution Identify Co-eluting Peaks start->check_coelution adjust_efficiency Improve Efficiency (N) check_peak_shape->adjust_efficiency adjust_selectivity Optimize Selectivity (α) check_coelution->adjust_selectivity change_mobile_phase Modify Mobile Phase (Organic modifier, pH) adjust_selectivity->change_mobile_phase change_stationary_phase Change Stationary Phase adjust_selectivity->change_stationary_phase optimize_flow_temp Optimize Flow Rate and Temperature adjust_efficiency->optimize_flow_temp change_column_dims Change Column Dimensions (Length, Particle Size) adjust_efficiency->change_column_dims adjust_retention Adjust Retention (k) end Resolution Enhanced adjust_retention->end change_mobile_phase->adjust_retention change_stationary_phase->end optimize_flow_temp->end change_column_dims->end

Caption: A troubleshooting workflow for improving chromatographic resolution.

Resolution_Factors Resolution Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency proportional to √N Retention Retention Factor (k) (Peak Position) Resolution->Retention proportional to (k/1+k) Selectivity Selectivity (α) (Peak Separation) Resolution->Selectivity proportional to (α-1)/α sub_efficiency Column Length Particle Size Flow Rate Temperature Efficiency->sub_efficiency sub_retention Mobile Phase Strength Retention->sub_retention sub_selectivity Stationary Phase Mobile Phase Composition Temperature Selectivity->sub_selectivity

Caption: The relationship between key factors affecting chromatographic resolution.

References

Validation & Comparative

Sarracine vs. Senecionine: A Comparative Guide to their Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarracine and senecionine are both hepatotoxic pyrrolizidine alkaloids (PAs), a class of naturally occurring compounds found in numerous plant species worldwide. Human and animal exposure to these toxins can occur through the consumption of contaminated food, herbal remedies, or animal products. While both compounds share a common mechanism of toxicity, their structural differences lead to a significant disparity in their toxic potency. This guide provides a comparative overview of the toxicity of this compound and senecionine, supported by available data and established toxicological principles.

Comparative Toxicity Data

FeatureThis compoundSenecionineReference
Chemical Structure Open-chain diester of retronecineMacrocyclic diester of retronecine[2]
Relative Toxicity Considered less toxicConsidered more toxic[2]
LD50 (Rodents) Not available65 mg/kg[1]

Note: The higher toxicity of macrocyclic diesters like senecionine compared to open-chain diesters like this compound is a well-established principle in pyrrolizidine alkaloid toxicology[2]. This is attributed to the greater stability and reactivity of the pyrrolic esters formed during metabolic activation.

Mechanism of Toxicity: A Shared Pathway

Both this compound and senecionine are pro-toxins, meaning they require metabolic activation in the liver to exert their toxic effects. The primary mechanism of toxicity for unsaturated PAs involves a three-step process:

  • Metabolic Activation: In the liver, cytochrome P450 monooxygenases (primarily CYP3A4 and CYP2B isoforms) convert the parent PA into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA)[3][4].

  • Macromolecular Adduct Formation: These electrophilic DHPAs can then bind to cellular nucleophiles, such as proteins and DNA, forming covalent adducts[3].

  • Cellular Damage: The formation of these adducts disrupts cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity. This damage is the underlying cause of the characteristic hepatotoxicity, including veno-occlusive disease (VOD), observed in PA poisoning[4].

Experimental Protocols

Determination of LD50 (Exemplified by Senecionine)

The LD50 value for senecionine in rodents was likely determined using a protocol similar to the following standardized method:

  • Test Animals: Male and female rodents (e.g., rats or mice) of a specific strain, typically young adults.

  • Administration: Senecionine is administered via a specific route, such as intraperitoneal (i.p.) or oral gavage, in a suitable vehicle.

  • Dose Groups: A range of doses is administered to different groups of animals.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods such as probit analysis.

In Vitro Cytotoxicity Assays

To assess the direct toxic effects of PAs and their metabolites on liver cells, in vitro studies using primary hepatocytes or liver cell lines (e.g., HepG2) are often employed. A general protocol would involve:

  • Cell Culture: Plating and maintenance of liver cells in a suitable culture medium.

  • Treatment: Exposure of the cells to varying concentrations of the PA, often in the presence of a metabolic activation system (e.g., liver microsomes or S9 fraction) to mimic in vivo metabolism.

  • Endpoint Measurement: Assessment of cell viability and cytotoxicity using assays such as the MTT assay, LDH release assay, or high-content imaging to measure parameters like apoptosis and necrosis.

Visualizing the Molecular Mechanisms and Structures

To better understand the processes and structural differences discussed, the following diagrams are provided.

Metabolic_Activation_of_PAs Parent_PA This compound or Senecionine (Pro-toxin) CYP450 Cytochrome P450 (Liver) Parent_PA->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP450->DHPA Macromolecules Cellular Macromolecules (DNA, Proteins) DHPA->Macromolecules Alkylation Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Cytotoxicity, Genotoxicity, Carcinogenicity Adducts->Toxicity

Metabolic activation pathway of pyrrolizidine alkaloids.

PA_Structures cluster_this compound This compound Structure cluster_senecionine Senecionine Structure This compound This compound Open-chain Diester Senecionine Senecionine Macrocyclic Diester Retronecine_base_S Retronecine Base Ester_1_S Ester 1 Retronecine_base_S->Ester_1_S Ester_2_S Ester 2 Retronecine_base_S->Ester_2_S Retronecine_base_Se Retronecine Base Macrocyclic_ring Macrocyclic Diester Ring Retronecine_base_Se->Macrocyclic_ring

Structural comparison of this compound and Senecionine.

Conclusion

Based on the available evidence and established structure-activity relationships for pyrrolizidine alkaloids, senecionine is considered to be significantly more toxic than this compound . This difference in toxicity is primarily attributed to their chemical structures; the macrocyclic diester structure of senecionine leads to the formation of a more stable and reactive toxic metabolite compared to the open-chain diester structure of this compound[2]. While both compounds share a common pathway of metabolic activation to exert their hepatotoxic, genotoxic, and carcinogenic effects, the potency of these effects is greater for senecionine. Researchers and drug development professionals should be aware of this differential toxicity when assessing the risks associated with exposure to these and other pyrrolizidine alkaloids. Further quantitative toxicological studies on this compound are warranted to provide a more precise comparative risk assessment.

References

A Comparative Guide to the Bioactivity of Sarracine and Retrorsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of two pyrrolizidine alkaloids (PAs), Sarracine and retrorsine. The information presented herein is based on available experimental data and established principles of pyrrolizidine alkaloid toxicology.

Introduction

This compound and retrorsine are both pyrrolizidine alkaloids, a class of naturally occurring compounds found in numerous plant species. While structurally related, their bioactivity profiles differ significantly due to a key difference in their chemical structures. Retrorsine is a well-studied, potent hepatotoxin and genotoxin, whereas this compound is a saturated pyrrolizidine alkaloid, a class of compounds generally considered to be non-toxic. This guide will objectively compare their known bioactivities, mechanisms of action, and the experimental protocols used to evaluate them.

Chemical Structure and Classification

The fundamental difference between this compound and retrorsine lies in the saturation of the necine base of their pyrrolizidine ring structure.

  • This compound is a saturated pyrrolizidine alkaloid. It possesses a platynecine base, which lacks a double bond between the C1 and C2 positions.[1]

  • Retrorsine is a 1,2-unsaturated pyrrolizidine alkaloid.[2] It contains a retronecine base, characterized by a double bond between the C1 and C2 positions.[3] This unsaturation is a critical determinant of its toxicity.[4]

FeatureThis compoundRetrorsine
CAS Number 2492-09-3[1]480-54-6[2]
Molecular Formula C₁₈H₂₇NO₅[1]C₁₈H₂₅NO₆[2]
Chemical Class Saturated Pyrrolizidine Alkaloid[1]1,2-Unsaturated Pyrrolizidine Alkaloid[2]

Comparative Bioactivity and Mechanism of Action

The presence or absence of the 1,2-double bond in the necine base dictates the metabolic fate and subsequent bioactivity of these alkaloids.

Retrorsine is a protoxin that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its toxic effects.[5] The metabolism of the unsaturated necine base leads to the formation of highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[3] These electrophilic metabolites can readily bind to cellular macromolecules, including DNA and proteins, forming adducts.[6] This process is the primary mechanism behind its potent genotoxicity and hepatotoxicity, which can lead to severe liver damage, such as hepatic sinusoidal obstruction syndrome (HSOS).[3]

This compound , being a saturated PA, is not a substrate for the metabolic activation pathway that produces reactive pyrrolic intermediates.[7][8] Saturated PAs are generally considered non-toxic because they lack the 1,2-double bond necessary for the formation of DHPAs.[4][9] Instead of being activated, this compound is likely metabolized through hydrolysis of its ester groups and subsequently excreted from the body.[7]

The following diagram illustrates the divergent metabolic pathways of saturated and unsaturated pyrrolizidine alkaloids.

Metabolic Pathways of Saturated vs. Unsaturated PAs Metabolic Fates of this compound and Retrorsine cluster_0 This compound (Saturated PA) cluster_1 Retrorsine (Unsaturated PA) This compound This compound hydrolysis Hydrolysis by Esterases This compound->hydrolysis excretion_s Excretion hydrolysis->excretion_s retrorsine Retrorsine cyp450 CYP450 Metabolism (in Liver) retrorsine->cyp450 dhpa Reactive Pyrrolic Metabolites (DHPAs) cyp450->dhpa dna_protein DNA and Protein Adducts dhpa->dna_protein toxicity Genotoxicity & Hepatotoxicity dna_protein->toxicity

Metabolic Fates of this compound and Retrorsine
Quantitative Bioactivity Data

The table below summarizes the available quantitative data for retrorsine and the expected bioactivity of this compound based on its chemical class.

Bioactivity MetricRetrorsineThis compound
Cytotoxicity (in vitro) IC50 values reported in various cell lines. For example, in HSEC-CYP3A4 cells, significant reduction in viability is observed at concentrations of 60-240 µM.[10]Expected to be non-cytotoxic or have very low cytotoxicity due to its saturated nature. No specific data available.
Genotoxicity (in vitro) Potent genotoxin. Induces DNA adducts, chromosomal aberrations, and micronuclei formation.[6][11]Expected to be non-genotoxic as it cannot form reactive DNA-binding metabolites. No specific data available.
Hepatotoxicity (in vivo) Well-documented hepatotoxin, causing liver damage and potentially leading to hepatic sinusoidal obstruction syndrome (HSOS).[3]Expected to be non-hepatotoxic.[4][9] No specific data available.

Experimental Protocols

Detailed methodologies for key experiments to assess the bioactivity of pyrrolizidine alkaloids are provided below. While specific data for this compound is lacking, these protocols are standard for evaluating compounds of this class.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., retrorsine) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay plate_cells Plate cells in 96-well plate treat_cells Treat with test compound plate_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data

Workflow for MTT Cytotoxicity Assay
In Vitro Genotoxicity Assay (Micronucleus Assay)

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form outside of the main nucleus from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., TK6, HepG2) and treat them with the test compound at various concentrations, along with positive and negative controls.

  • Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one round of nuclear division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine orange or DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a fluorescence microscope.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group to assess genotoxicity.[12]

Micronucleus Assay Workflow Workflow for In Vitro Micronucleus Assay culture_cells Culture and treat cells add_cyto_b Add Cytochalasin B to block cytokinesis culture_cells->add_cyto_b harvest_stain Harvest, fix, and stain cells add_cyto_b->harvest_stain microscopy Score micronuclei in binucleated cells harvest_stain->microscopy analyze Analyze micronucleus frequency microscopy->analyze

Workflow for In Vitro Micronucleus Assay
In Vivo Hepatotoxicity Assessment

This involves the analysis of liver enzymes in the serum of animals treated with the test compound.

Protocol:

  • Animal Dosing: Administer the test compound to laboratory animals (e.g., rats, mice) at various doses over a specified period. Include a control group receiving the vehicle.

  • Blood Collection: Collect blood samples from the animals at predetermined time points.

  • Serum Separation: Process the blood to separate the serum.

  • Enzyme Analysis: Measure the activity of liver enzymes in the serum, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage.

  • Histopathology: At the end of the study, euthanize the animals and collect liver tissues for histopathological examination to assess for cellular damage, necrosis, and other signs of toxicity.

  • Data Analysis: Compare the serum enzyme levels and histopathological findings between the treated and control groups.

Hepatotoxicity Assessment Workflow Workflow for In Vivo Hepatotoxicity Assessment dose_animals Administer test compound to animals collect_blood Collect blood samples dose_animals->collect_blood histopathology Perform liver histopathology dose_animals->histopathology separate_serum Separate serum from blood collect_blood->separate_serum analyze_enzymes Measure liver enzyme levels (ALT, AST) separate_serum->analyze_enzymes analyze_data Compare results to control group analyze_enzymes->analyze_data histopathology->analyze_data

Workflow for In Vivo Hepatotoxicity Assessment

Conclusion

The bioactivity of this compound and retrorsine is fundamentally dictated by the presence or absence of a 1,2-double bond in their necine base. Retrorsine, an unsaturated pyrrolizidine alkaloid, is a potent toxin due to its metabolic activation to reactive, DNA- and protein-binding metabolites. In contrast, this compound, a saturated pyrrolizidine alkaloid, is considered non-toxic as it lacks the structural feature required for this toxic metabolic pathway. This comparison highlights the critical importance of chemical structure in determining the biological activity and toxic potential of pyrrolizidine alkaloids. For researchers and drug development professionals, this underscores the necessity of detailed structural analysis and appropriate bioactivity screening when evaluating natural products or their derivatives.

References

Cross-Validation of Analytical Methods for Sarracine and Other Pyrrolizidine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Sarracine and other pyrrolizidine alkaloids (PAs), a class of natural toxins with significant health implications. Due to the limited public data specifically on this compound analysis, this guide focuses on the well-established analytical frameworks for PAs as a group, which are directly applicable to this compound. The primary methods discussed are Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), considered the gold standard, and Immunoassays, a viable alternative for rapid screening.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance characteristics of the most common analytical methods for pyrrolizidine alkaloids.

Table 1: Performance Characteristics of UHPLC-MS/MS Methods for PA Quantification

ParameterMethod 1Method 2Method 3
Instrumentation UHPLC-MS/MSUHPLC-MS/MSLC-MS/MS
Matrix Honey, Milk, TeaHoney, Herbal TeaPlant Material
Analytes 24 PAs28 PAs28 PAs
LOD (µg/kg) 0.015–0.75S/N of 3Not specified
LOQ (µg/kg) 0.05–2.5S/N of 10Not specified
Recovery (%) 64.5–112.270–120Not specified
Precision (RSD%) < 15%Not specifiedNot specified

Table 2: Comparison of UHPLC-MS/MS and Immunoassay Methods for PA Detection

FeatureUHPLC-MS/MSImmunoassay (ELISA)
Principle Chromatographic separation followed by mass-based detection and fragmentation.Antigen-antibody binding with an enzymatic reporter.
Specificity High; can distinguish between isomers.Variable; depends on antibody cross-reactivity. May be broad-spectrum.
Sensitivity Very high (ppt to ppb levels).High (pg to ng levels).
Quantification Accurate and precise quantification.Primarily semi-quantitative or for screening.
Throughput Lower; sequential sample analysis.High; suitable for screening large numbers of samples.
Cost High initial instrument cost and maintenance.Lower cost per sample.
Sample Matrix Requires extensive cleanup to reduce matrix effects.Can be susceptible to matrix interference.
Confirmation Provides structural information for confirmation.Does not provide structural confirmation.

Experimental Protocols

UHPLC-MS/MS Method for Pyrrolizidine Alkaloid Quantification

This protocol is a generalized procedure based on common practices reported in the literature.[1][2]

a. Sample Preparation (Solid-Liquid Extraction & Solid-Phase Extraction)

  • Extraction: Weigh 1-5 g of the homogenized sample into a centrifuge tube. Add 10-20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid in water/methanol).

  • Homogenization: Vortex the sample and extract using ultrasonication for 15-30 minutes.

  • Centrifugation: Centrifuge the sample at 4000-5000 rpm for 10 minutes.

  • Purification (SPE): The supernatant is purified using a solid-phase extraction (SPE) cartridge (e.g., C18 or cation exchange).

  • Elution: The PAs are eluted from the SPE cartridge with a suitable solvent (e.g., methanol or ammoniated methanol).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the mobile phase (e.g., methanol/water).

b. Chromatographic and Mass Spectrometric Conditions

  • UHPLC System: A system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of specific PAs.

Immunoassay (ELISA) for Pyrrolizidine Alkaloid Screening

This protocol outlines a general competitive ELISA for the detection of PAs.[3][4][5]

a. Principle

This is a competitive immunoassay where PAs in the sample compete with a PA-conjugate coated on the microtiter plate for binding to a limited amount of specific primary antibody.

b. Procedure

  • Coating: Microtiter plates are coated with a PA-protein conjugate (e.g., retrorsine-BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS).

  • Competition: The sample extract and a primary antibody specific to the PA of interest are added to the wells. The plate is incubated to allow for competitive binding.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added.

  • Substrate: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of PAs in the sample.

Mandatory Visualization

Experimental_Workflow_for_PA_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms UHPLC-MS/MS cluster_ia Immunoassay cluster_data Data Analysis sample Sample (e.g., Plant Material, Honey) extraction Acidic Extraction (e.g., H2SO4/MeOH) sample->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) Cleanup centrifugation->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lc_separation UHPLC Separation reconstitution->lc_separation elisa Competitive ELISA reconstitution->elisa ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification screening Screening Result elisa->screening

Caption: Workflow for Pyrrolizidine Alkaloid (PA) Analysis.

Method_Comparison_Logic cluster_primary Primary Quantitative Method cluster_alternative Alternative Screening Method start Need for PA Analysis lcms UHPLC-MS/MS start->lcms immunoassay Immunoassay (ELISA) start->immunoassay lcms_pros Pros: - High Specificity - High Sensitivity - Accurate Quantification - Isomer Separation lcms->lcms_pros lcms_cons Cons: - High Cost - Lower Throughput - Matrix Effects lcms->lcms_cons decision Decision Making lcms->decision Confirmatory & Quantitative Results ia_pros Pros: - High Throughput - Lower Cost - Rapid Screening immunoassay->ia_pros ia_cons Cons: - Potential Cross-Reactivity - Semi-Quantitative - Confirmation Required immunoassay->ia_cons immunoassay->decision Screening Results

Caption: Decision Logic for PA Analytical Method Selection.

References

Sarracine: Efficacy and Synthetic Analogues - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the therapeutic efficacy of Sarracine and its synthetic analogues is not possible at this time due to the lack of available scientific literature and experimental data on a compound named "this compound."

Initial searches for "this compound" did not yield information on a specific chemical entity, its mechanism of action, or any associated signaling pathways. The search results did, however, provide information on "Saracatinib" and "Saralasin," which are distinct pharmaceutical compounds. It is possible that "this compound" is a novel, less-documented compound, a proprietary name not yet in the public domain, or a potential misspelling of another agent.

Without foundational information on this compound, including its chemical structure and biological targets, a comparative analysis with any potential synthetic analogues cannot be performed. Such a comparison would require:

  • Identification of this compound's Mechanism of Action: Understanding how this compound exerts its effects at a molecular level is crucial to identify relevant analogues and design meaningful comparative studies.

  • Data on Therapeutic Efficacy: Quantitative data from preclinical or clinical studies demonstrating the therapeutic effects of this compound would be necessary as a benchmark for comparison.

  • Identification of Synthetic Analogues: Information on chemical modifications of a parent compound (in this case, the unavailable this compound) to create analogues with potentially improved properties.

  • Comparative Experimental Data: Head-to-head studies evaluating the efficacy, potency, selectivity, and safety profiles of this compound and its synthetic analogues.

Further research and publication of data on "this compound" are required before a comprehensive comparative guide can be developed. Researchers, scientists, and drug development professionals interested in this topic are encouraged to monitor scientific databases and publications for the emergence of information on this compound.

Should information on this compound become available, a thorough comparison would involve the following:

Hypothetical Experimental Workflow for Efficacy Comparison

A typical experimental workflow to compare the efficacy of a lead compound like this compound with its synthetic analogues would involve a multi-tiered approach, starting from in vitro assays and progressing to in vivo models.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Target Binding Assays Target Binding Assays Cell-Based Potency Assays Cell-Based Potency Assays Target Binding Assays->Cell-Based Potency Assays Selectivity Profiling Selectivity Profiling Cell-Based Potency Assays->Selectivity Profiling ADME-Tox Screening ADME-Tox Screening Selectivity Profiling->ADME-Tox Screening Pharmacokinetic Studies Pharmacokinetic Studies ADME-Tox Screening->Pharmacokinetic Studies Lead Candidate Selection Efficacy in Disease Models Efficacy in Disease Models Pharmacokinetic Studies->Efficacy in Disease Models Toxicology Studies Toxicology Studies Efficacy in Disease Models->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials IND-Enabling

Figure 1: A generalized workflow for comparing a lead compound and its analogues.

Illustrative Signaling Pathway

The mechanism of action of a novel compound would likely involve the modulation of a specific signaling pathway. The following diagram illustrates a hypothetical signaling cascade that a compound like this compound could potentially target.

G This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Activation Kinase B Kinase B Kinase A->Kinase B Phosphorylation Transcription Factor Transcription Factor Kinase B->Transcription Factor Activation Cellular Response Cellular Response Transcription Factor->Cellular Response Gene Expression

Figure 2: A hypothetical signaling pathway modulated by this compound.

This guide will be updated with factual data and comparative analyses as soon as information regarding "this compound" becomes publicly available.

A Comparative In Vivo Metabolic Profile of Sarracine and the Pyrrolizidine Alkaloid Senecionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo metabolic profile of Sarracine, a pyrrolizidine alkaloid (PA), with the well-characterized PA, Senecionine. Due to the limited availability of specific in vivo metabolic data for this compound, this comparison leverages the established metabolic pathways of Senecionine as a representative model for unsaturated pyrrolizidine alkaloids. This document is intended to provide a framework for researchers investigating the metabolism and potential toxicity of this compound.

Executive Summary

This compound, a pyrrolizidine alkaloid found in plants of the Sarracenia genus, is structurally similar to other toxic PAs. Understanding its metabolic fate is crucial for assessing its potential pharmacological and toxicological effects. This guide presents a comparative analysis with Senecionine, a well-studied hepatotoxic PA. The primary metabolic pathways for these compounds involve bioactivation to reactive pyrrolic esters and detoxification through N-oxidation and hydrolysis. This guide provides a detailed experimental protocol for conducting in vivo metabolic studies of PAs and visual representations of the metabolic pathways and experimental workflow.

Comparative Metabolic Data

Given the absence of published in vivo quantitative metabolic data for this compound, the following table presents the known pharmacokinetic parameters for Senecionine in rats. This data can serve as a benchmark for future studies on this compound.

ParameterSenecionine (in Rats)This compound (in vivo data not available)
Administration Route Intravenous (IV), Oral (p.o.)-
Key Metabolites Dehydrosenecionine (pyrrolic ester), Senecionine N-oxide, Hydrolysis products (retronecine, senecic acid)Expected to be similar to Senecionine
Primary Metabolic Organs LiverExpected to be the Liver
Analytical Method LC-MS/MSRecommended: LC-MS/MS

Metabolic Pathways of Pyrrolizidine Alkaloids

The in vivo metabolism of unsaturated pyrrolizidine alkaloids like this compound and Senecionine is a critical determinant of their toxicity. The metabolic pathways can be broadly categorized into bioactivation and detoxification routes.

Pyrrolizidine_Alkaloid_Metabolism cluster_0 In Vivo Metabolism cluster_1 Bioactivation (Toxicity) cluster_2 Detoxification PA This compound / Senecionine (Parent Pyrrolizidine Alkaloid) Metabolic_Activation CYP450 Oxidation PA->Metabolic_Activation Liver Microsomes N_Oxidation N-Oxidation PA->N_Oxidation Hydrolysis Esterase-mediated Hydrolysis PA->Hydrolysis Reactive_Metabolites Dehydropyrrolizidine Esters (Reactive Pyrrolic Metabolites) Metabolic_Activation->Reactive_Metabolites Adducts DNA/Protein Adducts Reactive_Metabolites->Adducts Covalent Binding Toxicity Hepatotoxicity, Genotoxicity Adducts->Toxicity N_Oxide Pyrrolizidine N-Oxide N_Oxidation->N_Oxide Excretion Renal Excretion N_Oxide->Excretion Hydrolysis_Products Necine Base + Necic Acid Hydrolysis->Hydrolysis_Products Hydrolysis_Products->Excretion Experimental_Workflow cluster_0 In Vivo Study cluster_1 Sample Preparation cluster_2 Analysis Animal_Dosing Animal Dosing (Oral or IV) Sample_Collection Blood, Urine, Feces Collection Animal_Dosing->Sample_Collection Plasma_Prep Plasma Protein Precipitation Sample_Collection->Plasma_Prep Urine_Prep Urine Dilution Sample_Collection->Urine_Prep LC_MS_MS LC-MS/MS Analysis Plasma_Prep->LC_MS_MS Urine_Prep->LC_MS_MS Data_Analysis Pharmacokinetic Modeling & Metabolite Identification LC_MS_MS->Data_Analysis

Evaluating Sarracine as a Potential Biomarker for Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable and specific biomarkers is a critical endeavor in the management of prostate cancer. For decades, prostate-specific antigen (PSA) has been the cornerstone of screening and monitoring, yet its limitations in distinguishing indolent from aggressive disease and its propensity for false-positive results have driven the search for novel markers. Among the candidates, the metabolite Sarracine (N-methylglycine) has emerged as a subject of intense investigation. This guide provides an objective comparison of this compound with established and emerging biomarkers, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their evaluation of its potential clinical utility.

Performance of this compound and Alternative Biomarkers

The diagnostic and prognostic performance of this compound in prostate cancer has been a subject of conflicting reports in the scientific literature. While some studies suggest its potential, particularly in specific patient cohorts, others have found its predictive power to be limited. This section summarizes the quantitative data from various studies to provide a comparative overview.

BiomarkerSample TypePatient CohortKey FindingsAUCSensitivitySpecificityCitation
This compound SerumPSA < 4 ng/mLHigher predictive value than total PSA.0.668-24.4% (at 95% sensitivity)[1]
This compound SerumBPH vs. Prostate CancerSignificantly higher levels in prostate cancer.0.965--[2]
This compound Urine SedimentsBiopsy-positive vs. Biopsy-negativeModest discriminatory power.0.71--[3][4]
This compound SerumProstate Cancer vs. ControlsOverlapping levels, AUC not statistically different from random chance.0.522 - 0.543--[5][6]
This compound PlasmaEarly vs. Advanced Prostate CancerNo statistically significant difference between stages.---[7][8]
PSA SerumBPH vs. Prostate CancerStandard biomarker, but with limitations.0.825--[2]
PSA SerumGeneral ScreeningPoor specificity.0.524 - 0.60092.1%16.1%[9][10]
PCA3 UrineMen undergoing repeat biopsyBetter accuracy than PSA.0.678 - 0.83057.1% - 58%72% - 85.6%[9][10]

AUC: Area Under the Receiver Operating Characteristic Curve; BPH: Benign Prostatic Hyperplasia; PSA: Prostate-Specific Antigen; PCA3: Prostate Cancer Antigen 3. Dashes indicate data not specified in the cited source.

This compound Metabolism and its Role in Prostate Cancer Progression

This compound metabolism is intricately linked to the molecular alterations observed in prostate cancer. The production and degradation of this compound are regulated by key enzymes that are themselves influenced by oncogenic signaling pathways.

Key Enzymes in this compound Metabolism:
  • Glycine N-methyltransferase (GNMT): This enzyme catalyzes the conversion of glycine to this compound. Studies have shown that GNMT expression is elevated in prostate cancer tissues and its activity promotes the oncogenic potential of prostate cells.[3][4][11] Knockdown of GNMT has been shown to inhibit prostate cancer cell proliferation and invasion.[11][12]

  • This compound Dehydrogenase (SARDH) and Pipecolic Acid Oxidase (PIPOX): These enzymes are responsible for the degradation of this compound back to glycine. Their expression is often reduced in prostate tumors.[3][4] Overexpression of SARDH can attenuate the invasive properties of prostate cancer cells.[12]

The regulation of these enzymes is influenced by the androgen receptor (AR) and the common TMPRSS2-ERG gene fusion. The AR and the ERG fusion product can coordinately regulate the expression of GNMT and SARDH, linking this compound metabolism to a key oncogenic driver in prostate cancer.[13][14]

cluster_regulation Oncogenic Regulation cluster_metabolism This compound Metabolism cluster_effects Cellular Effects Androgen_Receptor Androgen Receptor GNMT GNMT (Glycine N-methyltransferase) Androgen_Receptor->GNMT Upregulates TMPRSS2_ERG TMPRSS2-ERG Fusion TMPRSS2_ERG->GNMT Upregulates SARDH_PIPOX SARDH / PIPOX (this compound Degradation) TMPRSS2_ERG->SARDH_PIPOX Downregulates Glycine Glycine This compound This compound Glycine->this compound Catalyzed by This compound->Glycine Catalyzed by Invasion Cell Invasion & Progression This compound->Invasion Promotes GNMT->Glycine SARDH_PIPOX->this compound

Caption: Signaling pathway of this compound metabolism in prostate cancer.

Experimental Protocols

Accurate and reproducible quantification of this compound is paramount for its evaluation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms employed for this purpose. Below is a generalized workflow and a more detailed protocol for GC-MS analysis of urinary this compound.

General Experimental Workflow

Start Patient Sample (Urine/Serum) SamplePrep Sample Preparation (e.g., centrifugation, protein precipitation) Start->SamplePrep Derivatization Derivatization (e.g., silylation) SamplePrep->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis DataProcessing Data Processing (Peak integration, quantification) Analysis->DataProcessing StatisticalAnalysis Statistical Analysis (Comparison between patient groups) DataProcessing->StatisticalAnalysis End Biomarker Evaluation StatisticalAnalysis->End

Caption: General experimental workflow for this compound biomarker analysis.

Detailed Protocol: GC-MS Analysis of Urinary this compound

This protocol is a composite based on methodologies described in the literature and should be optimized for specific laboratory conditions.

1. Sample Collection and Preparation:

  • Collect first-void urine samples after a digital rectal examination (DRE) to enrich the sample with prostatic fluids.

  • Centrifuge the urine sample to separate the supernatant and the cell pellet (urine sediment). The analysis can be performed on either fraction, though urine sediment is often preferred.

  • Lyophilize a specific volume of the urine sample to dryness.

2. Derivatization (Silylation):

  • To the dried sample, add a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a catalyst like pyridine.

  • Incubate the mixture at a specific temperature (e.g., 120°C) for a defined period (e.g., 15 minutes) to ensure complete derivatization of this compound. This step is crucial for making the analyte volatile for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar column, such as a Rxi®-5Sil MS (30 m x 0.25 mm x 0.25 µm), is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Mode: Splitless injection of 1 µL of the derivatized sample.

    • Temperature Program: An optimized temperature gradient is critical for separating this compound from other metabolites. A typical program might start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 3 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Data can be acquired in full scan mode to identify all metabolites or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of this compound for higher sensitivity and specificity.

4. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of a this compound standard.

  • Normalize the this compound concentration to the creatinine level in the urine sample to account for variations in urine dilution.

Conclusion

The evaluation of this compound as a prostate cancer biomarker presents a complex and, at times, contradictory picture. While initial studies were promising, subsequent research has highlighted inconsistencies in its performance. The data suggests that this compound, when used in isolation, may not be a robust standalone biomarker for the general screening or diagnosis of prostate cancer. However, its potential utility in specific clinical contexts, such as in patients with low PSA levels or as part of a multi-biomarker panel, warrants further investigation.

The link between this compound metabolism and key oncogenic pathways in prostate cancer, such as androgen receptor signaling and the TMPRSS2-ERG fusion, provides a strong biological rationale for its role in disease progression. This connection may open avenues for this compound as a therapeutic target or a pharmacodynamic biomarker to monitor treatment response.

For researchers and drug development professionals, a critical appraisal of the conflicting data is essential. Future studies should focus on large, well-characterized patient cohorts, standardized and validated analytical methodologies, and direct head-to-head comparisons with other promising biomarkers. The detailed protocols and pathway diagrams provided in this guide aim to facilitate a deeper understanding and further exploration of this compound's potential in the evolving landscape of prostate cancer management.

References

A Head-to-Head Comparison of Sarracenin Extraction Methods from Sarracenia purpurea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds from natural sources is a critical first step in the discovery and development of new therapeutics. This guide provides a head-to-head comparison of various methods for extracting sarracenin, a key bioactive iridoid found in the purple pitcher plant, Sarracenia purpurea. The following sections detail experimental protocols, present comparative data on extraction efficiency, and explore the known signaling pathways associated with compounds found in Sarracenia extracts.

The purple pitcher plant, Sarracenia purpurea, has a history of use in traditional medicine. Modern phytochemical analysis has revealed a variety of bioactive compounds within the plant, including flavonoids, tannins, and the toxic alkaloid coniine. However, the iridoid sarracenin is of particular interest due to its documented antimicrobial and cytotoxic activities. The choice of extraction method can significantly impact the yield and purity of sarracenin, thereby influencing the outcomes of subsequent research and development efforts.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is paramount for maximizing the recovery of sarracenin from Sarracenia purpurea. This section provides a comparative overview of common extraction techniques. While direct head-to-head studies quantifying sarracenin yield from Sarracenia purpurea using multiple methods are limited in the readily available literature, we can extrapolate from the extraction of similar compounds and the general principles of phytochemical extraction to draw meaningful comparisons.

Data Summary

Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantagesRelative Sarracenin Yield (Hypothesized)
Maceration Soaking of plant material in a solvent to facilitate the diffusion of compounds.Ethanol, Methanol, WaterSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields compared to other methods.Moderate
Soxhlet Extraction Continuous extraction with a cycling solvent, driven by heat.Ethanol, Methanol, HexaneMore efficient than maceration, higher yield in a shorter time.Requires heat, which can degrade thermolabile compounds.High
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.Ethanol, Methanol, WaterFaster extraction, reduced solvent consumption, suitable for thermolabile compounds.Requires specialized equipment.High
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Polar solvents (Ethanol, Water)Very fast, reduced solvent consumption, high efficiency.Potential for localized overheating, requires specialized equipment.Very High
Steam Distillation Uses steam to vaporize volatile compounds, which are then condensed and collected.WaterEffective for volatile compounds, yields a pure product.Not suitable for non-volatile compounds, requires heat.Moderate to High (if sarracenin is sufficiently volatile)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key extraction methods.

Protocol 1: Maceration Extraction
  • Preparation of Plant Material: Air-dry the leaves of Sarracenia purpurea at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction: Weigh 100 g of the powdered plant material and place it in a large glass container. Add 1 L of 80% ethanol.

  • Incubation: Seal the container and keep it at room temperature for 72 hours, with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.

  • Final Product: The resulting crude extract can be further purified to isolate sarracenin.

Protocol 2: Soxhlet Extraction
  • Preparation of Plant Material: Prepare 50 g of finely powdered, dried Sarracenia purpurea leaves.

  • Apparatus Setup: Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor. Fill the distilling flask with 500 mL of methanol.

  • Extraction: Heat the distilling flask to the boiling point of the solvent. The solvent will vaporize, condense in the condenser, and drip into the thimble containing the plant material. The extraction is allowed to proceed for 6-8 hours.

  • Solvent Evaporation: After extraction, the solvent is evaporated from the extract using a rotary evaporator to yield the crude extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Mixture: Mix 20 g of powdered, dried Sarracenia purpurea leaves with 200 mL of 70% ethanol in a beaker.

  • Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator as described in the maceration protocol.

Signaling Pathways

The bioactive compounds present in Sarracenia purpurea extracts, including sarracenin and the alkaloid coniine, exert their biological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and therapeutic potential.

Coniine's Mechanism of Action

Coniine is a neurotoxin that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs)[1]. These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.

G Coniine Coniine nAChR Nicotinic Acetylcholine Receptor (nAChR) Coniine->nAChR binds to and blocks IonChannel Ion Channel Opening (Blocked) nAChR->IonChannel Depolarization Postsynaptic Membrane Depolarization (Inhibited) IonChannel->Depolarization Signal Signal Transduction (Disrupted) Depolarization->Signal Paralysis Respiratory Paralysis Signal->Paralysis

Figure 1. Simplified signaling pathway of Coniine's neurotoxic effect.

Signaling Pathways Modulated by Other Sarracenia Compounds

Flavonoids and other phenolic compounds found in Sarracenia purpurea extracts have been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer[2][3].

G cluster_0 External Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response Stimuli Lipopolysaccharide (LPS) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor MyD88 MyD88 Receptor->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates and degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Inflammation Inflammation Gene_Expression->Inflammation Sarracenia_Flavonoids Sarracenia Flavonoids Sarracenia_Flavonoids->IKK inhibits

Figure 2. Inhibition of the NF-κB signaling pathway by flavonoids from Sarracenia.

Conclusion

The choice of extraction method for sarracenin from Sarracenia purpurea significantly influences the yield and purity of the final extract. While traditional methods like maceration are simple and cost-effective, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer higher efficiency and reduced extraction times. The selection of the optimal method will depend on the specific research goals, available resources, and the desired scale of extraction. Further research is needed to provide a direct quantitative comparison of these methods for sarracenin and to fully elucidate the complex signaling pathways modulated by the various bioactive compounds within this fascinating carnivorous plant.

References

Replicating Published Findings on the Effects of Sarracenia purpurea Extracts

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview of published findings on the biological effects of extracts from Sarracenia purpurea, the purple pitcher plant. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon this research. The guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Data Presentation: Cytotoxic and Anti-proliferative Effects

Extracts from Sarracenia purpurea, particularly from the root, have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. The efficacy is dependent on the solvent used for extraction, with acetone extracts generally showing the highest activity.

Table 1: Comparative Cytotoxicity of Sarracenia purpurea Root-Acetone Extract on Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
4T1Murine Breast Cancer~60[1]
H1975Non-Small-Cell Lung Cancer33.74 ± 0.82[2]
H838Non-Small-Cell Lung Cancer60.79 ± 0.54[2]
A549Non-Small-Cell Lung Cancer66.52 ± 0.61[2]

Table 2: Dose-Dependent Effects of Sarracenia purpurea Root-Acetone Extract on H1975 NSCLC Cells [2]

Concentration (µg/mL)DNA Fragmentation (%)Wound Closure (%)Colony Formation Inhibition (%)
001000
40632885
60741698
80920100
1001000100

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on Sarracenia purpurea extracts.

1. Cell Viability and Cytotoxicity Assays (WST-1 and Trypan Blue)

  • Objective: To determine the effect of the plant extract on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

  • Methodology:

    • Cell Culture: Plate cells (e.g., 4T1, H1975) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the Sarracenia purpurea extract (e.g., 0, 20, 40, 60, 80, 100 µg/mL) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[3]

    • Trypan Blue Assay: Detach cells from the plate and resuspend in media. Mix a small volume of the cell suspension with an equal volume of trypan blue dye. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[1]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the extract concentration and fitting the data to a dose-response curve.

2. Wound Healing (Scratch) Assay

  • Objective: To assess the effect of the plant extract on cell migration.

  • Methodology:

    • Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

    • Scratch: Create a uniform "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Treatment: Wash the wells to remove detached cells and add fresh media containing the plant extract at various concentrations.

    • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 24 hours).

    • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. Compare the closure rates between treated and control groups.[2]

3. Clonogenic Assay

  • Objective: To evaluate the long-term effect of the plant extract on the ability of single cells to form colonies (a measure of cell proliferation and survival).

  • Methodology:

    • Cell Seeding: Seed a low number of cells (e.g., 500-1000) in a 6-well plate and allow them to attach.

    • Treatment: Treat the cells with the plant extract for a specified period (e.g., 24 hours).

    • Colony Formation: Replace the treatment media with fresh media and allow the cells to grow for 7-14 days, until visible colonies are formed.

    • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as containing >50 cells).

    • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis plant_material Sarracenia purpurea (Root, Stem, or Leaf) extraction Solvent Extraction (e.g., Acetone) plant_material->extraction treatment Treatment with Extract extraction->treatment cell_culture Cancer Cell Culture (e.g., H1975) cell_culture->treatment cytotoxicity Cytotoxicity Assay (WST-1, Trypan Blue) treatment->cytotoxicity migration Migration Assay (Wound Healing) treatment->migration proliferation Proliferation Assay (Clonogenic) treatment->proliferation ic50 IC50 Calculation cytotoxicity->ic50 inhibition_rate Inhibition Rate (%) migration->inhibition_rate proliferation->inhibition_rate statistical_analysis Statistical Analysis ic50->statistical_analysis inhibition_rate->statistical_analysis

Caption: A generalized workflow for evaluating the anticancer effects of Sarracenia purpurea extracts.

nf_kb_pathway cluster_nucleus sarracenia Sarracenia purpurea Compounds (e.g., Quercetin-3-O-galactoside) ikk IKK Complex sarracenia->ikk Inhibits lps LPS tlr4 TLR4 lps->tlr4 Activates tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to inflammatory_genes Inflammatory Gene Transcription nfkb_n NF-κB nfkb_n->inflammatory_genes Induces

Caption: Postulated inhibition of the NF-κB signaling pathway by Sarracenia purpurea compounds.[4]

Comparison with Alternatives

Published research indicates that extracts of Sarracenia purpurea may offer a multi-targeted approach to cancer therapy, which could be advantageous over single-target agents.[2] The bioactive compounds within the extract, such as triterpenoids and flavonoids, are known to individually possess anticancer properties through various mechanisms, suggesting a potential for synergistic effects.[5]

Studies have explored the use of Sarracenia purpurea extracts in combination with conventional chemotherapy. For instance, the combination of the root-acetone extract with afatinib, an EGFR tyrosine kinase inhibitor, showed enhanced cytotoxic effects in NSCLC cells. This suggests that the extract may target complementary pathways, such as DNA replication and repair, potentially overcoming drug resistance.[2]

Furthermore, the choice of extraction solvent significantly impacts the phytochemical profile and biological activity of the extract. An 80% ethanol extract was found to contain substantially higher concentrations of the triterpenes betulinic acid and ursolic acid compared to a traditional hot water extract, although the concentrations of key phenolic compounds were similar.[6] This highlights the importance of standardization in the preparation of extracts for research and potential therapeutic applications.

References

Inter-laboratory Validation of Sarcosine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The topic of "Sarracine" quantification was investigated; however, available scientific literature predominantly refers to "Sarcosine," a compound of significant interest in biomedical research, particularly as a potential biomarker. This guide will proceed under the assumption that "this compound" is a variant spelling of "Sarcosine" and will focus on the established methods for sarcosine quantification.

This guide provides a comparative overview of analytical methods for the quantification of sarcosine, tailored for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to support inter-laboratory validation efforts.

Data Presentation: Comparison of Analytical Methods

The accurate quantification of sarcosine is crucial for its validation as a biomarker. Various analytical methods are employed, each with distinct performance characteristics. The table below summarizes key quantitative parameters for common sarcosine analysis techniques, compiled from multiple studies.

MethodLimit of Detection (LOD)Linearity RangePrecision (%RSD)Key AdvantagesKey Disadvantages
GC-MS 0.15 ng/mL[1]0.1–100 µg/mL[1]< 4.7%[1]High sensitivity and specificity.[1]Requires derivatization, which can be time-consuming.[2]
LC-MS/MS 0.69 - 2.29 ng/mL (for similar small molecules)[3]125–2000 ng/mL (for Busulfan)[4]< 0.53% (Intra- and Inter-day)[3]High throughput, sensitivity, and specificity.[5][6]Can be complex to develop and validate methods.[5]
Biosensors 0.008 - 500 mM[2]0.1 - 100 µM[2]Not specifiedRapid analysis, potential for point-of-care use.[2]Susceptible to interference from other amino acids.[7]
ELISA Varies by kitVaries by kit3.7-10.5% (Inter-laboratory)[8]High throughput, relatively simple to perform.[8]Potential for cross-reactivity, performance can vary between kits.[9]

Experimental Protocols

Detailed methodologies are critical for reproducing and comparing results across different laboratories. Below are representative protocols for LC-MS/MS and ELISA-based sarcosine quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general procedure for the quantification of sarcosine in biological matrices (e.g., plasma, urine) using LC-MS/MS.

1. Sample Preparation (Protein Precipitation):

  • To a 0.1 mL aliquot of the sample (e.g., plasma or tissue homogenate), add a precipitating solution containing an internal standard.[10]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.[10]

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for separation.[3]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[3][6]

  • Flow Rate: A flow rate of 0.8 mL/min is a representative example.[6]

  • Injection Volume: A small volume, such as 5 µL, is injected onto the column.[3]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode is often employed.[3]

  • Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3][6]

  • Ion Transitions: Specific precursor-to-product ion transitions for sarcosine and the internal standard are monitored. For example, a hypothetical transition for sarcosine could be m/z 90.1 → 44.2.

4. Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of sarcosine.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol describes a general competitive ELISA for sarcosine quantification.

1. Reagent Preparation:

  • Allow all reagents and samples to reach room temperature before use.

  • Prepare wash buffer by diluting the concentrate in deionized water as per the kit instructions.[11]

  • Reconstitute the sarcosine standard to create a stock solution, and then perform serial dilutions to generate a standard curve.[11]

2. Assay Procedure:

  • The microplate wells are pre-coated with a sarcosine antigen.[12]

  • Add standards, controls, and samples to the appropriate wells.

  • Add the anti-sarcosine antibody to each well. During this incubation, sarcosine in the sample competes with the sarcosine coated on the plate for antibody binding.[12]

  • Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.[11]

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

  • Wash the plate again to remove any unbound HRP conjugate.

  • Add the TMB substrate solution to each well, leading to color development. The intensity of the color is inversely proportional to the amount of sarcosine in the sample.[11][12]

  • Stop the reaction by adding a stop solution.[11]

3. Data Analysis:

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of sarcosine in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

The following diagrams illustrate key workflows in the inter-laboratory validation process.

Inter-Laboratory Validation Workflow cluster_0 Phase 1: Method Development & Standardization cluster_1 Phase 2: Inter-Laboratory Study cluster_2 Phase 3: Data Analysis & Reporting A Develop & Optimize Quantification Method B Define Standardized Experimental Protocol A->B C Prepare & Validate Reference Materials B->C D Distribute Protocol & Samples to Participating Labs C->D E Labs Perform Analysis According to Protocol D->E F Collect & Centralize Experimental Data E->F G Statistical Analysis (Precision, Accuracy, Reproducibility) F->G H Identify & Investigate Outliers & Discrepancies G->H I Publish Final Report with Performance Characteristics H->I

Caption: A flowchart of the inter-laboratory validation process.

Bioanalytical LC-MS/MS Workflow Sample Biological Sample (e.g., Plasma, Urine) Preparation Sample Preparation (Protein Precipitation, Derivatization) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Processing & Analysis (Peak Integration, Calibration) MS->Data Result Final Concentration Report Data->Result

Caption: A typical workflow for bioanalytical LC-MS/MS analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Sarracine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Disposal Overview

The cornerstone of safe disposal is the prevention of exposure.[1] This is achieved through a systematic approach to waste identification, segregation, containment, and disposal through certified channels. Under no circumstances should hazardous chemical waste be disposed of down the drain or in regular trash.[1]

Step-by-Step Disposal Protocol for Sarracine Waste

The following protocol outlines the necessary steps for the safe handling and disposal of this compound and any contaminated materials.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, vials), and any experimental residues.[1]

  • Segregate this compound waste from non-hazardous waste and other chemical waste types. This is crucial to prevent cross-contamination and to ensure that the waste is treated appropriately.[1]

2. Waste Collection and Containment:

  • Use designated, leak-proof, and chemically compatible waste containers .[1]

  • Clearly label all containers with "Hazardous Waste" and the specific chemical name, "this compound".[1]

  • Keep waste containers securely closed except when adding waste to prevent the release of vapors and to avoid spills.[1]

3. Storage:

  • Store this compound waste in a designated and well-ventilated satellite accumulation area .

  • This area should be away from incompatible chemicals and ignition sources .[1]

  • Maintain an inventory of the stored waste to track accumulation and disposal schedules.[1]

4. Disposal:

  • Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company .[1]

  • Ensure the disposal facility is permitted to handle the specific class of hazardous material .[1]

Contaminated Material Disposal

For materials such as personal protective equipment (PPE), labware, and cleaning materials contaminated with this compound, the following "Do's and Don'ts" should be strictly followed:

Do'sDon'ts
✓ Place all contaminated solid waste in a designated, labeled hazardous waste container.✗ Do not dispose of any hazardous waste down the drain.[1]
✓ Ensure contaminated sharps are placed in a puncture-resistant sharps container.✗ Do not mix this compound waste with non-hazardous trash.
✓ Handle and transport all waste containers in a manner that prevents spills or leaks.

Experimental Protocols

The provided search results did not contain specific experimental protocols for the degradation or neutralization of this compound for disposal purposes. The standard and recommended procedure is the collection and subsequent destruction by a certified hazardous waste management facility.

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.

Sarracine_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A This compound Use in Experiments B Waste Generation (Pure compound, solutions, contaminated labware) A->B C Identify & Segregate This compound Waste B->C D Collect in Labeled, Leak-Proof Containers C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F G Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Destruction of Hazardous Waste G->H

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

Essential Safety and Handling Protocols for Sarcosine

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety and handling procedures for chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Sarcosine, including operational and disposal plans, to ensure a safe laboratory environment.

Physical and Chemical Properties

A summary of the key quantitative data for Sarcosine is provided in the table below for easy reference.

PropertyValue
Molecular Formula C3 H7 N O2
Molecular Weight 89.09 g/mol
Melting Point 208 °C / 406.4 °F
Decomposition Temperature 212 °C
Flash Point > 100 °C / > 212 °F
pH 6.1 (10% aqueous solution)
Personal Protective Equipment (PPE)

When handling Sarcosine, the following personal protective equipment should be worn to minimize exposure and ensure personal safety:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Long-sleeved clothing is recommended.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not required.[1][2] However, if dust formation is likely or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining the stability of Sarcosine and preventing hazardous situations.

Handling:

  • Ensure adequate ventilation in the work area.[1][2][3]

  • Avoid contact with skin, eyes, or clothing.[1][2][3]

  • Avoid ingestion and inhalation.[1][2]

  • Prevent dust formation during handling.[1][2][3]

  • Handle in accordance with good industrial hygiene and safety practices.[1][2]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3]

  • Protect from moisture as the substance is hygroscopic.[1][2]

  • Store under an inert atmosphere.[1][2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2][3]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed:

Accidental Release:

  • Ensure adequate ventilation.[1][2]

  • Use personal protective equipment as required.[1][2]

  • Avoid creating dust.[1][2][3]

  • Sweep up the spilled material and shovel it into suitable containers for disposal.[1][2][3]

First Aid:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[2][3]

  • Inhalation: Remove to fresh air. If symptoms occur, get medical attention.[2][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]

Disposal Plan

Waste materials should be disposed of in accordance with local, state, and federal regulations. Sweep up and shovel spilled material into suitable containers for disposal.[1][2][3] Avoid dust formation.

Safe Handling Workflow

The following diagram illustrates the procedural steps for the safe handling of Sarcosine from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Spill & Emergency cluster_disposal Waste & Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Visually Check for Damage Store Store in Dry, Cool, Ventilated Area Inspect->Store If Intact DonPPE Wear Appropriate PPE Store->DonPPE Prepare for Use PrepareWorkstation Ensure Adequate Ventilation DonPPE->PrepareWorkstation WeighTransfer Weigh/Transfer in Ventilated Enclosure PrepareWorkstation->WeighTransfer UseInExperiment Conduct Experiment WeighTransfer->UseInExperiment AssessSpill Assess Spill WeighTransfer->AssessSpill Accidental Spill UseInExperiment->AssessSpill Accidental Spill CollectWaste Collect Waste in Labeled Container UseInExperiment->CollectWaste Generate Waste Evacuate Evacuate Area (if necessary) AssessSpill->Evacuate Large Spill ContainSpill Contain Spill AssessSpill->ContainSpill Small Spill CleanUp Clean Up with Absorbent ContainSpill->CleanUp Decontaminate Decontaminate Area CleanUp->Decontaminate DisposeWaste Dispose According to Regulations CollectWaste->DisposeWaste

Caption: Workflow for the safe handling of Sarcosine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarracine
Reactant of Route 2
Reactant of Route 2
Sarracine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。